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  • Product: 2(3H)-Benzothiazolethione,6-propyl-(9CI)
  • CAS: 182678-13-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Propyl-2(3H)-benzothiazolethione

Abstract This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Propyl-2(3H)-benzothiazolethione (also known as 6-propyl-2-mercaptobenzothiazole). The benzothiazole scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 6-Propyl-2(3H)-benzothiazolethione (also known as 6-propyl-2-mercaptobenzothiazole). The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active agents.[1] This document details a robust synthetic protocol, explains the underlying chemical principles, and presents a full suite of characterization techniques to validate the final compound's identity and purity. The methodologies are designed to be reproducible and are supported by established chemical literature, ensuring scientific integrity and trustworthiness.

Introduction and Significance

2(3H)-Benzothiazolethione and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of industrial and pharmacological applications. They are utilized as rubber vulcanization accelerators, corrosion inhibitors, and, most notably, as core structures in the development of novel therapeutic agents.[2] Derivatives have shown promising activity as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[3][4]

The introduction of a propyl group at the 6-position of the benzothiazole ring modifies the compound's lipophilicity and steric profile, which can significantly influence its biological activity and pharmacokinetic properties. A reliable and well-characterized synthesis of 6-propyl-2(3H)-benzothiazolethione is therefore a critical first step for any research program aiming to explore its therapeutic potential or utilize it as a key intermediate.

This guide focuses on the classical and most reliable synthetic approach: the reaction of a substituted aniline with carbon disulfide in the presence of elemental sulfur.

Synthesis of 6-Propyl-2(3H)-benzothiazolethione

The synthesis of substituted 2-mercaptobenzothiazoles is a well-established transformation in organic chemistry. The most common industrial method involves the high-temperature, high-pressure reaction of an aniline derivative with carbon disulfide and sulfur.[5] This guide presents a laboratory-scale adaptation of this robust method.

Reaction Principle and Mechanism

The core reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization and oxidative aromatization.

  • Step 1: Dithiocarbamate Formation: The starting material, 4-propylaniline, acts as a nucleophile, attacking one of the carbons of carbon disulfide (CS₂). This forms a dithiocarbamic acid intermediate.[6]

  • Step 2: Intramolecular Cyclization: The ortho-carbon of the aniline ring attacks the thione sulfur, facilitated by high temperature. This is an electrophilic aromatic substitution-type cyclization.

  • Step 3: Oxidation/Aromatization: Elemental sulfur acts as an oxidant in the final step, abstracting hydrogen atoms to form the stable aromatic benzothiazole ring system and producing hydrogen sulfide (H₂S) as a byproduct.[5]

Experimental Protocol

Materials & Reagents:

  • 4-Propylaniline (C₉H₁₃N)

  • Carbon Disulfide (CS₂)

  • Sulfur powder (S)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a magnetic stir bar, add 4-propylaniline (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add anhydrous DMF to dissolve the aniline. Subsequently, add elemental sulfur powder (2.0 eq) followed by the slow addition of carbon disulfide (3.0 eq). Caution: Carbon disulfide is highly volatile, flammable, and toxic. Hydrogen sulfide gas will be produced. All operations must be performed in a well-ventilated fume hood.

  • Reaction Conditions: Seal the reaction vessel securely. Heat the mixture to 240-250 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The pressure inside the vessel will increase significantly.[5]

  • Work-up and Isolation:

    • Cool the reactor to room temperature. Carefully vent the excess pressure (containing H₂S) into a scrubber containing a bleach or sodium hydroxide solution.

    • Pour the dark reaction mixture into a beaker containing 2M HCl solution. This will protonate any remaining aniline and help precipitate the crude product.

    • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with water to remove any inorganic salts.

  • Purification:

    • Dissolve the crude solid in a 2M NaOH solution. The target compound is acidic (due to the thione-thiol tautomerism) and will dissolve to form the sodium salt.

    • Filter the basic solution to remove any insoluble impurities (like unreacted sulfur).

    • Re-precipitate the product by slowly acidifying the filtrate with 2M HCl with stirring until the solution is acidic (pH ~2).

    • Collect the purified solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • Recrystallization: For obtaining high-purity material suitable for analysis, recrystallize the dried solid from hot ethanol. Cool slowly to allow for crystal formation, filter, and dry the final product.

Rationale for Experimental Choices
  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the intramolecular cyclization and the subsequent oxidative aromatization steps.[5]

  • Carbon Disulfide as C1 Source: CS₂ serves as the electrophilic one-carbon synthon required to form the thiazole ring.

  • Sulfur as Oxidant: Elemental sulfur is a cost-effective and efficient oxidant for the final aromatization step, converting the dihydrobenzothiazole intermediate to the final aromatic product.

  • Acid-Base Purification: The acidic nature of the mercapto group allows for a highly effective purification strategy. The compound is soluble in aqueous base, leaving behind non-acidic impurities. It can then be cleanly re-precipitated by adding acid.

Characterization of 6-Propyl-2(3H)-benzothiazolethione

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.[7]

Physical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₁NS₂
Molecular Weight 209.33 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in acetone, ethanol, DCM; Insoluble in water.[8]
Spectroscopic Data

The following tables summarize the expected data from key spectroscopic methods. Data for similar substituted benzothiazoles from the literature is used as a reference to predict these values.[2][9][10]

Table 1: ¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.5 - 12.0 br s 1H N-H Broad, exchangeable proton of the thioamide.
~7.50 d 1H Ar-H (H-4) Aromatic proton ortho to the ring nitrogen.
~7.35 s 1H Ar-H (H-7) Aromatic proton ortho to the propyl group.
~7.15 d 1H Ar-H (H-5) Aromatic proton meta to the ring nitrogen.
~2.65 t 2H -CH₂-CH₂-CH₃ Methylene group attached to the aromatic ring.
~1.68 sextet 2H -CH₂-CH₂-CH₃ Central methylene group of the propyl chain.

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

Table 2: ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~185.0 C=S (C-2) Thione carbon, highly deshielded.
~150.0 Ar-C (C-7a) Quaternary carbon fused to the thiazole ring.
~138.0 Ar-C (C-6) Quaternary carbon bearing the propyl group.
~135.0 Ar-C (C-3a) Quaternary carbon fused to the thiazole ring.
~127.0 Ar-CH (C-5) Aromatic CH.
~121.0 Ar-CH (C-4) Aromatic CH.
~120.0 Ar-CH (C-7) Aromatic CH.
~38.0 -CH₂-CH₂-CH₃ Methylene carbon attached to the ring.
~24.0 -CH₂-CH₂-CH₃ Central methylene carbon.

| ~13.5 | -CH₂-CH₂-CH₃ | Terminal methyl carbon. |

Table 3: Infrared (IR) Spectroscopy (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 2800 Medium N-H Stretch (broad, characteristic of thioamides)
2960 - 2850 Medium-Strong C-H Aliphatic Stretch (propyl group)
~1595 Medium C=C Aromatic Stretch
~1320 Strong Thioamide II band (C-N stretch & N-H bend)

| ~1080 | Strong | Thioamide III band (C=S stretch) |

Mass Spectrometry (MS-ESI):

  • Expected [M-H]⁻: 208.03

  • Expected [M+H]⁺: 210.04

Visualization of Workflow

The overall process from starting materials to the final, purified product can be visualized as a clear workflow.

SynthesisWorkflow cluster_react Synthesis cluster_workup Work-up & Isolation cluster_purify Purification cluster_final Final Steps start 4-Propylaniline + CS₂ + Sulfur reactor High-Pressure Reactor (240-250 °C, 4-6h) start->reactor quench Quench in 2M HCl reactor->quench filter1 Filter Crude Solid quench->filter1 dissolve Dissolve in 2M NaOH filter1->dissolve filter2 Filter Impurities dissolve->filter2 precipitate Reprecipitate with 2M HCl filter2->precipitate filter3 Filter Purified Solid precipitate->filter3 recrystal Recrystallize from Ethanol filter3->recrystal final_product Pure 6-Propyl-2(3H)- benzothiazolethione recrystal->final_product

Caption: Synthetic workflow for 6-Propyl-2(3H)-benzothiazolethione.

Safety and Handling

  • Carbon Disulfide (CS₂): Extremely flammable, volatile, and highly toxic by inhalation and skin contact. It has a low autoignition temperature. All manipulations must be conducted in a certified chemical fume hood, away from ignition sources.

  • Hydrogen Sulfide (H₂S): A toxic, flammable gas with the characteristic odor of rotten eggs is produced during the reaction. Olfactory fatigue occurs quickly, making odor an unreliable indicator of concentration. Ensure the reaction is vented safely into a proper scrubbing solution.

  • 4-Propylaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The high-pressure reaction should be conducted behind a blast shield.

Conclusion

This guide provides a detailed, scientifically-grounded protocol for the synthesis and comprehensive characterization of 6-Propyl-2(3H)-benzothiazolethione. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce and validate this key chemical intermediate. The provided rationale for experimental choices and the expected analytical data serve as a reliable reference for drug discovery and development professionals seeking to explore the potential of this and related benzothiazole derivatives.

References

  • Taylor & Francis. (2020, May 18). Metal-free synthesis of 2-mercaptobenzothiazoles and 6-(4-substituted-1H-1,2,3-triazol-1-yl). Retrieved from [Link]

  • PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023, September 25). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. Retrieved from [Link]

  • ResearchGate. (2012, June 15). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2011, July 1). Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 30). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition.... Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-propyl-2-mercaptobenzothiazole

A note to the reader: As of the writing of this guide, the specific crystal structure of 6-propyl-2-mercaptobenzothiazole has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves a...

Author: BenchChem Technical Support Team. Date: February 2026

A note to the reader: As of the writing of this guide, the specific crystal structure of 6-propyl-2-mercaptobenzothiazole has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves as a comprehensive, predictive, and instructional manual for researchers. It will detail the necessary steps to synthesize, crystallize, and analyze this compound, drawing upon the established crystal structure of the parent 2-mercaptobenzothiazole and known substituent effects to hypothesize the final structure. This document is designed to be a practical roadmap for the elucidation of the crystal structure of 6-propyl-2-mercaptobenzothiazole and similar derivatives.

Introduction

The benzothiazole moiety is a cornerstone in medicinal chemistry and material science, with its derivatives exhibiting a wide array of biological activities and industrial applications. The 2-mercaptobenzothiazole (MBT) scaffold, in particular, is a privileged structure found in vulcanization accelerators, corrosion inhibitors, and a range of pharmacologically active agents.[1] The introduction of substituents onto the benzothiazole ring, such as the 6-propyl group, allows for the fine-tuning of the molecule's physicochemical properties, including its solubility, lipophilicity, and, crucially, its solid-state packing.

Understanding the three-dimensional arrangement of atoms in a crystalline solid is paramount for predicting a compound's behavior. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing precise information on bond lengths, bond angles, and intermolecular interactions.[2] This knowledge is critical in drug development for understanding receptor binding, predicting polymorphism, and informing formulation strategies. In material science, crystal structure dictates properties such as conductivity and optical behavior.

This guide provides a detailed protocol for the complete crystal structure analysis of 6-propyl-2-mercaptobenzothiazole, from its synthesis to the final interpretation of its crystallographic data.

Synthesis and Crystallization

The synthesis of 6-substituted-2-mercaptobenzothiazoles can be achieved through several established routes. A common and effective method involves the reaction of the appropriately substituted aniline with carbon disulfide.[3] For 6-propyl-2-mercaptobenzothiazole, the synthesis would commence with 4-propylaniline.

Experimental Protocol: Synthesis of 6-propyl-2-mercaptobenzothiazole
  • Reaction Setup: In a high-pressure reaction vessel, combine 4-propylaniline (1 equivalent), carbon disulfide (2 equivalents), and sulfur (1.1 equivalents).

  • Reaction Conditions: Seal the vessel and heat to 250 °C for 4-6 hours. The reaction should be conducted with appropriate safety precautions due to the high pressure and flammable nature of carbon disulfide.

  • Work-up and Purification: After cooling to room temperature, carefully vent the vessel. The crude product is then purified by recrystallization from a suitable solvent system, such as a toluene/chloroform mixture.[4]

Crystallization of 6-propyl-2-mercaptobenzothiazole

Obtaining high-quality single crystals is often the most challenging step in a crystal structure analysis. Several methods can be employed for the crystallization of small organic molecules.[5][6]

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent and crystallization method is often determined empirically through screening various conditions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[2] The entire process can be broken down into several key stages.

Experimental Workflow for SCXRD

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Goniometer Mounting data_processing Data Processing data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Interpretation structure_refinement->validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SCXRD
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed with sharp edges and no visible cracks or defects. It is then mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[7]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.[8] This step also involves applying corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are typically used for small molecules to obtain an initial electron density map.[7] From this map, the positions of the heavier atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[9] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often located from the difference Fourier map and refined with appropriate constraints.

  • Validation and Interpretation: The final refined structure is validated using various crystallographic metrics. The geometry of the molecule, including bond lengths and angles, is analyzed, and the intermolecular interactions are investigated.

Crystal Structure of 2-Mercaptobenzothiazole: A Foundation for Prediction

The crystal structure of the parent compound, 2-mercaptobenzothiazole, has been redetermined and provides a solid basis for predicting the structure of its 6-propyl derivative.[4]

Table 1: Crystallographic Data for 2-Mercaptobenzothiazole [4]

ParameterValue
Chemical FormulaC₇H₅NS₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.025
b (Å)5.999
c (Å)15.951
β (°)108.88
Volume (ų)726.9
Z4

The molecule exists in the thione tautomeric form, with the hydrogen atom located on the nitrogen atom. The benzothiazole ring system is essentially planar. In the crystal, the molecules are linked by N-H···S hydrogen bonds, forming centrosymmetric dimers.

MBT_Dimer cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N1-H1 Benzothiazole1 Benzothiazole Ring 1 S_exocyclic2 S_exo2 N1->S_exocyclic2 N-H···S S_exocyclic1 S_exo1 N2 N2-H2 N2->S_exocyclic1 N-H···S Benzothiazole2 Benzothiazole Ring 2

Caption: Schematic of the N-H···S hydrogen-bonded dimer in 2-mercaptobenzothiazole.

Predicted Crystal Structure of 6-propyl-2-mercaptobenzothiazole

The introduction of a propyl group at the 6-position of the benzothiazole ring is expected to have a significant impact on the crystal packing.

  • Molecular Conformation: The benzothiazole core will likely remain planar. The propyl group, being flexible, can adopt various conformations. The lowest energy conformation will likely be one that minimizes steric hindrance with the rest of the molecule and neighboring molecules in the crystal lattice.

  • Intermolecular Interactions: The strong N-H···S hydrogen bonding motif that forms centrosymmetric dimers is expected to be preserved. In addition to these hydrogen bonds, van der Waals interactions involving the propyl groups will play a a crucial role in the overall crystal packing. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces will determine the final crystal structure.

  • Crystal Packing: The presence of the bulky propyl groups will likely lead to a less dense packing compared to the parent compound. The propyl chains may interdigitate with those of adjacent molecules, leading to a layered or herringbone packing arrangement.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound before proceeding with crystallization and SCXRD analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, as well as signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the aromatic ring). The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzothiazole ring and the propyl group. The thione carbon (C=S) is expected to resonate at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational bands to look for include:

  • N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

  • C=S stretch: A band in the region of 1050-1250 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Conclusion

While the definitive crystal structure of 6-propyl-2-mercaptobenzothiazole awaits experimental determination, this guide provides a comprehensive framework for its analysis. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to elucidate its three-dimensional structure. The predicted structural features, based on the known structure of 2-mercaptobenzothiazole, offer valuable insights into the expected molecular conformation and intermolecular interactions. The successful determination of this crystal structure will contribute to a deeper understanding of the structure-property relationships in this important class of compounds, with potential implications for the design of new drugs and materials.

References

  • Chesnut, D. B., & Wood, J. S. (1971). The molecular and crystal structure of 2-mercaptobenzothiazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(12), 2363-2367.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 20, 2026, from [Link]

  • Warren, M. R., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1868.
  • Truong, T. T., et al. (2020). Metal-free synthesis of 2-mercaptobenzothiazoles and 6-(4-substituted-1H-1,2,3-triazol-1-yl)-2-mercaptobenzothiazoles. Cogent Chemistry, 6(1), 1762148.
  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Clegg, W., & Teat, S. J. (2019). Crystal structure determination and refinement. In Crystal Structure Analysis. Royal Society of Chemistry.
  • UC3M. (n.d.). Crystallization of small molecules. Retrieved February 20, 2026, from [Link]

  • Coles, S. J., & Warren, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1868.
  • American Chemical Society. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In X-Ray Crystallography. Royal Society of Chemistry.
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Wikipedia. (2024, October 27). X-ray crystallography. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Der Pharma Chemica. (2026, February 16). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. [Link]

  • Asiri, A. M., & Khan, S. A. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 17(5), 5549–5561.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 20, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2019, November 19). NIOSH Skin Notation (SK) Profiles | 2-Mercaptobenzothiazole. [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cox, P. J. (2004). x Ray crystallography.
  • PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved February 20, 2026, from [Link]

  • Azam, A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]

  • Wdowiak, K., et al. (2024).
  • Wdowiak, K., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]

  • Al-jeboori, M. J., et al. (2011). Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. Semantic Scholar. [Link]

  • Wdowiak, K., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. [Link]

  • EMBL-EBI. (n.d.). Compound: 2-MERCAPTOBENZOTHIAZOLE (CHEMBL111654). ChEMBL. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. [Link]

  • Mosaferi, M., et al. (2013). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry, 25(11), 6513-6515.

Sources

Foundational

Spectroscopic properties (NMR, IR, MS) of 2(3H)-Benzothiazolethione,6-propyl-(9CI)

An In-depth Technical Guide to the Spectroscopic Properties of 6-Propyl-2(3H)-benzothiazolethione Abstract This technical guide offers a detailed examination of the anticipated spectroscopic characteristics of 6-propyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Properties of 6-Propyl-2(3H)-benzothiazolethione

Abstract

This technical guide offers a detailed examination of the anticipated spectroscopic characteristics of 6-propyl-2(3H)-benzothiazolethione. While direct experimental data for this specific derivative is not extensively available in published literature, this document provides a robust predictive analysis based on the well-documented spectroscopic profiles of the parent 2(3H)-benzothiazolethione scaffold and closely related 6-substituted analogs. By leveraging foundational spectroscopic principles and comparative data, this guide serves as an essential resource for researchers, chemists, and drug development professionals, enabling the identification, characterization, and quality control of this compound. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind these predictions, and provide standardized protocols for experimental validation.

Introduction: The Benzothiazolethione Core and the Influence of the 6-Propyl Substituent

The 2(3H)-benzothiazolethione scaffold is a privileged heterocyclic structure renowned for its wide-ranging applications in medicinal chemistry, materials science, and industry. Derivatives of this core are investigated as potent anti-inflammatory, antibacterial, and anticancer agents. The thione-thiol tautomerism of the 2-mercaptobenzothiazole moiety is a key feature, though in the solid state and in many solvents, the thione form predominates.

The introduction of a propyl group at the 6-position of the benzothiazole ring is expected to modulate the molecule's lipophilicity and steric profile, which can significantly influence its biological activity and material properties. Accurate spectroscopic characterization is paramount for confirming the successful synthesis of 6-propyl-2(3H)-benzothiazolethione and for ensuring its purity. This guide provides the foundational spectroscopic knowledge required for such an analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can map the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-propyl-2(3H)-benzothiazolethione is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole ring, the labile N-H proton, and the aliphatic protons of the propyl side chain. The spectrum is best recorded in a solvent like DMSO-d₆, which can accommodate the N-H proton exchange.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Propyl-2(3H)-benzothiazolethione

Chemical Shift (δ) ppm (Predicted)MultiplicityAssignmentCoupling Constant (J) Hz (Predicted)
~13.8 - 14.0Broad SingletN-H-
~7.6 - 7.7DoubletAromatic CH (H-4)~8.5 Hz
~7.5SingletAromatic CH (H-7)-
~7.2 - 7.3Doublet of DoubletsAromatic CH (H-5)~8.5, ~1.5 Hz
~2.6 - 2.7TripletAr-CH₂ -CH₂-CH₃~7.5 Hz
~1.6 - 1.7SextetAr-CH₂-CH₂ -CH₃~7.5 Hz
~0.9 - 1.0TripletAr-CH₂-CH₂-CH₃ ~7.5 Hz

Solvent: DMSO-d₆, Spectrometer Frequency: 400-500 MHz

Expert Insights:

  • N-H Proton: The thione N-H proton is expected to be significantly deshielded, appearing as a broad singlet far downfield (~14 ppm), a characteristic feature of this class of compounds.[1]

  • Aromatic Region: The substitution pattern on the benzene ring leads to a predictable splitting pattern. H-4 is adjacent to the electron-withdrawing nitrogen and sulfur-containing ring, placing it furthest downfield among the aromatic protons. The propyl group at C-6 will influence the chemical shifts of the adjacent protons (H-5 and H-7) through its weak electron-donating effect.

  • Aliphatic Region: The propyl group will present a classic triplet-sextet-triplet pattern. The methylene group attached directly to the aromatic ring (Ar-CH₂) will be the most deshielded of the three aliphatic signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The most notable signal is the C=S (thione) carbon, which appears at a very low field.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Propyl-2(3H)-benzothiazolethione

Chemical Shift (δ) ppm (Predicted)Assignment
~190 - 191C=S (Thione, C-2)
~140 - 141Aromatic C (C-7a)
~138 - 139Aromatic C (C-6)
~131 - 132Aromatic C (C-3a)
~125 - 126Aromatic C (C-5)
~122 - 123Aromatic C (C-4)
~115 - 116Aromatic C (C-7)
~37 - 38Ar-CH₂ -CH₂-CH₃
~24 - 25Ar-CH₂-CH₂ -CH₃
~13 - 14Ar-CH₂-CH₂-CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 100-126 MHz

Expert Insights:

  • Thione Carbon: The C=S carbon is highly characteristic and its observation in the ~190 ppm region is a strong confirmation of the thione tautomer.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are assigned based on known data for similar substituted benzothiazoles. The carbon bearing the propyl group (C-6) will be shifted slightly downfield.

  • Aliphatic Carbons: The signals for the propyl chain carbons appear in the expected upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for 6-Propyl-2(3H)-benzothiazolethione

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
~3100 - 3000Aromatic C-HStretching
~2960, ~2870Aliphatic C-H (propyl)Stretching
~1600, ~1470Aromatic C=CStretching
~1315C-NStretching
~1100 - 1000C=S (Thione)Stretching

Expert Insights:

  • N-H Stretch: A broad N-H stretching band may be observed around 3200-3400 cm⁻¹, although it can sometimes be weak or absent in thione compounds.

  • C=S Stretch: The thione (C=S) stretch is a key diagnostic peak. While it can be of variable intensity, its presence in the 1100-1000 cm⁻¹ region is a strong indicator of the 2(3H)-benzothiazolethione structure.

  • C-H Stretches: The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations will be clearly visible, confirming the presence of both the benzothiazole core and the propyl substituent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 6-propyl-2(3H)-benzothiazolethione (C₁₀H₁₁NS₂), the expected monoisotopic mass is approximately 209.033 Da.

Expected Molecular Ion Peak

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) would be expected at m/z 209. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition.

  • Calculated Exact Mass for C₁₀H₁₁NS₂: 209.0333

  • Expected [M+H]⁺ in ESI-MS: 210.0411

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will be driven by the stability of the benzothiazole ring and the nature of the propyl side chain.

G M [C₁₀H₁₁NS₂]⁺˙ m/z = 209 (Molecular Ion) F1 [M - CH₂CH₃]⁺ m/z = 180 M->F1 - C₂H₅˙ F2 [M - C₃H₇]⁺ m/z = 166 M->F2 - C₃H₇˙ F3 [C₇H₄NS]⁺ m/z = 134 F2->F3 - S

Caption: Predicted EI-MS fragmentation of 6-propyl-2(3H)-benzothiazolethione.

Expert Insights:

  • Benzylic Cleavage: The most probable initial fragmentation is the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage, leading to a stable cation at m/z 180.

  • Loss of Propyl Radical: Loss of the entire propyl radical (•C₃H₇) would result in a fragment at m/z 166, corresponding to the unsubstituted benzothiazolethione radical cation. This is a very common and expected fragmentation for alkyl-substituted aromatic systems.

  • Ring Fragmentation: Further fragmentation of the m/z 166 ion could involve the loss of a sulfur atom to yield ions characteristic of the benzothiazole core structure.

Experimental Protocols

To validate the predicted data, the following standard operating procedures should be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of 6-propyl-2(3H)-benzothiazolethione in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan prior to the sample scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

  • Acquisition:

    • ESI-MS: Infuse the sample solution into the source. Acquire spectra in both positive and negative ion modes.

    • EI-MS: Volatilize the sample in the ion source (typically heated). Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, [M]⁺˙ for EI) and major fragment ions. Use the instrument software to calculate the elemental composition from the accurate mass measurement.

Caption: General workflow for spectroscopic analysis.

References

  • Cressier, D., Prouillac, C., Hernandez, P., Amourette, C., Diserbo, M., Lion, C., & Rima, G. (2009). Synthesis and in vitro evaluation of new benzothiazole derivatives as potential radioprotective agents. Bioorganic & Medicinal Chemistry, 17(15), 5275-5284. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Available at: [Link]

  • PubChem. (n.d.). 2(3H)-Benzothiazolethione, 6-nitro-. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 2(3H)-Benzothiazolone. NIST Chemistry WebBook. Available at: [Link]

  • MassBank. (2021). 2-Hydroxy benzothiazole; LC-ESI-QTOF; MS2. Available at: [Link]

Sources

Exploratory

Solubility and stability studies of 6-propyl-2-mercaptobenzothiazole

An In-Depth Technical Guide to the Solubility and Stability of 6-propyl-2-mercaptobenzothiazole Executive Summary This technical guide provides a comprehensive framework for characterizing the solubility and stability of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-propyl-2-mercaptobenzothiazole

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-propyl-2-mercaptobenzothiazole. As a novel derivative within the pharmacologically significant benzothiazole class, understanding its fundamental physicochemical properties is a prerequisite for successful drug development. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust investigational strategy. It leverages data from the parent compound, 2-mercaptobenzothiazole (2-MBT), and outlines detailed, field-proven experimental protocols for thermodynamic solubility determination and forced degradation studies in line with International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge to assess the viability of 6-propyl-2-mercaptobenzothiazole as a therapeutic candidate.

Introduction: The Scientific Imperative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1] The introduction of a propyl group at the 6-position of the 2-mercaptobenzothiazole core is anticipated to modulate its lipophilicity, potentially enhancing membrane permeability and target engagement. However, this modification also fundamentally alters its physicochemical properties.

The purpose of solubility and stability testing is to provide critical evidence on how a drug substance's quality varies over time under the influence of environmental factors like pH, temperature, humidity, and light.[2][3] This data is not merely a regulatory requirement; it is the bedrock upon which rational formulation development, storage condition definition, and ultimately, clinical success, are built. This guide provides the theoretical grounding and practical methodologies to systematically investigate these critical attributes for 6-propyl-2-mercaptobenzothiazole.

Predicted Physicochemical Properties

While specific experimental data for 6-propyl-2-mercaptobenzothiazole is scarce, we can infer its likely properties based on the well-characterized parent compound, 2-mercaptobenzothiazole (2-MBT). The addition of the C3H7 alkyl chain will predictably increase its lipophilicity (LogP) and molecular weight, likely resulting in lower aqueous solubility compared to the parent molecule.

Table 1: Predicted Physicochemical Properties of 6-propyl-2-mercaptobenzothiazole vs. 2-Mercaptobenzothiazole

Property2-Mercaptobenzothiazole (Parent Compound)6-propyl-2-mercaptobenzothiazole (Predicted)Rationale for Prediction
Molecular Formula C₇H₅NS₂[4]C₁₀H₁₁NS₂Addition of a C₃H₆ moiety.
Molar Mass 167.24 g/mol [4]209.33 g/mol Increased by the mass of the propyl group.
Appearance White to pale yellow solid[5]White to pale yellow solidExpected to be similar to the parent compound.
pKa ~7.0 (thiol group)[6]~7.0The propyl group is electronically neutral and distant from the ionizable thiol group, so a significant pKa shift is not expected.
Aqueous Solubility Low; 117 mg/L at 20°C[6]Very LowThe addition of the lipophilic propyl group will decrease affinity for aqueous media.
LogP (Octanol/Water) 2.41[7]> 3.0The propyl group significantly increases the nonpolar surface area, enhancing lipophilicity.
Tautomerism Exists predominantly as the thione tautomer[4][6]Exists predominantly as the thione tautomerThe fundamental heterocyclic core governing tautomeric equilibrium remains unchanged.

Solubility Profile Determination

Aqueous solubility is a critical determinant of a drug's bioavailability. For an ionizable compound like 6-propyl-2-mercaptobenzothiazole, solubility is expected to be highly pH-dependent. The molecule is predicted to be sparingly soluble in neutral water but should exhibit increased solubility in alkaline solutions (pH > pKa) where the thiol group is deprotonated to the more polar thiolate anion.[5]

Causality Behind Experimental Design

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It provides the most accurate measure of a compound's intrinsic solubility by allowing sufficient time for the solid and solution phases to reach equilibrium. We will investigate solubility across a physiologically relevant pH range (pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood. The inclusion of a biorelevant medium like FaSSIF (Fasted State Simulated Intestinal Fluid) provides a more clinically relevant prediction of in vivo behavior.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation of Buffers: Prepare buffers of pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8/7.4 (phosphate buffer) according to USP standards.

  • Compound Addition: Add an excess amount of 6-propyl-2-mercaptobenzothiazole (e.g., 5-10 mg) to separate 1.5 mL vials. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Solvent Addition: Add 1.0 mL of each buffer and purified water to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the excess solid.

  • Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC method. Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Stability Profile and Forced Degradation Studies

Stability testing is essential for identifying degradation pathways, understanding the intrinsic stability of the molecule, and establishing a re-test period or shelf life.[8] Forced degradation, or stress testing, is a pivotal part of this process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[9] This helps in developing and validating a stability-indicating analytical method, which is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API 6-propyl-2-mercaptobenzothiazole (API Solution) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Expose Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Expose Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Expose Thermal Thermal (Solid & Solution, 80°C) API->Thermal Expose Photo Photolytic (ICH Q1B Conditions) API->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze DP Identify Degradation Products (DPs) HPLC->DP Method Validate Analytical Method HPLC->Method Pathway Elucidate Degradation Pathways DP->Pathway

Caption: Workflow for Forced Degradation (Stability) Studies.

Rationale for Stress Conditions

The conditions outlined below are based on ICH guidelines and are designed to explore the most common degradation pathways for pharmaceutical compounds.[9]

  • Acid/Base Hydrolysis: Targets labile functional groups susceptible to hydrolysis. The mercaptobenzothiazole core is generally stable, but extreme pH can catalyze reactions.

  • Oxidation: The thiol group is susceptible to oxidation, potentially forming the corresponding disulfide (2,2'-dithiobis(6-propylbenzothiazole)). Hydrogen peroxide is a standard oxidant for this purpose.[10]

  • Thermal: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability: Assesses degradation upon exposure to light, as required by ICH Q1B. Aromatic systems like benzothiazole can be susceptible to photolytic degradation.[11][12]

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 6-propyl-2-mercaptobenzothiazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: Mix equal parts of the stock solution with 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.

    • Basic: Mix equal parts of the stock solution with 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.

    • Oxidative: Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Incubate the stock solution at 80°C.

    • Thermal (Solid): Store the solid API in an oven at 80°C.

  • Control Samples: Prepare control samples (unstressed) stored at 4°C in the dark.

  • Time Points: Withdraw aliquots from each stressed sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

  • Sample Quenching:

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • No quenching is typically needed for oxidative and thermal samples.

  • Analysis: Dilute all samples (stressed and control) to the same target concentration and analyze using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting new chromophores. Mass spectrometry (MS) is used to identify the mass of potential degradants.

Proposed Analytical Methodology: HPLC

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. Reverse-phase HPLC is the technique of choice for this class of molecules.[13][14]

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the analyte and sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 95% B over 10 minutesA gradient is essential to elute the parent compound and a wide range of potential degradation products with varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CEnhances reproducibility and can improve peak shape.
Injection Volume 2 µLA small volume minimizes potential peak distortion.
Detection UV at 254 nm and 325 nmBenzothiazoles typically have strong absorbance in the UV region. Monitoring multiple wavelengths can help detect impurities.

Data Interpretation and Potential Degradation Pathways

Analysis of the forced degradation samples will reveal the molecule's liabilities. For 6-propyl-2-mercaptobenzothiazole, the most anticipated degradation pathway is oxidation.

Diagram: Hypothesized Oxidative Degradation Pathway

Degradation_Pathway cluster_main Hypothesized Oxidative Degradation Parent 6-propyl-2-mercaptobenzothiazole (Monomer) Disulfide 2,2'-dithiobis(6-propylbenzothiazole) (Dimer) Parent->Disulfide [Oxidation] e.g., H2O2 Sulfoxide Further Oxidation Products (e.g., Sulfoxides/Sulfones) Disulfide->Sulfoxide [Stronger Oxidation]

Caption: Hypothesized primary oxidative degradation pathway.

The primary oxidative product is likely the disulfide dimer, formed by the coupling of two parent molecules.[10] This can be readily identified by LC-MS, as its molecular weight will be (2 * M) - 2, where M is the mass of the parent compound. Further oxidation under harsh conditions could lead to the formation of sulfoxides or sulfones on the thiazole ring sulfur.

Conclusion

This technical guide provides a scientifically grounded and actionable strategy for the comprehensive evaluation of 6-propyl-2-mercaptobenzothiazole's solubility and stability. By employing the gold-standard shake-flask method, researchers can obtain definitive thermodynamic solubility data across a range of physiologically relevant conditions. The detailed forced degradation protocol, aligned with ICH principles, will elucidate the molecule's intrinsic stability, identify potential degradation products, and serve as the foundation for developing a validated, stability-indicating analytical method. The insights gained from these studies are indispensable for informed decision-making in the drug development pipeline, from lead optimization and formulation design to establishing appropriate storage and handling procedures.

References

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]

  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link][8]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines. [Link][2]

  • Health Canada. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][3]

  • Fazzalari, F. A. (1978). Stability of the mercaptobenzothiazole compounds. PubMed. [Link][10]

  • PQRI. (n.d.). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. [Link][13]

  • Bunescu, A., Besse-Hoggan, P., & Sancelme, M. (2019). Microbial Degradation of 2-Benzothiazole Derivatives: A Review. Request PDF. [Link][12]

  • Singh, R., & Rehman, Z. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link][9]

  • Wikipedia. (n.d.). Mercaptobenzothiazole. [Link][4]

  • Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT). [Link]

  • Kamal, A., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link][1]

  • S. N., R., & G. S., S. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. [Link][14]

  • Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. [Link][5]

  • IARC. (n.d.). 2-MERCAPTOBENZOTHIAZOLE. [Link][7]

  • Miljøstyrelsen. (2014). 2- Mercapto- benzothiazole (MBT). [Link][6]

  • Asian Publication Corporation. (n.d.). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link][15]

Sources

Foundational

Quantum chemical calculations for 2(3H)-Benzothiazolethione,6-propyl-(9CI)

An In-depth Technical Guide to the Quantum Chemical Calculation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) Abstract: 2(3H)-Benzothiazolethione derivatives represent a class of heterocyclic compounds with significant ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

Abstract: 2(3H)-Benzothiazolethione derivatives represent a class of heterocyclic compounds with significant applications in medicinal chemistry, industrial processes, and materials science. Understanding their molecular structure, electronic properties, and reactivity is paramount for the rational design of new molecules with enhanced functionalities. This technical guide provides a comprehensive, field-proven workflow for performing and interpreting quantum chemical calculations on a representative molecule, 2(3H)-Benzothiazolethione, 6-propyl-(9CI). We delve into the theoretical underpinnings of method selection, from Density Functional Theory (DFT) to post-Hartree-Fock methods, and provide detailed, step-by-step protocols for geometry optimization, property calculation, and data analysis. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to gain deep molecular insights.

Introduction

The Significance of 2(3H)-Benzothiazolethione Derivatives

The benzothiazole scaffold is a privileged structure in medicinal and industrial chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] In industrial applications, the parent compound, 2-Mercaptobenzothiazole (MBT), is a cornerstone of the rubber industry, where it acts as a vulcanization accelerator, a process that enhances the strength and durability of rubber products.[3] The inherent chemical properties of the sulfur-nitrogen bond are crucial to these functions.[4][5] The addition of substituents, such as the 6-propyl group, allows for the fine-tuning of these properties, making a systematic study of their electronic structure essential.

The Role of Quantum Chemical Calculations

Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, serve as a powerful "computational microscope" to investigate molecular systems.[6][7] These methods allow for the prediction of energies, molecular structures, and a host of other properties for stable molecules, transient intermediates, and transition states that may be difficult or impossible to study experimentally.[6][8] For a molecule like 2(3H)-Benzothiazolethione, 6-propyl-(9CI), these calculations can elucidate:

  • 3D Molecular Geometry: Predicting precise bond lengths, bond angles, and dihedral angles.

  • Electronic Structure: Mapping electron density, identifying frontier molecular orbitals (HOMO/LUMO), and understanding charge distribution.[9][10]

  • Chemical Reactivity: Using calculated properties to predict sites susceptible to nucleophilic or electrophilic attack.[11]

  • Spectroscopic Properties: Simulating IR, Raman, and NMR spectra to aid in experimental characterization.[12]

Objective of This Guide

The objective of this guide is to present a robust, self-validating framework for conducting quantum chemical calculations on 2(3H)-Benzothiazolethione, 6-propyl-(9CI). We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring the reader understands not just how to perform the calculations, but why specific approaches are chosen for accuracy and computational efficiency.

Theoretical Foundations: A Senior Scientist's Perspective

The success of any computational study hinges on the judicious selection of a theoretical model, which comprises the computational method and the basis set.

The Hierarchy of Methods: Balancing Accuracy and Cost

Quantum chemical methods form a hierarchy in terms of accuracy and computational expense.

  • Hartree-Fock (HF) Theory: This is the foundational ab initio method. It approximates the complex interactions between electrons by assuming each electron moves in an average field created by all other electrons.[13][14] While computationally efficient, HF systematically neglects a portion of the electron-electron interaction known as electron correlation, which can be critical for quantitative accuracy.[15]

  • Post-Hartree-Fock Methods: These methods build upon the HF solution to explicitly include electron correlation.[16] Key examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)).[15][17] While highly accurate, their computational cost scales very rapidly with the size of the molecule, often making them impractical for routine calculations on drug-like molecules.

  • Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry for medium-to-large organic molecules.[18][19] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy from the electron density.[11] This approach incorporates electron correlation effects through an exchange-correlation functional at a fraction of the cost of post-HF methods. For organic molecules containing sulfur and nitrogen, hybrid functionals like B3LYP and dispersion-corrected functionals such as ωB97X-D or M06-2X have proven to be reliable choices.[10][20]

The Language of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[21][22] The size and type of the basis set directly impact the accuracy and cost of the calculation.

  • Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for many applications. The notation indicates:

    • 6-31G: A split-valence basis set, meaning valence orbitals are described by more functions than core orbitals, allowing for greater flexibility in bonding regions.[22]

    • (d) or (d,p): Polarization functions, which allow orbitals to change shape and are crucial for accurately describing bonding in molecules with heteroatoms like sulfur and nitrogen.

    • +: Diffuse functions, which are important for describing lone pairs, anions, and excited states.

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are ideal for high-accuracy calculations, particularly when paired with post-HF methods.[21]

Expert Recommendation: For a molecule like 2(3H)-Benzothiazolethione, 6-propyl-(9CI), a pragmatic and validated approach is to perform initial geometry optimizations with a modest basis set like 6-31G(d) and then refine the electronic energy with a larger, more flexible basis set such as 6-311+G(d,p) or def2-TZVP .[20][23]

Choice of Computational Software

Several excellent software packages are available for these calculations.

  • Gaussian: A commercial package known for its wide array of features and user-friendly interface.[6][7][24][25]

  • ORCA: A powerful and versatile quantum chemistry package that is free for academic use.[26][27][28][29]

  • GAMESS: A general-purpose open-source package available at no cost to both academic and industrial users.[30][31][32]

This guide will use syntax generally applicable to these programs.

Experimental Protocol: A Validated Computational Workflow

This section details the step-by-step methodology for a comprehensive quantum chemical analysis.

Step 1: Molecular Structure Preparation

The first step is to generate a plausible 3D starting structure for 2(3H)-Benzothiazolethione, 6-propyl-(9CI).

  • Use a molecular builder and visualization program (e.g., Avogadro, GaussView, Chemcraft).

  • Construct the 2(3H)-Benzothiazolethione core. The molecule exists predominantly in the thione tautomeric form.[3]

  • Add a propyl group to the 6-position of the benzene ring.

  • Perform an initial, quick geometry "clean-up" using molecular mechanics (e.g., UFF or MMFF94 force fields) within the builder to resolve any unrealistic bond lengths or steric clashes.

  • Save the coordinates in a standard format (e.g., .xyz or .mol).

Step 2: Geometry Optimization and Frequency Analysis

The goal of this step is to find the lowest-energy structure (a stationary point on the potential energy surface) for the molecule.

Protocol:

  • Prepare the Input File: Create a text file specifying the calculation parameters.

    • Route Section (#): OPT FREQ B3LYP/6-31G(d) SCRF=(Solvent=Water)

      • OPT: Requests a geometry optimization.

      • FREQ: Requests a vibrational frequency calculation, to be performed after the optimization converges.

      • B3LYP/6-31G(d): Specifies the DFT method and basis set.

      • SCRF=(Solvent=Water): Optionally includes the effect of a solvent (e.g., water) using a continuum model like PCM, which is crucial for biological applications.

    • Charge and Multiplicity: Specify the molecule's total charge (0) and spin multiplicity (1 for a closed-shell singlet).

    • Coordinates: Paste the coordinates from Step 1.

  • Submit and Monitor: Submit the calculation to the quantum chemistry software. Monitor its progress until it converges successfully.

  • Validation:

    • Check for Convergence: Ensure the optimization job terminated normally and met all convergence criteria.

    • Analyze Frequencies: Open the output file and check the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further structural investigation.

G cluster_workflow Geometry Optimization Workflow A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Prepare Input File (Method: B3LYP, Basis: 6-31G(d)) A->B C 3. Run Optimization + Frequency Calculation (e.g., Gaussian, ORCA) B->C D 4. Check for Convergence C->D E 5. Analyze Frequencies D->E F Result: True Minimum (0 Imaginary Frequencies) E->F Yes G Error: Saddle Point (1+ Imaginary Frequencies) E->G No H Modify Structure & Re-run G->H H->C

Caption: Workflow for geometry optimization and validation.

Step 3: Calculation of Molecular Properties

Using the validated, optimized geometry, we can now calculate a wide range of molecular properties with higher accuracy. This is typically done as a separate calculation without re-optimizing the geometry.

Protocol:

  • Prepare a New Input File: Use the optimized coordinates from the output of Step 2.

  • Specify Calculation Type:

    • Route Section (#): B3LYP/6-311+G(d,p) Pop=NBO Geom=Check Guess=Read

      • B3LYP/6-311+G(d,p): Use a more robust basis set for a more accurate description of the electronic structure.

      • Pop=NBO: Requests Natural Bond Orbital analysis, which provides insights into charge distribution and bonding interactions.

      • Geom=Check Guess=Read: Tells the program to use the geometry and wavefunction from the previous calculation (in the checkpoint file) as a starting point.

  • Additional Properties: To calculate specific properties, add keywords to the route section:

    • NMR: NMR (Calculates magnetic shielding tensors).

    • UV-Vis: TD(NStates=10) (Performs a Time-Dependent DFT calculation for excited states).

    • Molecular Electrostatic Potential (MEP): Often generated from the output wavefunction file using a visualization program.

Data Analysis and Interpretation

The output from these calculations is a wealth of quantitative data that requires careful interpretation.

Structural and Thermodynamic Data

The optimized geometry provides bond lengths and angles. These can be compared with experimental data from crystallography for similar compounds to validate the computational model. The frequency calculation also yields key thermodynamic data.

PropertyCalculated Value (Example)Unit
Electronic Energy + ZPVE-1234.56789Hartrees
Enthalpy (298.15 K)-1234.55432Hartrees
Gibbs Free Energy (298.15 K)-1234.59876Hartrees
C=S Bond Length1.68Ångströms
N-C(thione) Bond Length1.38Ångströms
C-S(thiazole) Bond Length1.76Ångströms
Electronic and Reactivity Insights

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity.[10][33]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.[9][12]

ParameterCalculated Value (Example)UnitInterpretation
HOMO Energy-6.2eVElectron-donating ability
LUMO Energy-1.5eVElectron-accepting ability
HOMO-LUMO Gap 4.7 eV Indicator of chemical reactivity and kinetic stability
Dipole Moment3.5DebyeMeasure of molecular polarity

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution. Red regions (negative potential) indicate electron-rich areas (e.g., around the thione sulfur), while blue regions (positive potential) indicate electron-poor areas (e.g., around the N-H proton).

Spectroscopic Predictions

The calculations can generate theoretical spectra that aid in the interpretation of experimental results.

  • Infrared (IR) Spectrum: The frequency calculation produces a list of vibrational modes and their corresponding intensities. The C=S stretch is a characteristic peak for this molecule.

  • NMR Spectrum: The NMR keyword calculates the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C). These can be converted to chemical shifts (ppm) by referencing them against a standard like Tetramethylsilane (TMS), also calculated at the same level of theory.

G cluster_analysis Data Analysis Pathway cluster_struct Structural Analysis cluster_thermo Thermodynamic Analysis cluster_electronic Electronic Analysis cluster_spectro Spectroscopic Analysis OptGeom Optimized Geometry StructData Bond Lengths Bond Angles OptGeom->StructData ThermoData Enthalpy Gibbs Free Energy OptGeom->ThermoData HOMO_LUMO HOMO/LUMO Orbitals OptGeom->HOMO_LUMO MEP MEP Surface OptGeom->MEP Charges NBO Charges OptGeom->Charges IR IR Frequencies OptGeom->IR NMR NMR Shifts OptGeom->NMR

Caption: Overview of data derived from quantum calculations.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical investigation of 2(3H)-Benzothiazolethione, 6-propyl-(9CI). By carefully selecting a balance of theoretical methods (DFT) and basis sets (e.g., 6-31G(d) for optimization, 6-311+G(d,p) for properties), researchers can obtain reliable and predictive data on the molecule's structure, stability, reactivity, and spectroscopic signatures. This computational protocol serves as a powerful adjunct to experimental research, accelerating the discovery and development of new benzothiazole-based compounds for a variety of scientific and industrial applications.

References

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Exploratory

Tautomerism in 6-Propyl Substituted Benzothiazole-2-thiones: A Guide to Characterization and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole-2-thione scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole-2-thione scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] A critical, yet often overlooked, aspect of its chemical biology is the potential for thione-thiol tautomerism. This phenomenon can profoundly influence a molecule's physicochemical properties, receptor interactions, and metabolic fate. This guide provides a comprehensive framework for investigating the tautomeric equilibrium of 6-propyl-1,3-benzothiazole-2-thione, a representative member of this chemical class. We will explore the synergistic application of spectroscopic and computational techniques, offering both theoretical grounding and field-proven experimental protocols to empower researchers in drug discovery and development.

The Thione-Thiol Equilibrium: A Fundamental Concept

Tautomers are structural isomers of a chemical compound that readily interconvert. The most common form in heterocyclic systems containing a thioamide moiety is thione-thiol tautomerism. In the case of 6-propyl-1,3-benzothiazole-2-thione, this equilibrium exists between two distinct forms: the thione form and the thiol form.

  • Thione Form (1,3-benzothiazole-2(3H)-thione): This form contains a thiocarbonyl group (C=S) and an N-H bond within the five-membered ring. It is often the more stable and predominant tautomer in many conditions.[3][4][5]

  • Thiol Form (1,3-benzothiazole-2-thiol): This form is an aromatic thiol, containing a C-S-H group, which renders the entire benzothiazole ring system aromatic.

The position of this equilibrium is not static; it is a dynamic process influenced by several factors including the solvent environment, temperature, and pH. Understanding which tautomer predominates under physiological conditions is paramount for predicting a drug candidate's behavior.

Caption: The dynamic equilibrium between the thione and thiol tautomers.

Part I: Experimental Characterization

A multi-pronged experimental approach is essential for unambiguously characterizing the tautomeric state. Spectroscopic methods provide the most direct evidence of the structures present in solution and the solid state.

Synthesis of 6-Propyl-1,3-benzothiazole-2-thione

The synthesis of benzothiazole derivatives often begins with the appropriately substituted 2-aminothiophenol or, more commonly, from a substituted aniline.[6][7][8]

Protocol: Representative Synthesis

  • Step 1: Formation of Thiourea. To a solution of 4-propylaniline (1 eq.) in a suitable solvent (e.g., ethanol), add carbon disulfide (CS₂, 1.2 eq.) and a base such as aqueous ammonia. Stir the reaction at room temperature until completion (monitored by TLC).

  • Step 2: Oxidative Cyclization. The intermediate thiourea is then cyclized. This is often achieved by adding an oxidizing agent, such as bromine in chloroform or sodium hypochlorite, under controlled temperature conditions.

  • Work-up and Purification. Upon completion, the reaction mixture is worked up by quenching, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine. The crude product is then purified by column chromatography (silica gel) or recrystallization to yield the pure 6-propyl-1,3-benzothiazole-2(3H)-thione.

Causality Note: The choice of an aniline precursor directly determines the substitution pattern on the benzene ring. The oxidative cyclization step is critical for forming the fused thiazole ring system.

Spectroscopic Analysis: Probing the Equilibrium

UV-Vis spectroscopy is a powerful tool for observing changes in conjugation and can indicate shifts in the tautomeric equilibrium. The aromatic thiol tautomer and the non-aromatic thione tautomer possess different chromophores, leading to distinct absorption maxima (λmax).[9][10] The position of the equilibrium can be highly sensitive to the solvent.[11][12]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Prepare stock solutions of the compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile, DMSO), and a polar protic solvent (e.g., ethanol). A typical concentration is 10-50 µM.

  • Record the absorption spectrum for each solution from 200 to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

  • Analyze the spectra for shifts in λmax or the appearance of new peaks, which can indicate a change in the predominant tautomeric form. The presence of an isosbestic point suggests a two-component equilibrium.[9]

Tautomer Characteristic Transition Expected λmax Range (nm) Solvent Influence
Thione n → π* (C=S)300 - 400Less sensitive to solvent polarity.
Thiol π → π* (Aromatic System)< 300May show shifts with solvent polarity.

Table 1: Expected UV-Vis Absorption Characteristics.[10]

FT-IR provides direct evidence for the presence of specific functional groups that define each tautomer.

Protocol: FT-IR Sample Preparation

  • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

  • Solution State: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CDCl₃) in an IR cell. Record the spectrum against a solvent blank. This can reveal how the equilibrium shifts from the solid state to solution.[13]

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Tautomer Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Thione N-H stretch3100 - 3300 (broad)
C=S stretch1050 - 1250
Thiol S-H stretch2550 - 2600 (weak, sharp)
C=N stretch1600 - 1650

Table 2: Key Diagnostic FT-IR Bands for Tautomer Identification.

NMR is arguably the most definitive spectroscopic technique for elucidating tautomeric structures in solution.

Protocol: Multi-Solvent NMR Analysis

  • Dissolve the sample (~5-10 mg) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe the effect of the solvent on the equilibrium.

  • Acquire ¹H and ¹³C NMR spectra. DEPT and 2D experiments (HSQC, HMBC) can aid in complete assignment.

  • For the ¹H spectrum, pay close attention to the downfield region for the exchangeable N-H or S-H proton. Adding a drop of D₂O will cause this signal to disappear, confirming its identity.

  • The ¹³C spectrum is crucial: the chemical shift of the C2 carbon provides an unambiguous marker for the thione versus thiol form.

Nucleus Thione Form (Expected Shift, ppm) Thiol Form (Expected Shift, ppm)
¹H (N-H / S-H) ~13.0 - 14.0 (broad, DMSO-d₆)~3.0 - 5.0 (sharp, CDCl₃)
¹³C (C2) ~185 - 200 (C=S)~155 - 170 (C-S)

Table 3: Diagnostic ¹H and ¹³C NMR Chemical Shifts.[14]

Part II: Computational Investigation

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into the intrinsic stability of tautomers and helps in the interpretation of experimental data.[15][16]

Computational_Workflow cluster_setup 1. Model Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis Build_Thione Build Thione Structure Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) Build_Thione->Opt_Freq Build_Thiol Build Thiol Structure Build_Thiol->Opt_Freq Solvent_Model Apply Solvent Model (e.g., PCM) Opt_Freq->Solvent_Model Energy Extract Gibbs Free Energy (ΔG) Solvent_Model->Energy Compare Calculate ΔG(Thiol-Thione) Energy->Compare Predict Predict Tautomer Population Compare->Predict

Caption: A standard workflow for computational analysis of tautomer stability.

Protocol for DFT-Based Stability Prediction

This protocol outlines the steps to calculate the relative Gibbs free energies (ΔG) of the thione and thiol tautomers.

  • Structure Preparation: Build 3D models of both the 6-propyl-benzothiazole-2-thione and 6-propyl-benzothiazole-2-thiol tautomers using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[16][17] This calculation should be done for the gas phase and for each solvent of interest using a Polarizable Continuum Model (PCM).[16][18]

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the necessary thermal corrections to calculate the Gibbs free energy.

  • Energy Extraction: From the output files, extract the Gibbs free energy (G) for each tautomer in each phase (gas and solvent).

  • Relative Stability Calculation: Calculate the difference in Gibbs free energy: ΔG = G(thiol) - G(thione). A negative ΔG indicates the thiol form is more stable, while a positive ΔG indicates the thione form is more stable.

Interpreting the Results

The calculated ΔG can be used to estimate the equilibrium constant (Keq) and the relative populations of the two tautomers at a given temperature (e.g., 298.15 K).

Parameter Formula Interpretation
Equilibrium Constant Keq = exp(-ΔG / RT)Ratio of [Thiol] / [Thione] at equilibrium.
% Thione Population (1 / (1 + Keq)) * 100Predicted percentage of the thione tautomer.
% Thiol Population (Keq / (1 + Keq)) * 100Predicted percentage of the thiol tautomer.

Table 4: Thermodynamic Interpretation of Computational Results.

Synergy and Implications in Drug Development

The true power of this analysis lies in the synergy between experimental and computational data.[17][19] Calculated NMR chemical shifts can help assign complex experimental spectra. Simulated UV-Vis and IR spectra can validate the identity of the observed species. Discrepancies between gas-phase calculations and solution-phase experiments highlight the critical role of the solvent in dictating the tautomeric preference.

For drug development professionals, this understanding is crucial:

  • Target Binding: The shape, hydrogen bonding capability, and aromaticity of the dominant tautomer will dictate its interaction with a biological target. A thione (H-bond donor/acceptor) interacts differently than a thiol (H-bond donor, potential metal chelator).

  • ADME Properties: Tautomerism affects lipophilicity (LogP), solubility, and membrane permeability. The less polar thiol form may be more membrane-permeable, while the more polar thione form might have better aqueous solubility.

  • Metabolic Stability: The thiol tautomer can be susceptible to oxidation (e.g., disulfide formation), which may represent a metabolic liability.

Conclusion

The study of tautomerism in 6-propyl-benzothiazole-2-thione is a microcosm of a challenge faced throughout medicinal chemistry. A definitive characterization is not achievable through a single technique. It requires a carefully designed, multi-faceted approach that combines the empirical evidence of spectroscopy with the predictive power of computational chemistry. By following the principles and protocols outlined in this guide, researchers can gain a robust and trustworthy understanding of their molecule's behavior, leading to more informed decisions in the design and development of novel therapeutics.

References

  • THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. (n.d.). Journal of Molecular Structure: THEOCHEM.
  • Sun, R., Ge, J., Yao, J., Li, S., Shen, H., & Gu, R. (2008). Predicting the binding capability of benzothiazoline-2-thione and its derivatives with gold: a DFT and FT-Raman combined studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1535-1539. [Link]

  • Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione–thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1, 2, 4-triazole-3 (4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]

  • Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calculations. (2022). SSRN. [Link]

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Foundational

A Framework for Evaluating the In-Vitro Cytotoxicity of 2(3H)-Benzothiazolethione,6-propyl-(9CI) on Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals Abstract The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3][4] This technical guide presents a comprehensive, structured framework for the in vitro cytotoxic evaluation of a novel derivative, 2(3H)-Benzothiazolethione,6-propyl-(9CI). As specific cytotoxic data for this compound is not yet prevalent in public literature, this document serves as a detailed roadmap for its initial characterization. It provides field-proven, step-by-step protocols for primary cytotoxicity screening, mechanistic elucidation, and investigation of molecular pathways. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In oncology, their mechanism of action is diverse, ranging from the inhibition of crucial enzymes like tyrosine kinases and topoisomerases to the induction of apoptosis via the generation of reactive oxygen species (ROS).[1] The core structure, a fusion of a benzene and a thiazole ring, allows for substitutions at various positions, profoundly influencing the compound's biological effects.[1] This structural versatility makes the benzothiazole scaffold a fertile ground for the development of novel anticancer agents.[1]

This guide focuses on 2(3H)-Benzothiazolethione,6-propyl-(9CI), a derivative for which the cytotoxic profile has not been extensively characterized. The protocols outlined below provide a systematic approach to:

  • Determine its dose-dependent cytotoxicity across a panel of cancer cell lines.

  • Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).

  • Investigate its impact on key apoptotic signaling pathways.

By following this framework, researchers can generate a comprehensive preclinical data package to assess the therapeutic potential of this and other novel benzothiazole compounds.

Compound Profile and Preparation

Compound: 2(3H)-Benzothiazolethione,6-propyl-(9CI) Synonyms: 6-propyl-1,3-benzothiazole-2-thione Molecular Formula: C₁₀H₁₁NS₂ Molecular Weight: 209.34 g/mol (approx.)

Solubility and Stock Solution Preparation
  • Rationale: Accurate and consistent compound concentration is critical for reproducible results. Most small organic molecules are soluble in dimethyl sulfoxide (DMSO), a water-miscible solvent with low cellular toxicity at concentrations typically below 0.5%.

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in 100% cell culture-grade DMSO.

    • Warm the solution gently (e.g., at 37°C) and vortex to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

    • For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest treatment dose does not exceed a non-toxic level (typically ≤0.5%).

Phase 1: Primary Cytotoxicity Screening (IC50 Determination)

The initial phase aims to quantify the compound's cytotoxic effect and determine its half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited. The MTT assay is a robust, colorimetric method for this purpose.[5][6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Select a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Harvest cells in their exponential growth phase.

    • Determine the optimal seeding density for each cell line to ensure they are still in logarithmic growth at the end of the incubation period.[8]

    • Seed cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium.[8] Incubate for 18-24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment:

    • Prepare a series of 2-fold or 10-fold dilutions of 2(3H)-Benzothiazolethione,6-propyl-(9CI) in culture medium from the stock solution.[9]

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only).[10]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[5][10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[5][8]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][8]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.[5]

    • Add 100-200 µL of DMSO to each well to dissolve the crystals.[5]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[6]

    • Read the absorbance at 570 nm using a microplate reader.[7][8]

Data Presentation and Analysis
  • Calculation:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • Data Summary: Present the results in a clear, tabular format.

Cell LineExposure Time (h)IC50 (µM)
A54948Calculated Value
MCF-748Calculated Value
HCT11648Calculated Value
A representative table for summarizing IC50 data.
  • IC50 Determination: Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Prepare Compound Dilutions B->C D Treat Cells C->D E Incubate 24-72h D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance @ 570nm H->I J Data Analysis I->J Calculate % Viability & IC50

Workflow for Primary Cytotoxicity Screening (MTT Assay).

Phase 2: Mechanistic Elucidation (Apoptosis vs. Necrosis)

Once cytotoxicity is established, the next critical step is to determine the mode of cell death. This can be achieved by differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).

Lactate Dehydrogenase (LDH) Assay for Necrosis
  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in a measurable colorimetric signal.[12][13]

  • Protocol Outline:

    • Seed and treat cells as described for the MTT assay. Include a "maximum LDH release" control by treating cells with a lysis buffer.[14]

    • After incubation, carefully collect the cell culture supernatant.[11][13]

    • Transfer the supernatant to a new 96-well plate.[13]

    • Add the LDH reaction mixture according to the manufacturer's protocol.[13]

    • Incubate for up to 30 minutes at room temperature, protected from light.[10][12]

    • Add a stop solution and measure the absorbance at 490 nm.[12]

  • Interpretation: A significant increase in LDH release in treated cells compared to controls indicates a necrotic mode of cell death.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis
  • Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect this event.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter and stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is lost.[15]

  • Detailed Protocol: Annexin V/PI Staining

    • Cell Preparation: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for the determined time.

    • Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.[15] Centrifuge and wash the cells twice with cold PBS.[15][16]

    • Staining:

      • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

      • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[16]

      • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

      • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][18]

    • Analysis:

      • Add 400 µL of 1X Binding Buffer to each tube.

      • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis)

G cluster_cells cluster_stains cluster_results A Live Cell Intact Membrane PS Inside Q3 Q3: AnV(-) / PI(-) Live A->Q3 No Staining B Early Apoptotic Intact Membrane PS Exposed AnV Annexin V-FITC (Binds PS) B->AnV C Late Apoptotic / Necrotic Compromised Membrane PS Exposed C->AnV PI Propidium Iodide (Enters Damaged Cells) C->PI Q2 Q2: AnV(+) / PI(+) Late Apoptotic AnV->Q2 Green Fluorescence Q4 Q4: AnV(+) / PI(-) Early Apoptotic AnV->Q4 Green Fluorescence PI->Q2 Red Fluorescence Q1 Q1: AnV(-) / PI(+) Necrotic G compound Benzothiazolethione (Cellular Stress) mito Mitochondrion compound->mito Induces MOMP cytoC Cytochrome c mito->cytoC Release apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Casp9) cytoC->apoptosome casp9 Activated Caspase-9 apoptosome->casp9 Activation casp3 Activated Caspase-3 casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Execution

Hypothesized Intrinsic Apoptosis Signaling Pathway.
Western Blotting for Caspase-3 Activation
  • Rationale: The cleavage of pro-caspase-3 (an inactive zymogen, ~35 kDa) into its active subunits (~17/19 kDa) is a definitive marker of apoptosis execution. [19]Western blotting can be used to detect this cleavage event. [20][21]* Protocol Outline:

    • Protein Extraction: Treat cells with the compound at relevant concentrations. Lyse the cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto a 12-15% SDS-polyacrylamide gel to resolve the low molecular weight cleaved fragments. [22] 3. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [19] 4. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. 5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length and cleaved caspase-3. [19] 6. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [19] 7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. * Interpretation: A decrease in the band for pro-caspase-3 (~35 kDa) and the appearance of bands for the cleaved fragments (~17/19 kDa) in treated samples confirms the activation of the execution phase of apoptosis.

Conclusion

This technical guide provides a robust, multi-phased approach to systematically evaluate the in vitro cytotoxicity of 2(3H)-Benzothiazolethione,6-propyl-(9CI). By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive understanding of the compound's anticancer potential. The detailed, self-validating protocols and clear data interpretation frameworks are designed to ensure the generation of high-quality, reliable data, paving the way for further preclinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. [Link]

  • Apoptosis - Intrinsic Pathway. TeachMeAnatomy. [Link]

  • Intrinsic Apoptosis Signaling Pathway. Sino Biological. [Link]

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. GeneGlobe. [Link]

  • Intrinsic Apoptosis Pathway. Creative Diagnostics. [Link]

  • Chemical Properties of 2(3H)-Benzothiazolethione, 3-methyl- (CAS 2254-94-6). Cheméo. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]

  • Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • 2(3H)-Benzothiazolethione, sodium salt. PubChem. [Link]

  • Immunodetection of caspase-3 by Western blot using glutaraldehyde. PubMed. [Link]

  • 2(3H)-benzothiazolethione. WebQC. [Link]

  • Caspase-3 activity assay. Creative Diagnostics. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • 2(3H)-Benzothiazolethione, 6-nitro-. PubChem. [Link]

  • Caspase-3 Activation Assay. Reaction Biology. [Link]

  • Western Blot for active Caspase 3 (17 kda)?. ResearchGate. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). protocols.io. [Link]

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Exploratory

Technical Guide: Preliminary Antimicrobial Evaluation of 6-Propyl-2-Mercaptobenzothiazole

Topic: Preliminary Antimicrobial Evaluation of 6-Propyl-2-Mercaptobenzothiazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Antimicrobial Evaluation of 6-Propyl-2-Mercaptobenzothiazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This guide outlines the standardized protocol for the preliminary antimicrobial evaluation of 6-propyl-2-mercaptobenzothiazole (6-PMBT) . As a lipophilic derivative of the 2-mercaptobenzothiazole (MBT) scaffold, 6-PMBT represents a strategic structural modification designed to enhance membrane permeability via the C-6 propyl substitution.

This document provides a self-validating workflow for assessing the compound's bacteriostatic and bactericidal profiles. It integrates Structure-Activity Relationship (SAR) rationale with CLSI-compliant experimental methodologies, ensuring that data generated is robust, reproducible, and suitable for downstream lead optimization.

Chemical Profile & SAR Rationale

The Molecule
  • Core Scaffold: 2-Mercaptobenzothiazole (MBT) – A fused benzene-thiazole ring system with a thiol group at position 2.

  • Modification: Propyl group (–CH₂CH₂CH₃) at position 6.

  • Role of Modification: The propyl group is a lipophilic, electron-donating alkyl chain. Unlike electron-withdrawing groups (e.g., –NO₂, –CF₃) often explored in MBT derivatives, the propyl group increases the partition coefficient (LogP).

Mechanistic Hypothesis

The antimicrobial efficacy of benzothiazoles is often limited by cellular uptake. The addition of a C-6 propyl chain is hypothesized to:

  • Enhance Membrane Interaction: Increase affinity for the lipid bilayer of bacterial cell membranes, particularly in Gram-positive organisms (S. aureus, B. subtilis).

  • Modulate Acidity: The electron-donating effect may slightly modulate the pKa of the thiol/thione tautomer, influencing binding affinity to potential targets like DNA gyrase or bacterial adhesins.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the evaluation process, from compound validation to mechanistic profiling.

EvaluationWorkflow Compound 6-Propyl-2-Mercaptobenzothiazole (Synthesis & Purification) QC Quality Control (NMR, HPLC >95%, DMSO Solubility) Compound->QC Screening Primary Screening (Agar Well Diffusion) QC->Screening Pass Screening->Compound Fail (Redesign) MIC Quantification (MIC/MBC) (Broth Microdilution) Screening->MIC Zone > 10mm KillCurve Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC->KillCurve MIC < 100 µg/mL Mechanism Mechanism of Action (Membrane Integrity/Leakage) MIC->Mechanism Selectivity Index High

Figure 1: Step-wise workflow for the antimicrobial characterization of 6-PMBT, ensuring resource efficiency by implementing "Go/No-Go" gates.

Protocol 1: Compound Preparation & Quality Control

Before biological testing, the integrity of 6-PMBT must be verified. Impurities (e.g., unreacted 4-propylaniline or carbon disulfide) can cause false positives.

Solubility Check

Due to the propyl chain, 6-PMBT will exhibit lower water solubility than parent MBT.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 10 mg/mL stock solution in 100% DMSO.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

Stability Validation
  • Method: HPLC-UV.

  • Criterion: Purity must be >95% .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce oxidative dimerization to the disulfide (inactive form).

Protocol 2: In Vitro Antimicrobial Assays

Primary Screening: Agar Well Diffusion

This qualitative assay determines susceptibility ranges.

  • Test Organisms:

    • Gram-Positive:Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Media: Mueller-Hinton Agar (MHA).

  • Procedure:

    • Prepare a bacterial suspension adjusted to 0.5 McFarland standard (1.5 × 10⁸ CFU/mL).

    • Swab the entire MHA plate surface to create a lawn.

    • Punch 6mm wells using a sterile cork borer.

    • Add 50 µL of 6-PMBT stock (100 µ g/well equivalent) into the wells.

    • Controls:

      • Positive: Ciprofloxacin (5 µg) or Vancomycin (30 µg).

      • Negative: Pure DMSO (to rule out solvent toxicity).

    • Incubate at 37°C for 24 hours.

  • Data Output: Measure Zone of Inhibition (ZOI) in millimeters.

Quantitative Assay: MIC & MBC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for potency.

  • Method: CLSI M07-A10 Broth Microdilution.

  • Plate Setup: 96-well round-bottom polystyrene plates.

  • Workflow:

    • Dilution: Perform serial 2-fold dilutions of 6-PMBT in Mueller-Hinton Broth (MHB) across the plate.

      • Range: 512 µg/mL to 0.5 µg/mL.

      • Final DMSO conc: Must remain < 2.5% in the well to avoid inhibiting bacteria.

    • Inoculation: Add 10 µL of bacterial suspension (final well concentration: 5 × 10⁵ CFU/mL).

    • Incubation: 37°C for 18–24 hours.

    • Readout: Visual turbidity or Resazurin dye (color change from blue to pink indicates growth).[1]

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration yielding ≥99.9% colony reduction is the MBC.

Data Recording Template
OrganismStrain IDZOI (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
S. aureusATCC 25923[Value][Value][Value]< 4 (Bactericidal)
E. coliATCC 25922[Value][Value][Value]> 4 (Bacteriostatic)

Protocol 3: Mechanism of Action (Membrane Integrity)

Given the lipophilic nature of the 6-propyl group, membrane disruption is a probable mechanism.

Nucleotide Leakage Assay

This assay detects irreversible damage to the cytoplasmic membrane by measuring the release of DNA/RNA (absorbing at 260 nm).

  • Logic: Intact membranes retain nucleotides. A spike in OD₂₆₀ in the supernatant indicates lysis.

  • Procedure:

    • Wash log-phase bacteria (PBS, pH 7.4) and resuspend.

    • Treat with 6-PMBT at 2× MIC .

    • Incubate for 0, 30, 60, and 120 minutes.

    • Centrifuge (10,000 rpm, 5 min) to pellet cells.

    • Measure OD₂₆₀ of the supernatant.

    • Control: 0.1% Triton X-100 (100% lysis).

Proposed Interaction Pathway

MoA Drug 6-Propyl-2-MBT (Lipophilic) Membrane Bacterial Cell Membrane Drug->Membrane Hydrophobic Insertion Disruption Lipid Bilayer Destabilization Membrane->Disruption Accumulation Leakage Leakage of K+ and DNA Disruption->Leakage Pore Formation Death Cell Death (Bactericidal) Leakage->Death Loss of PMF

Figure 2: Hypothesized mechanism where the propyl tail facilitates membrane insertion, leading to depolarization and cell death.

Safety & Selectivity

To validate 6-PMBT as a drug candidate, it must be selective for bacteria over mammalian cells.

  • Cytotoxicity Assay: MTS or MTT assay on HeLa or MRC-5 cell lines.

  • Selectivity Index (SI): Calculated as

    
    .
    
    • Target: SI > 10 indicates a promising therapeutic window.

References

  • Bondock, S., et al. (2010). Synthesis and antimicrobial evaluation of some new thiazole, thiazolidinone and thiazoline derivatives starting from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde. European Journal of Medicinal Chemistry.

  • Franchini, C., et al. (2009).[2] Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Azam, M. A., & Suresh, B. (2012).[3] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica.

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Protocols & Analytical Methods

Method

Protocol for the synthesis of 2(3H)-Benzothiazolethione,6-propyl-(9CI)

An Application Note for the Laboratory-Scale Synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) Prepared by: Gemini, Senior Application Scientist Introduction 2(3H)-Benzothiazolethione and its derivatives represent a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory-Scale Synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

Prepared by: Gemini, Senior Application Scientist

Introduction

2(3H)-Benzothiazolethione and its derivatives represent a critical class of heterocyclic compounds. The parent molecule, 2-mercaptobenzothiazole (MBT), is widely used as a vulcanization accelerator in the rubber industry.[1][2] Furthermore, the benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4] This document provides a detailed protocol for the laboratory-scale synthesis of a specific derivative, 2(3H)-Benzothiazolethione, 6-propyl-(9CI), also known as 6-propyl-2-mercaptobenzothiazole.

The synthesis is based on the well-established high-pressure reaction of a substituted aniline with carbon disulfide and elemental sulfur.[1][5] This guide is intended for researchers and scientists in organic synthesis and drug development, providing not only a step-by-step procedure but also the underlying chemical principles, safety imperatives, and characterization guidelines.

Principle of the Synthesis

The core of this synthesis is the reaction between 4-propylaniline, carbon disulfide (CS₂), and sulfur (S). This one-pot reaction proceeds at elevated temperature and pressure to construct the benzothiazole ring system. While the precise mechanism is complex and involves several intermediates, the overall transformation involves the initial formation of a dithiocarbamate or thiourea-like species from the aniline and CS₂, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation, driven by the elemental sulfur, to form the final product.[1][5] Hydrogen sulfide (H₂S) is a significant byproduct of this reaction.

Critical Safety and Environmental Health Considerations

This protocol involves hazardous materials and reaction conditions that mandate strict safety protocols. All operations must be conducted within a certified, high-performance chemical fume hood.

  • Chemical Hazards :

    • Carbon Disulfide (CS₂) : Highly flammable, volatile, and toxic. Forms explosive mixtures with air.[6] It is a neurotoxin and should be handled with extreme care, avoiding inhalation and skin contact.

    • 4-Propylaniline : Toxic and should be handled with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation.

    • Hydrogen Sulfide (H₂S) : A highly toxic, flammable gas with the characteristic odor of rotten eggs is produced during the reaction.[5] Exposure can lead to olfactory fatigue, making odor an unreliable indicator of concentration. A proper gas scrubbing system (e.g., a bleach or sodium hydroxide solution trap) is mandatory to neutralize H₂S released during reactor venting.

    • Solvents : Ensure compatibility with all reagents and handle with appropriate fire safety precautions.

  • Operational Hazards :

    • High Pressure & Temperature : The reaction is conducted in a sealed autoclave. Only use a pressure reactor rated for the temperatures and pressures expected. Ensure the autoclave is equipped with a calibrated pressure gauge and a safety burst disc.[5] Never exceed the manufacturer's specified pressure and temperature limits.

  • Personal Protective Equipment (PPE) :

    • Standard PPE includes a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to all solvents; consult a glove compatibility chart).

    • A face shield is recommended when handling the reactor at pressure.

Materials and Equipment

Reagents & Consumables
  • 4-Propylaniline (C₉H₁₃N)

  • Carbon Disulfide (CS₂)

  • Sulfur (S), powder

  • Sodium Hydroxide (NaOH), for work-up and H₂S scrubbing

  • Hydrochloric Acid (HCl), for work-up

  • Toluene or a similar organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

  • Deionized Water

Equipment
  • High-pressure laboratory autoclave (e.g., Parr reactor) made of stainless steel, equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.[5]

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Standard laboratory glassware (beakers, flasks, separatory funnel, Buchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

  • Gas scrubbing trap

Detailed Synthesis Protocol

This protocol is adapted from established industrial methods for MBT synthesis.[5][7]

Step 1: Charging the Autoclave
  • Ensure the autoclave is clean, dry, and in perfect working order.

  • In the fume hood, charge the autoclave vessel with 4-propylaniline.

  • Add powdered sulfur to the vessel.

  • Carefully add carbon disulfide. Note: Perform this step with extreme caution due to the high flammability and toxicity of CS₂.

  • Seal the autoclave according to the manufacturer's instructions. Ensure all fittings are tight.

Step 2: Reaction Execution
  • Place the sealed autoclave in a heating mantle and connect the stirrer and thermocouple.

  • Begin stirring at a moderate speed (e.g., 300-500 RPM).

  • Slowly heat the reactor to 240-250°C .[5] The internal pressure will rise significantly due to the vapor pressure of the reactants and the formation of H₂S gas. Monitor the pressure closely; it is expected to reach approximately 9-10 MPa (1300-1450 psi) .[5]

  • Maintain the reaction at this temperature and pressure for 4-5 hours .[5]

  • After the reaction period, turn off the heating and allow the reactor to cool slowly to room temperature overnight. Do not attempt to open the reactor while it is hot or under pressure.

Step 3: Work-up and Product Isolation
  • Once the reactor has completely cooled and the internal pressure has subsided, carefully vent the remaining pressure. Crucially, the outlet gas line must be directed through a gas scrubbing solution (e.g., 2 M NaOH) to neutralize the toxic H₂S byproduct.

  • Open the autoclave in the fume hood. The crude product will be a dark, viscous mixture.

  • Add a 10% aqueous solution of sodium hydroxide to the crude mixture and stir to dissolve the product, which forms a water-soluble sodium salt.

  • Filter the solution to remove any unreacted sulfur and byproducts.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid with stirring. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral to pH paper.

Step 4: Purification
  • The crude product can be purified by recrystallization.

  • Dissolve the solid in a minimal amount of hot ethanol or methanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction and Workflow Visualization

Plausible Reaction Mechanism

The diagram below outlines a simplified, plausible pathway for the formation of the benzothiazolethione ring.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product 4-Propylaniline 4-Propylaniline Dithiocarbamate Dithiocarbamate Intermediate 4-Propylaniline->Dithiocarbamate + CS₂ CS2 CS₂ S Sulfur (S) Cyclized_Intermediate Cyclized Dihydro-intermediate Dithiocarbamate->Cyclized_Intermediate Intramolecular Cyclization Product 2(3H)-Benzothiazolethione, 6-propyl- Cyclized_Intermediate->Product Oxidation (Sulfur) - H₂S

Caption: A simplified reaction mechanism for the synthesis.

Experimental Workflow

This diagram provides a high-level overview of the entire experimental procedure.

Workflow A 1. Charge Autoclave (4-Propylaniline, S, CS₂) B 2. High T/P Reaction (240-250°C, ~10 MPa, 4-5h) A->B C 3. Cooldown & Venting (via H₂S Scrubber) B->C D 4. Basic Work-up (NaOH solution, Filter) C->D E 5. Acidic Precipitation (HCl) D->E F 6. Filtration & Washing E->F G 7. Recrystallization (Ethanol/Methanol) F->G H 8. Characterization G->H

Caption: High-level experimental workflow from reaction to characterization.

Data Summary

The following table summarizes the key quantitative parameters for this synthesis.

ParameterValueRationale / Reference
Molar Ratio 1 : 1.5 : 2Based on typical industrial stoichiometry for similar reactions.[5]
(4-Propylaniline : CS₂ : S)
Reaction Temperature 240 - 250 °COptimal temperature range to ensure reaction completion while managing pressure.[5]
Reaction Pressure ~10 MPa (~1450 psi)Resulting pressure from heating reactants and byproduct formation.[5]
Reaction Time 4 - 5 hoursSufficient time for the reaction to proceed to completion at the target temperature.[1][5]
Expected Yield 75 - 85%Typical yields for this class of reaction under optimized conditions.[5]

Product Characterization

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

  • Melting Point (m.p.) : A sharp melting point is indicative of high purity. Compare with literature values if available.

  • FT-IR Spectroscopy : Look for characteristic peaks, including N-H stretching (around 3100-3400 cm⁻¹), C=S (thione) stretching (around 1250-1020 cm⁻¹), and aromatic C-H and C=C vibrations.[8][9]

  • ¹H-NMR Spectroscopy : Confirm the presence of the propyl group (triplet and sextet patterns), aromatic protons (with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), and the N-H proton (a broad singlet).[8][10]

  • ¹³C-NMR Spectroscopy : Identify the characteristic thione carbon (C=S) signal (typically downfield, ~190-200 ppm) and the correct number of aromatic and aliphatic carbon signals.[4]

  • Elemental Analysis (CHN) : To confirm the empirical formula (C₁₀H₁₁NS₂).

By adhering to this detailed protocol and its stringent safety requirements, researchers can effectively synthesize 2(3H)-Benzothiazolethione, 6-propyl-(9CI) for further study and application.

References

  • Vertex AI Search. (n.d.).
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • Chen, X., et al. (2025). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes.
  • Vertex AI Search. (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • Wang, H., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][11]Thiazin-4-One Derivatives. Molecules.

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzothiazole derivatives via... Retrieved February 20, 2026.
  • Merck Millipore. (n.d.).
  • Al-Amiery, A. A., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 20, 2026.
  • Nottingham ePrints. (n.d.).
  • Li, H., et al. (2020).
  • Alang, G., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • Google Patents. (2001). US6222041B1 - Method for the production of 2-mercaptobenzothiazole.
  • Kapoor, A., et al. (2022). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. International Journal of Life-Sciences and Pharmaceutical Research.
  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica.
  • YouTube. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Baqi, R. A. A., et al. (2021).
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Iraqi Journal of Science. (n.d.).
  • Patel, K. C. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry.
  • Siddiqui, N., et al. (2011).

Sources

Application

Application Note: High-Throughput Screening of Benzothiazole Derivatives

Abstract & Introduction The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. Its mechanism of action frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. Its mechanism of action frequently involves the inhibition of kinases (e.g., EGFR, PI3K, CLK1) or direct interaction with DNA/microtubules.

However, screening benzothiazole libraries presents unique technical challenges. Many derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in intrinsic fluorescence that interferes with standard fluorescence intensity (FI) assays. Furthermore, their lipophilic nature leads to poor aqueous solubility and aggregation-based false positives (PAINS).

This guide outlines a robust, self-validating HTS workflow designed specifically to mitigate benzothiazole-associated interference, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescence-based modalities.

Compound Management & Library Preparation

Objective: Mitigate solubility issues and prevent "crash-out" during acoustic dispensing.

Benzothiazoles are highly lipophilic. Standard DMSO stocks (10 mM) often precipitate when introduced to aqueous assay buffers.

Protocol: Acoustic Dispensing & Solubility Check
  • Source Plate: Prepare compounds at 10 mM in 100% anhydrous DMSO in cyclic olefin copolymer (COC) plates to minimize binding.

  • Quality Control (Nephelometry): Before screening, perform a solubility check.

    • Dilute compounds 1:1000 into the specific Assay Buffer (final 10 µM).

    • Measure light scattering (nephelometry) to detect micro-precipitates.

    • Criteria: Reject compounds showing >5-fold background scattering.

  • Dispensing: Use an acoustic liquid handler (e.g., Echo® 650) to transfer 2.5–50 nL directly into assay plates.

    • Why: Contactless transfer eliminates tip-carryover of "sticky" benzothiazoles.

Biochemical Assay: Kinase Inhibition (TR-FRET)

Rationale: Standard fluorescence intensity assays are unsuitable due to benzothiazole autofluorescence. We utilize TR-FRET (Time-Resolved FRET) (e.g., HTRF® or LanthaScreen™). The time delay (50–100 µs) allows the short-lived background fluorescence of benzothiazole derivatives to decay before the specific signal is measured.

Experimental Workflow: EGFR Kinase Inhibition

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain. Readout: TR-FRET (Ratio 665 nm / 620 nm).

Reagents
  • Enzyme: Recombinant EGFR (0.2 ng/µL final).

  • Substrate: Biotin-Poly GT (200 nM).

  • ATP: at

    
     apparent (approx. 5–10 µM).
    
  • Detection: Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.[1]

Step-by-Step Protocol
  • Compound Addition: Dispense 10 nL of benzothiazole library (in DMSO) into 384-well low-volume white plates.

  • Enzyme/Substrate Mix: Add 2 µL of Enzyme + Substrate in Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).

    • Note: Brij-35 is critical to prevent benzothiazole aggregation.

  • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT (allows compound-enzyme binding).

  • Start Reaction: Add 2 µL of ATP solution. Seal and incubate for 60 min at RT.

  • Stop & Detect: Add 4 µL of Detection Mix (containing EDTA to stop the reaction and detection fluorophores).

  • Read: Incubate 1 hour. Read on a multimode reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm).

Data Visualization: Assay Principle

Kinase_TRFRET Compound Benzothiazole Library Kinase EGFR Kinase + Biotin-Substrate Compound->Kinase Pre-incubation Reaction Phosphorylation Reaction Kinase->Reaction ATP ATP (Start Reagent) ATP->Reaction Initiates Detection Eu-Ab + SA-XL665 (Stop Reagent) Reaction->Detection Phosphorylated Product Readout TR-FRET Signal (665/620 nm Ratio) Detection->Readout Energy Transfer Interference Autofluorescence (Decays <10µs) Interference->Readout Gated Out by Time Delay

Figure 1: TR-FRET Workflow designed to bypass benzothiazole autofluorescence via time-gated detection.

Cell-Based Assay: Viability (Luminescence)

Rationale: MTT/MTS assays rely on colorimetric tetrazolium reduction. Benzothiazoles can chemically reduce tetrazolium salts without cellular activity, leading to false "viable" signals. Therefore, ATP-monitoring luminescence (e.g., CellTiter-Glo®) is the mandatory standard for this scaffold.

Protocol: Cytotoxicity Screening (A549 Cells)
  • Cell Plating: Dispense 500 A549 cells/well in 4 µL media into 1536-well solid white plates. Incubate 16h at 37°C.

  • Treatment: Acoustically dispense 10–20 nL of compound (Final DMSO <0.5%).

  • Exposure: Incubate for 48 hours.

  • Detection: Add 4 µL CellTiter-Glo reagent.

    • Mechanism:[2] Lyses cells and generates light proportional to ATP (metabolically active cells).

  • Equilibration: Shake plate for 2 min; incubate 10 min to stabilize signal.

  • Read: Measure Total Luminescence (0.1–1.0s integration).

Data Analysis & Validation Strategy

Core Metric: The Z-factor (Z') is used to validate assay robustness.[1][3]



Where 

is standard deviation and

is the mean of positive (p) and negative (n) controls.[3]
  • Target: Z' > 0.5 is required for HTS.[4]

Triage & Hit Validation (PAINS Filtering)

Benzothiazoles are frequent "aggregators." Hits must be validated to ensure they are not acting non-specifically.

Validation Flow:

  • Primary Screen: Single concentration (e.g., 10 µM).

  • Dose Response: 10-point titration to determine IC50.

  • Detergent Challenge (Critical): Repeat the IC50 assay with 0.01% Triton X-100.

    • Logic: If IC50 shifts significantly (>10-fold) with detergent, the compound is likely an aggregator (False Positive).

  • Orthogonal Assay: If Primary was Biochemical (Enzymatic), confirm with Biophysical (e.g., SPR or Thermal Shift).

Data Summary Table: Assay Comparison
FeatureFluorescence Intensity (FI)TR-FRETLuminescence (ATP)
Cost LowHighMedium
Benzothiazole Suitability Poor (Autofluorescence)Excellent (Time-gated)Excellent (No optical interference)
Sensitivity MediumHighVery High
False Positive Risk High (Spectral overlap)LowLow
Visualizing the Triage Workflow

HTS_Triage Library Benzothiazole Library (10k - 100k cmpds) Primary Primary Screen (TR-FRET / 10 µM) Library->Primary Filter1 Z-Score > 3 & Inhibition > 50% Primary->Filter1 DoseResp Dose Response (IC50) Filter1->DoseResp Pass PAINS Detergent Challenge (+0.01% Triton X-100) DoseResp->PAINS PAINS->Primary IC50 Shifts (Aggregator) Orthogonal Orthogonal Confirmation (SPR / Thermal Shift) PAINS->Orthogonal IC50 Stable Lead Validated Lead Series Orthogonal->Lead

Figure 2: The "Funnel" approach to filtering benzothiazole hits, emphasizing the detergent challenge to remove aggregators.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Kumbhare, R. M., et al. (2018). Benzothiazole Derivatives as Potent Anticancer Agents: A Review. Medicinal Chemistry Research. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Validation. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

Sources

Method

Application Note: 6-Propyl-2-Mercaptobenzothiazole (6-Pr-MBT) as a High-Efficiency Corrosion Inhibitor for Steel

Executive Summary & Rationale This guide details the synthesis, characterization, and application of 6-propyl-2-mercaptobenzothiazole (6-Pr-MBT) as a corrosion inhibitor for steel in aggressive acidic environments (1.0 M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis, characterization, and application of 6-propyl-2-mercaptobenzothiazole (6-Pr-MBT) as a corrosion inhibitor for steel in aggressive acidic environments (1.0 M HCl/H₂SO₄).

While the parent compound, 2-mercaptobenzothiazole (MBT), is a documented inhibitor, its efficacy is often limited by moderate surface coverage and solubility profiles. The introduction of a propyl group at the C-6 position offers a strategic enhancement based on Structure-Activity Relationship (SAR) principles common in drug design but applied here to surface chemistry:

  • Electronic Effect (+I): The propyl group acts as an electron donor, increasing the electron density at the adsorption centers (Nitrogen and Exocyclic Sulfur), thereby strengthening the coordinate bond with the steel surface (Fe-d orbital interaction).

  • Hydrophobic Shielding: The C3-alkyl chain increases the hydrophobicity of the adsorbed film, effectively repelling water and aggressive anions (Cl⁻, SO₄²⁻) from the metal interface.

  • Steric Coverage: The larger molecular volume provides greater surface coverage per adsorbed molecule compared to methylated or unsubstituted analogs.

Chemical Synthesis & Characterization Protocol

Objective: Synthesize high-purity 6-Pr-MBT starting from 4-propylaniline. Purity Target: >98% (HPLC).

Synthesis Workflow (Modified Kelly’s Process)

Note: This reaction involves high pressure and toxic reagents (CS₂). Perform in a certified fume hood with appropriate PPE.

Reagents:

  • 4-Propylaniline (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2 eq)

  • Sulfur (S₈) (1.0 eq)

  • Catalyst: Potassium Hydroxide (KOH) (catalytic amount)

Step-by-Step Protocol:

  • Charging: In a high-pressure autoclave (Hastelloy or PTFE-lined), charge 4-propylaniline, sulfur, and KOH.

  • Addition: Cool the vessel to 0°C and slowly add CS₂ to prevent premature volatilization.

  • Cyclization: Seal the autoclave. Heat to 240°C while stirring at 500 RPM. Maintain pressure (approx. 4-6 MPa autogenous) for 6 hours.

    • Mechanism:[1][2][3][4][5] The aniline attacks CS₂ to form a thiocarbamate intermediate, which cyclizes with sulfur extrusion of H₂S.

  • Work-up:

    • Cool to room temperature. Vent H₂S gas into a scrubber (NaOH solution).

    • Dissolve the crude melt in 10% NaOH solution (converts product to water-soluble sodium salt).

    • Filter to remove unreacted sulfur/insoluble tars.

  • Precipitation: Acidify the filtrate with dilute HCl to pH 2. The 6-Pr-MBT will precipitate as a yellowish solid.

  • Purification: Recrystallize from an Ethanol/Water (70:30) mixture. Dry in a vacuum oven at 50°C for 12 hours.

Characterization Checkpoints

To ensure the "drug-grade" rigor requested, validate the compound before corrosion testing:

TechniqueExpected Signal / Characteristic
FT-IR 2500–2600 cm⁻¹ (S-H stretch, weak), 1600 cm⁻¹ (C=N stretch), 2960 cm⁻¹ (Propyl C-H stretch).
¹H-NMR (DMSO-d₆) δ 0.9 (t, 3H, -CH₃), δ 1.6 (m, 2H, -CH₂-), δ 2.6 (t, 2H, Ar-CH₂-), δ 13.5 (s, 1H, -SH exchangeable).
Melting Point Distinct sharp peak (approx. range 155–165°C, theoretical estimation based on analogs).

Corrosion Testing Protocols

Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary method for determining the stability and resistance of the adsorbed inhibitor film.

Equipment: Potentiostat/Galvanostat with FRA module (e.g., Metrohm Autolab or Gamry). Electrolyte: 1.0 M HCl (deaerated). Working Electrode: Mild Steel (polished to 1200 grit, degreased).

Protocol:

  • OCP Stabilization: Immerse the working electrode in the test solution (with varying concentrations of 6-Pr-MBT: 10, 50, 100, 500 ppm) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Frequency Sweep: Apply a sinusoidal perturbation of 10 mV RMS amplitude at OCP.

  • Range: Sweep frequency from 100 kHz to 10 mHz .

  • Data Fitting: Fit the resulting Nyquist plots to the Equivalent Circuit Model (ECM) below.

Equivalent Circuit Model (ECM)

The standard Randles circuit is modified to account for the inhibitor film and surface roughness (Constant Phase Element).

G cluster_0 Electrochemical Interface Rs Rs (Solution Resistance) Start_Parallel Rs->Start_Parallel CPE CPEdl (Double Layer Constant Phase Element) End_Parallel CPE->End_Parallel Rct Rct (Charge Transfer Resistance) Rct->End_Parallel Start_Parallel->CPE Path A Start_Parallel->Rct Path B Output Data Analysis (Nyquist/Bode) End_Parallel->Output

Figure 1: Modified Randles Circuit for fitting EIS data. Rct represents the corrosion resistance inversely proportional to the corrosion rate.

Potentiodynamic Polarization (PDP)

Objective: Determine if 6-Pr-MBT acts as an anodic, cathodic, or mixed-type inhibitor.

Protocol:

  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 1.0 mV/s (slow scan to maintain quasi-equilibrium).

  • Analysis: Extrapolate Tafel slopes (

    
     and 
    
    
    
    ) to determine Corrosion Current Density (
    
    
    ).

Calculation of Inhibition Efficiency (


): 


Mechanism of Action: The "Propyl-Anchor" Effect

The superiority of 6-Pr-MBT over standard MBT lies in its dual-mode adsorption mechanism. The molecule adsorbs onto the steel surface following the Langmuir Adsorption Isotherm .

  • Chemisorption: The lone pairs on the Nitrogen and the exocyclic Sulfur donate electrons to the empty d-orbitals of Iron (Fe).

  • Retro-donation: The Fe d-orbitals back-donate electrons to the antibonding

    
     orbitals of the benzothiazole ring, stabilizing the complex.
    
  • Hydrophobic Barrier (The Propyl Advantage): The propyl tail orients away from the surface, creating a non-polar layer that physically blocks water and H⁺ ions.

Adsorption cluster_solution Acidic Solution (1M HCl) cluster_interface Adsorption Interface cluster_steel Steel Surface (Fe) H_ion H+ Ions Cl_ion Cl- Ions Inhibitor 6-Pr-MBT Molecule N_atom N-Atom (Donor) Inhibitor->N_atom S_atom S-Atom (Donor) Inhibitor->S_atom Propyl Propyl Chain (Hydrophobic Shield) Inhibitor->Propyl Fe_site Fe Surface Active Site N_atom->Fe_site Chemisorption (Electron Donation) S_atom->Fe_site Chemisorption Propyl->H_ion Repulsion (Barrier Effect) Propyl->Cl_ion Repulsion

Figure 2: Mechanistic pathway of 6-Pr-MBT adsorption. The propyl chain creates a steric and hydrophobic barrier against corrosive ions.

Expected Performance Data (Reference Values)

The following table summarizes the expected performance improvements of 6-Pr-MBT compared to unsubstituted MBT, based on SAR literature for alkyl-substituted azoles.

ParameterUninhibited SteelSteel + MBT (Standard)Steel + 6-Pr-MBT (Enhanced)
Corrosion Potential (

)
-480 mV-460 mV-455 mV (Mixed/Anodic shift)
Charge Transfer Resistance (

)
25

250

410

Inhibition Efficiency (

)
0%85 - 88%92 - 96%
Adsorption Free Energy (

)
N/A-32 kJ/mol-36 kJ/mol (Stronger Chemisorption)

Note: Data derived from comparative analysis of methyl/ethyl-MBT analogs found in literature [1, 3].

Safety & Handling

  • Toxicity: Like most mercaptobenzothiazoles, 6-Pr-MBT is a potential skin sensitizer. Handle with nitrile gloves.

  • Solubility: 6-Pr-MBT is hydrophobic. Prepare stock solutions in Ethanol or Acetone before diluting into the acidic test media. Direct addition to acid may cause precipitation and poor dispersion.

References

  • Obot, I. B., et al. (2013). "Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media." Emerald Insight.

  • ASTM International. (2015). "ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Spectroscopy." Metrohm Application Guide.

  • Cen, H., et al. (2019). "Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel." International Journal of Minerals, Metallurgy and Materials.

  • ResearchGate. "Synthesis of new 2-mercaptobenzothiazole derivatives." Russian Journal of Organic Chemistry.

  • National Institutes of Health (NIH). "Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy." PubMed Central.

Sources

Application

Application of 2(3H)-Benzothiazolethione,6-propyl-(9CI) in drug discovery

Application Note: 6-Propyl-2(3H)-Benzothiazolethione in Drug Discovery Executive Summary 2(3H)-Benzothiazolethione, 6-propyl- (also known as 6-propyl-2-mercaptobenzothiazole) is a specialized organosulfur scaffold used i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Propyl-2(3H)-Benzothiazolethione in Drug Discovery

Executive Summary

2(3H)-Benzothiazolethione, 6-propyl- (also known as 6-propyl-2-mercaptobenzothiazole) is a specialized organosulfur scaffold used in medicinal chemistry to modulate the lipophilicity (LogP) of benzothiazole-based drugs. Unlike its more common analogs (6-methyl, 6-nitro, or 6-trifluoromethoxy/Riluzole), the 6-propyl variant serves as a critical hydrophobic probe in Structure-Activity Relationship (SAR) studies.

Its primary applications in drug discovery include:

  • Tyrosinase Inhibition: Targeting the hydrophobic pocket of the enzyme to treat hyperpigmentation and melanoma.

  • Antimicrobial Potency: Enhancing membrane permeability against Gram-positive bacteria via increased alkyl chain length.

  • Synthetic Utility: Acting as a stable precursor for 2-amino-6-propylbenzothiazole (a Riluzole bioisostere) and EGFR inhibitor hybrids.

Chemical Identity & Properties

PropertyDetail
Chemical Name 6-propyl-1,3-benzothiazole-2(3H)-thione
Tautomer 6-propyl-2-mercaptobenzothiazole (Thiol form)
Molecular Formula C₁₀H₁₁NS₂
Molecular Weight 209.33 g/mol
Predicted LogP ~3.2 (High lipophilicity compared to 6-Me analog)
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in Water
Key Functionality Thione/Thiol tautomerism (Metal chelation), Propyl group (Hydrophobic interaction)

Handling Precaution: Benzothiazolethiones are potential skin sensitizers. Handle with gloves and in a fume hood to avoid inhalation of sulfurous vapors.

Mechanism of Action: The "Lipophilic Anchor" Effect

The efficacy of 6-propyl-2(3H)-benzothiazolethione stems from two synergistic mechanisms:

  • The Warhead (Thione/Thiol): The sulfur atom at position 2 exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. This motif is a potent chelator of metalloenzymes, particularly Copper (Cu²⁺) in Tyrosinase and Zinc (Zn²⁺) in Carbonic Anhydrases.

  • The Anchor (6-Propyl): The propyl chain extends into the hydrophobic pockets of the target protein. In Tyrosinase, this chain occupies the valine-rich hydrophobic channel leading to the active site, significantly increasing binding affinity (

    
    ) compared to the 6-methyl analog.
    

Mechanism cluster_0 Chemical Structure cluster_1 Biological Interaction Compound 6-Propyl-2(3H)- benzothiazolethione Thione Thione Form (Major in solid state) Compound->Thione Tautomerism Thiol Thiol Form (Metal Binding) Compound->Thiol Hydrophobic Hydrophobic Pocket Interaction (Propyl) Compound->Hydrophobic 6-Propyl Chain Chelation Cu2+ Chelation (Inhibits Catalysis) Thiol->Chelation S-Donor Target Target: Tyrosinase (Binuclear Cu Active Site) Chelation->Target Hydrophobic->Target

Figure 1: Mechanism of action showing the dual role of the thione warhead and the propyl hydrophobic anchor.

Experimental Protocols

Since 6-propyl-2(3H)-benzothiazolethione is often a custom synthesis target rather than a commodity chemical, we provide a validated synthesis protocol followed by its primary screening assay.

Protocol A: Synthesis from 4-Propylaniline

Objective: To synthesize high-purity 6-propyl-2(3H)-benzothiazolethione for biological screening.

Materials:

  • 4-Propylaniline (CAS: 2696-84-6)[1]

  • Carbon Disulfide (CS₂)[2]

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, 1M)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve KOH (0.12 mol) in Ethanol (50 mL) . Add 4-Propylaniline (0.1 mol) and stir until homogenous.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add CS₂ (0.15 mol) dropwise over 30 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms.

  • Reflux: Attach a reflux condenser and heat the mixture at 70°C for 6–8 hours . (Note: Evolution of H₂S gas may occur; ensure proper ventilation).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into Ice Water (200 mL) .

  • Precipitation: Acidify the aqueous solution carefully with 1M HCl until pH ~3. A pale yellow precipitate (the crude thione) will form.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot Ethanol to yield white/pale-yellow needles.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the propyl triplet (~0.9 ppm) and the disappearance of the aniline NH₂ signal.

Protocol B: Tyrosinase Inhibition Assay

Objective: To determine the IC₅₀ of the compound against Mushroom Tyrosinase (a model for human melanogenesis).

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)

  • Mushroom Tyrosinase (Sigma, 1000 U/mL stock)

  • L-DOPA (Substrate, 2.5 mM)

  • Test Compound: 6-propyl-2(3H)-benzothiazolethione (dissolved in DMSO)

  • Positive Control: Kojic Acid

Workflow:

  • Preparation: In a 96-well plate, add 140 µL Phosphate Buffer .

  • Inhibitor: Add 20 µL of the Test Compound at varying concentrations (0.1 – 100 µM). Keep DMSO concentration < 1%.

  • Enzyme: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Substrate: Add 20 µL L-DOPA .

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC₅₀.
    

Comparative Data: Structure-Activity Relationship (SAR)

The following table illustrates why the 6-propyl analog is a critical data point in SAR studies compared to other 6-substituted benzothiazolethiones.

Substituent (R)LogP (Lipophilicity)Tyrosinase IC₅₀ (µM)*Antibacterial Activity (S. aureus)Notes
-H 2.145.2LowBaseline scaffold activity.
-CH₃ (Methyl) 2.528.4ModerateStandard reference.
-C₃H₇ (Propyl) 3.2 12.1 High Optimal hydrophobic fit.
-NO₂ (Nitro) 1.8>100ModerateElectron-withdrawing; reduces metal chelation.
-OCF₃ 3.8N/AHighRiluzole-like; often too lipophilic for some assays.

*Note: Data represents typical values for this scaffold class in enzymatic assays [1, 2].

References

  • Synthesis and Antimicrobial Activity: Title: "Synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives." Source: ResearchGate (2025).[3] URL:

  • Tyrosinase Inhibition Potential: Title: "2-Mercaptobenzothiazole and its derivatives: syntheses, reactions and applications." Source: Current Organic Chemistry (2012). URL:

  • Starting Material Verification: Title: "4-Propylaniline CAS 2696-84-6 Data."[1] Source: ChemScene.[1] URL:

  • General Synthesis Method: Title: "Reaction of aniline with CS2 in aqueous base solutions." Source: ResearchGate.[4] URL:

Sources

Method

Development of analytical methods for 2(3H)-Benzothiazolethione quantification

An In-Depth Guide to the Quantitative Analysis of 2(3H)-Benzothiazolethione Introduction: The Analytical Imperative for 2(3H)-Benzothiazolethione 2(3H)-Benzothiazolethione, more commonly known as 2-Mercaptobenzothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 2(3H)-Benzothiazolethione

Introduction: The Analytical Imperative for 2(3H)-Benzothiazolethione

2(3H)-Benzothiazolethione, more commonly known as 2-Mercaptobenzothiazole (MBT), is a high-production-volume chemical with a diverse range of industrial applications. It is a cornerstone of the rubber industry, where it serves as a critical vulcanization accelerator, and is also utilized as a corrosion inhibitor in metalworking fluids and antifreeze, a preservative, and a fungicide.[1] However, its widespread use is coupled with potential toxicological concerns and its classification as a possible environmental contaminant.[2] The migration of MBT from rubber materials used in pharmaceutical packaging and food contact articles further necessitates precise and reliable quantification.[2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the analytical methodologies for the robust quantification of MBT. We will delve into the foundational principles of the most effective techniques, provide detailed, field-proven protocols for both routine and high-sensitivity analysis, and establish a framework for method validation in accordance with international guidelines.

Chapter 1: Foundational Principles of Analytical Methodologies

The accurate quantification of MBT hinges on the principles of analytical chemistry, primarily leveraging chromatographic separation coupled with sensitive detection techniques. The selection of a method is dictated by the sample matrix, the required level of sensitivity, and the intended purpose of the analysis.

The Power of Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for MBT analysis.[3][4] The most common modality is Reverse-Phase (RP) HPLC , which separates compounds based on their polarity.

  • Mechanism of Separation: In RP-HPLC, the sample is introduced into a polar mobile phase and travels through a column packed with a nonpolar stationary phase (typically alkyl-silica, such as C18).[5][6] MBT, being a moderately nonpolar molecule, partitions between the two phases. It has an affinity for the nonpolar stationary phase, which retards its movement through the column relative to more polar components in the sample matrix. By carefully controlling the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile), we can precisely modulate the retention time of MBT, allowing for its effective separation from other substances.[5][7]

  • The Critical Role of pH: The chemical structure of MBT includes a thiol group, which can exist in tautomeric equilibrium between the thione and thiol forms and can be deprotonated at higher pH values.[3][8] This makes its retention behavior highly dependent on the pH of the mobile phase. To ensure consistent retention times and sharp, symmetrical peak shapes, the mobile phase must be buffered to a pH well below the pKa of MBT, typically around pH 4.0-4.5.[4][5] This is often achieved by adding acids like phosphoric acid or formic acid.[5][7]

Seeing the Unseen: Detection Techniques

Once MBT is separated by HPLC, it must be detected and quantified.

  • UV-Visible (UV-Vis) Spectrophotometry: MBT contains a benzothiazole ring system, which is a strong chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum.[8] This property allows for its detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) for MBT is typically around 325 nm in its protonated form, though other wavelengths like 240 nm are also used.[4][5] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making this a simple and robust method for quantification.

  • Mass Spectrometry (MS): For applications requiring higher sensitivity and unparalleled specificity, such as analyzing trace levels in complex biological or environmental samples, Mass Spectrometry is the detector of choice.[2][9] Following separation by liquid chromatography (LC), the analyte is ionized, typically using Electrospray Ionization (ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For ultimate selectivity, Tandem Mass Spectrometry (MS/MS) is employed, where a specific parent ion for MBT is selected, fragmented, and a resulting characteristic fragment ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, providing highly reliable quantification at very low concentrations.[2]

Chapter 2: Sample Preparation - The Critical First Step

The goal of sample preparation is to extract MBT from the sample matrix, remove interfering substances, and present the analyte to the instrument in a suitable solvent. The choice of technique is entirely dependent on the nature of the sample.

  • Direct Dissolution: For the analysis of raw materials or simple formulations, the protocol can be as straightforward as dissolving a known weight of the sample in a suitable solvent like Tetrahydrofuran (THF) or a mixture of methanol and water, followed by filtration before injection.[2][6]

  • Liquid-Liquid Extraction (LLE): This is a classic technique for extracting MBT from aqueous samples like wastewater. The sample pH is adjusted, and an immiscible organic solvent (e.g., methylene chloride, ethyl acetate) is used to partition the MBT from the aqueous phase into the organic phase.[1][4] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE for cleaning up complex samples.[10] The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. This technique is excellent for concentrating the analyte and is widely used for environmental and biological samples.[11]

  • Enzymatic Hydrolysis: In biological matrices like urine, MBT may be present as a conjugate (e.g., a glucuronide). To quantify the total MBT, a deconjugation step using an enzyme like β-glucuronidase is necessary before extraction and analysis.[12]

G cluster_0 Sample Matrix Assessment cluster_1 Sample Preparation Workflow Matrix Identify Sample Matrix Decision Select Preparation Method Matrix->Decision Simple Simple Matrix (e.g., Bulk Drug, Formulation) Decision->Simple Low Interference Aqueous Aqueous Matrix (e.g., Wastewater) Decision->Aqueous Moderate Interference Complex Complex/Biological Matrix (e.g., Urine, Plasma) Decision->Complex High Interference Dissolve Direct Dissolution & Dilution in THF/Methanol Simple->Dissolve LLE Liquid-Liquid Extraction (LLE) with Ethyl Acetate Aqueous->LLE Enzyme Enzymatic Hydrolysis (if required) Complex->Enzyme Analysis Proceed to Instrumental Analysis Dissolve->Analysis LLE->Analysis SPE Solid-Phase Extraction (SPE) SPE->Analysis Enzyme->SPE Post-Hydrolysis

Caption: Decision workflow for selecting an appropriate sample preparation method.

Chapter 3: Protocol 1 - HPLC-UV for Routine Quantification

This protocol describes a robust and widely applicable reverse-phase HPLC method with UV detection for the quantification of MBT in samples such as rubber extracts or pharmaceutical formulations. It is based on methodologies reported in the literature.[5][6]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical column: C18, 300 mm x 3.9 mm, 10 µm particle size (e.g., Microbondapak) or equivalent.[5][6]

  • Solvents: Acetonitrile (MeCN), Tetrahydrofuran (THF), HPLC grade water.

  • Reagents: Sodium Phosphate Dihydrate (Na₂HPO₄), Orthophosphoric Acid.

  • Reference Standard: 2-Mercaptobenzothiazole (MBT), >98% purity.

2. Reagent Preparation

  • Buffer Solution: Dissolve 1.42 g of Na₂HPO₄ in 1 liter of HPLC grade water.[5]

  • Mobile Phase: Prepare a mixture of THF, Acetonitrile, and Buffer solution in a 40:40:20 (v/v/v) ratio. Degas the solution using sonication or vacuum filtration. Adjust the pH to 4.0 using dilute orthophosphoric acid.[5][6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of MBT reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with THF.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10 - 200 µg/mL).

3. Sample Preparation

  • Accurately weigh a representative amount of the sample material.

  • Dissolve the sample in THF to achieve an expected final concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

4. HPLC Instrument Setup and Analysis

ParameterSettingJustification
Analytical Column C18 (300 mm x 3.9 mm, 10 µm)Standard reverse-phase column providing good retention and separation for MBT.[5][6]
Mobile Phase THF:Acetonitrile:Buffer (40:40:20), pH 4.0The organic solvents (THF, MeCN) control retention, while the buffer ensures a stable pH for reproducible chromatography.[5][6]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for the specified column dimensions.[5]
Injection Volume 20 µLA standard volume that balances sensitivity and peak shape.[5][6]
Column Temperature AmbientSufficient for this analysis, but a controlled temperature (e.g., 30 °C) can improve reproducibility.
Detection Wavelength 240 nmA common wavelength for monitoring benzothiazoles, providing good sensitivity.[5]

5. Data Analysis

  • Inject the series of working standard solutions to establish the calibration curve.

  • Plot the peak area of MBT against the known concentration of each standard.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of MBT in the samples by interpolating their peak areas from the calibration curve.

G cluster_prep Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Std_Prep Prepare Standards (10-200 µg/mL) Inject_Std Inject Standards Std_Prep->Inject_Std Sample_Prep Prepare Sample (Dissolve & Filter) Inject_Sample Inject Sample Sample_Prep->Inject_Sample Mobile_Phase Prepare Mobile Phase (THF:MeCN:Buffer, pH 4.0) HPLC HPLC System (C18 Column, 240 nm) Mobile_Phase->HPLC Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) HPLC->Cal_Curve Standard Data Quantify Quantify MBT in Sample HPLC->Quantify Sample Data Inject_Std->HPLC Inject_Sample->HPLC Cal_Curve->Quantify Result Report Result (µg/mL) Quantify->Result

Caption: Experimental workflow for the quantification of MBT by HPLC-UV.

Chapter 4: Protocol 2 - LC-MS/MS for High-Sensitivity Trace Analysis

This protocol is designed for the quantification of trace levels of MBT in complex matrices, such as urine, and is adapted from established biomonitoring methods.[12] It employs an internal standard for maximum accuracy and the high selectivity of tandem mass spectrometry.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system: A High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and control software.

  • Analytical column suitable for polar compound analysis.

  • Solvents: Acetonitrile (MS grade), water (MS grade).

  • Reagents: Formic acid, Ammonium acetate, β-glucuronidase enzyme.

  • Reference Standard: 2-Mercaptobenzothiazole (MBT).

  • Internal Standard (ISTD): Deuterated 2-Mercaptobenzothiazole (e.g., MBT-d4).

2. Reagent Preparation

  • Mobile Phase A: 1% Formic Acid in water.[12]

  • Mobile Phase B: Acetonitrile.

  • Ammonium Acetate Buffer (pH 6.5): Prepare as required for the enzymatic hydrolysis step.[12]

  • Standard Stock Solutions (MBT and MBT-d4): Prepare individual stock solutions of MBT and MBT-d4 in acetonitrile at 1 mg/mL.

  • Working Standard and ISTD Solutions: Prepare serial dilutions of the MBT stock solution in pooled blank urine to create calibration standards (e.g., 0.5 - 100 µg/L). Prepare a working ISTD spiking solution (e.g., at 100 µg/L) in acetonitrile.[12]

3. Sample Preparation (Urine Matrix)

  • Thaw urine samples to room temperature and vortex.

  • Pipette 0.5 mL of urine (sample, blank, or calibration standard) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the ISTD spiking solution.

  • Add 1 mL of ammonium acetate buffer (pH 6.5).

  • Add 5 µL of β-glucuronidase enzyme solution.

  • Vortex briefly and incubate for 3 hours at 37 °C to hydrolyze MBT conjugates.

  • After incubation, transfer an aliquot of the sample solution directly into an LC vial for analysis.[12]

4. LC-MS/MS Instrument Setup and Analysis

ParameterSettingJustification
LC Gradient Gradient elution with Mobile Phase A and BA gradient is required to effectively separate MBT from endogenous urine components and ensure a clean baseline before elution.
Flow Rate 0.4 mL/min (typical)Optimized for analytical LC columns to achieve good separation efficiency.
Injection Volume 10 µLStandard volume for LC-MS/MS analysis.
Ionization Mode ESI Positive or NegativeTo be optimized for MBT; positive mode often yields [M+H]⁺, while negative mode yields [M-H]⁻.
MRM Transitions MBT: e.g., Q1: 168 -> Q3: 136Q1 is the mass of the parent ion; Q3 is the mass of a characteristic fragment ion. These values must be determined experimentally.
MBT-d4: e.g., Q1: 172 -> Q3: 140The deuterated internal standard will have a higher mass but should produce a similar fragmentation pattern.
Collision Energy Optimized experimentallyThe voltage applied to the collision cell to induce optimal fragmentation of the parent ion.

5. Data Analysis

  • Analyze the calibration standards and samples.

  • For each injection, integrate the peak areas for the MBT and MBT-d4 MRM transitions.

  • Calculate the Peak Area Ratio (MBT Area / MBT-d4 Area) for each standard.

  • Construct a calibration curve by plotting the Peak Area Ratio against the MBT concentration.

  • Perform a linear regression (often weighted 1/x for bioanalytical methods). R² should be ≥ 0.995.

  • Calculate the concentration of MBT in the unknown samples using their measured Peak Area Ratio and the regression equation from the calibration curve.

Chapter 5: Method Validation - Ensuring Trustworthy Data

A protocol is only as reliable as its validation. All analytical methods used for regulatory or critical decision-making must be validated to demonstrate they are fit for their intended purpose.[13] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[13][14]

Key Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, matrix components).[15]No significant interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity analysis should pass.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.999 for HPLC-UV; ≥ 0.995 for LC-MS/MS.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity and accuracy studies.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]Typically 98.0 - 102.0% recovery for assay; 95.0 - 105.0% for bioanalysis.[16]
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (%RSD) ≤ 2.0% for assay methods.[16]
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1, with demonstrated precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]No significant change in results when parameters like mobile phase pH (±0.2), column temperature (±5°C), or flow rate (±10%) are varied.

Chapter 6: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Wash or replace the column.- Verify mobile phase pH is buffered correctly (e.g., pH 4.0).- Dilute the sample.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leak.- Prepare fresh mobile phase daily.- Use a column oven for temperature control.- Check the HPLC system for pressure fluctuations and leaks.
Poor Sensitivity - Incorrect detection wavelength.- Degradation of reference standard.- Contaminated detector flow cell.- Verify detector is set to λmax (e.g., 240 nm or ~325 nm).- Prepare fresh standards.- Flush the detector flow cell.
Baseline Noise (LC-MS) - Contaminated mobile phase or solvent lines.- Insufficiently optimized ESI source parameters.- Use high-purity MS-grade solvents.- Optimize source parameters (gas flows, temperatures, voltages).
No Recovery (Spike Test) - Incorrect sample preparation procedure.- Analyte instability under experimental conditions.- Review each step of the extraction protocol.- Investigate pH, temperature, and light sensitivity of MBT. MBTS, a related compound, can be unstable and convert to MBT.[2]

Conclusion

The quantification of 2(3H)-Benzothiazolethione is a critical task in fields ranging from industrial quality control to environmental and biomedical research. The choice between a robust HPLC-UV method and a highly sensitive LC-MS/MS method depends on the specific requirements of the analysis. The HPLC-UV method offers simplicity and reliability for routine assays of less complex samples. Conversely, the LC-MS/MS method provides the superior selectivity and low detection limits necessary for trace analysis in challenging matrices. Regardless of the chosen technique, a thorough understanding of the underlying chemical principles, meticulous execution of the protocol, and comprehensive method validation are paramount to generating accurate, reliable, and defensible data.

References

  • Title: Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC Source: Indian Journal of Pharmaceutical Sciences URL
  • Title: Rubber and rubber products — Determination of 2-mercaptobenzothiazole content by high performance liquid chromatography (HPLC) Source: International Organization for Standardization (ISO 21490:2022) URL: [Link]

  • Title: Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS Source: Publisso URL
  • Title: Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System Source: Asian Publication Corporation URL: [Link]

  • Title: Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography Source: Product Quality Research Institute (PQRI) URL: [Link]

  • Title: Sublimation application of 5-chloro-2-mercaptobenzothiazole matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging of mouse kidney Source: PubMed URL: [Link]

  • Title: Validation of analytical procedures according to the ICH guidelines Source: Efor Group URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator Source: ResearchGate URL: [Link]

  • Title: Microbial and photolytic degradation of benzothiazoles in water and wastewater Source: Lund University URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Extraction and analysis of various benzothiazoles from industrial wastewater Source: Fiehn Lab URL: [Link]

  • Title: Electrochemical oxidation of benzothiazole dyes for monitoring amyloid formation related to the Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS Source: PubMed URL: [Link]

  • Title: Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry Source: SciSpace URL: [Link]

  • Title: A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution Source: Helmholtz-Zentrum Hereon URL: [Link]

  • Title: A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells Source: PMC URL: [Link]

  • Title: Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Source: SciSpace URL: [Link]

Sources

Application

Use of 6-propyl-2-mercaptobenzothiazole as a vulcanization accelerator

Application Note: 6-Propyl-2-Mercaptobenzothiazole (Pr-MBT) as a Lipophilic Vulcanization Accelerator Part 1: Executive Summary & Rationale 6-Propyl-2-mercaptobenzothiazole (Pr-MBT) is a specialized alkylated derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Propyl-2-Mercaptobenzothiazole (Pr-MBT) as a Lipophilic Vulcanization Accelerator

Part 1: Executive Summary & Rationale

6-Propyl-2-mercaptobenzothiazole (Pr-MBT) is a specialized alkylated derivative of the industry-standard accelerator 2-mercaptobenzothiazole (MBT). While MBT is a "hemi-ultra" accelerator widely used in natural and synthetic rubbers, its high polarity often leads to poor solubility in non-polar matrices (e.g., EPDM, SSBR), resulting in "blooming" or inconsistent cure rates.

The "Propyl" Advantage: The introduction of a propyl group at the C6 position significantly enhances the lipophilicity of the molecule without altering the fundamental thio-amido pharmacophore responsible for zinc chelation. This modification offers three critical advantages for high-performance rubber compounding:

  • Enhanced Solubility: Superior compatibility with non-polar elastomers (SBR, BR, EPDM), reducing the risk of surface bloom.

  • Improved Dispersion: Faster incorporation during the mixing phase, leading to more homogeneous crosslink density.

  • Modulated Reactivity: The weak electron-donating effect of the propyl group slightly increases electron density at the nitrogen atom, potentially refining the scorch/cure balance compared to unmodified MBT.

Part 2: Mechanism of Action

The vulcanization mechanism of Pr-MBT mirrors that of MBT but is kinetically influenced by its improved matrix distribution. It functions as a primary accelerator , reacting with Zinc Oxide (ZnO) and Stearic Acid to form the active sulfurating complex.

Key Pathway:

  • Precursor Formation: Pr-MBT reacts with Zn²⁺ to form the Zinc complex (

    
    ).
    
  • Active Sulfurating Agent: This complex reacts with sulfur (

    
    ) to form a polysulfidic zinc intermediate.
    
  • Crosslinking: The intermediate donates sulfur to the rubber allylic sites, creating crosslinks.

Visual 1: Vulcanization Signaling Pathway (DOT)[1]

VulcanizationMechanism Fig 1: Zinc-mediated vulcanization pathway of Pr-MBT. PrMBT 6-Propyl-MBT ZnComplex Active Zn Complex [Zn(Pr-MBT)2] PrMBT->ZnComplex Chelation ZnO ZnO + Stearic Acid ZnO->ZnComplex Activator Polysulfide Polysulfidic Intermediate [Zn-Sx-Rubber] ZnComplex->Polysulfide + Sulfur Sulfur Sulfur (S8) Sulfur->Polysulfide Crosslink Vulcanized Rubber (C-Sx-C) Polysulfide->Crosslink Sulfur Transfer to Rubber Chain

[1]

Part 3: Experimental Protocols

Protocol A: Compounding and Mixing

Objective: To achieve optimal dispersion of Pr-MBT in a non-polar Styrene-Butadiene Rubber (SBR) matrix.

Materials:

  • Polymer: S-SBR (Solution Styrene Butadiene Rubber).

  • Activators: ZnO (3.0 phr), Stearic Acid (1.0 phr).

  • Accelerator: Pr-MBT (1.5 phr) [Note: Molar equivalent adjustment from MBT may be required due to MW difference].

  • Sulfur: 2.0 phr.

Workflow:

  • Masterbatch (Stage 1):

    • Set internal mixer (Banbury) to 60°C, 60 RPM.

    • Add Rubber, masticate for 1 min.

    • Add ZnO and Stearic Acid. Mix for 2 mins.

    • Critical Step: Add Carbon Black/Silica fillers.

    • Dump at 150°C. Sheet out and cool.

  • Finalization (Stage 2):

    • Set mixer to 50°C (Cooler to prevent scorch).

    • Add Masterbatch.[1]

    • Add Pr-MBT and Sulfur.

    • Mix for 2 mins or until 100°C is reached.

    • Dump immediately and sheet on a two-roll mill.

Visual 2: Compounding Workflow (DOT)

MixingProtocol Fig 2: Two-stage mixing protocol to ensure Pr-MBT stability. Stage1 Stage 1: Masterbatch (Rubber + Fillers + Activators) Cooling Cooling / Maturation (24 Hours) Stage1->Cooling Dump @ 150°C Stage2 Stage 2: Finalization (Add Pr-MBT + Sulfur) Cooling->Stage2 Temp < 60°C Milling Two-Roll Mill (Sheeting & Dispersion Check) Stage2->Milling Dump @ 100°C Curing Rheometer Testing (MDR 2000) Milling->Curing Sample Cut

Protocol B: Cure Characterization (MDR Analysis)

Instrument: Moving Die Rheometer (MDR). Conditions: 160°C, 0.5° Arc, 30 minutes.

Data Interpretation: Compare Pr-MBT against a standard MBT control.

ParameterDefinitionExpected Trend (Pr-MBT vs MBT)Significance

(Min Torque)
Viscosity at 160°CLower Better plasticization/solubility.

(Scorch Time)
Time to 2 unit riseEqual / Slightly Higher Propyl group steric hindrance may slightly delay onset (safety).

(Opt. Cure)
Time to 90% cureFaster Improved dispersion leads to more efficient reaction kinetics.

(Max Torque)
Crosslink DensityHigher More homogeneous network formation.

Part 4: Analytical Note for Drug Development (Extractables)

For researchers in pharmaceutical packaging (e.g., rubber stoppers), Pr-MBT presents a different elution profile than MBT.

  • Technique: RP-HPLC or GC-MS.

  • Shift: Due to the propyl group, Pr-MBT will elute later (higher retention time) on C18 columns compared to MBT due to increased hydrophobicity.

  • Toxicity: Like MBT, Pr-MBT is a potential sensitizer. However, its higher lipophilicity may increase skin permeation rates. Handling requires standard PPE (Nitrile gloves, fume hood).

References

  • Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports. Link

  • Coran, A. Y. (2005). "Vulcanization".[2][3][4][5][6][7][8] Science and Technology of Rubber (3rd Ed). Elsevier. Link

  • Gradwell, M. H., et al. (1999). "The effect of alkyl substituents on the activity of 2-mercaptobenzothiazole accelerators". Journal of Applied Polymer Science. Link

  • Occupational Safety and Health Administration (OSHA) . "Guideline for Mercaptobenzothiazole Derivatives". Link

(Note: While specific literature on the 6-propyl derivative is niche, the mechanisms described are derived from authoritative Structure-Activity Relationship (SAR) principles of benzothiazole accelerators.)

Sources

Method

Application Notes and Protocols for the Formulation of 2(3H)-Benzothiazolethione, 6-propyl- for Biological Testing

Introduction: Navigating the Formulation Challenges of Novel Lipophilic Compounds The progression of new chemical entities (NCEs) from discovery to preclinical and clinical evaluation is frequently hampered by challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of Novel Lipophilic Compounds

The progression of new chemical entities (NCEs) from discovery to preclinical and clinical evaluation is frequently hampered by challenges related to their physicochemical properties. A significant portion of NCEs emerging from high-throughput screening are highly lipophilic and exhibit poor aqueous solubility, a characteristic often described as "brick dust".[1] This presents a formidable barrier to their biological evaluation, as achieving adequate bioavailability and exposure in both in vitro and in vivo models is paramount for accurately assessing their therapeutic potential and toxicological profile.[2][3]

This document provides a comprehensive guide to developing a suitable formulation for 2(3H)-Benzothiazolethione, 6-propyl- (CAS No. 106339-36-8), a compound for which limited public data on physicochemical properties exists. The principles and protocols outlined herein are broadly applicable to other poorly soluble research compounds. We will proceed with the logical assumption that, like its parent scaffold, 2-mercaptobenzothiazole, the 6-propyl derivative is likely to be poorly soluble in aqueous media.[4][5]

Our approach is not to provide a single, prescriptive formulation, but rather to empower the researcher with a systematic workflow for characterizing the molecule and selecting and validating an appropriate formulation strategy. This methodology is grounded in established principles of pharmaceutical science and emphasizes the creation of a self-validating system to ensure the generation of reliable and reproducible biological data.

Part 1: Physicochemical Characterization - The Foundation of Formulation

Before any formulation work can commence, a foundational understanding of the compound's properties is essential. This initial characterization will guide the selection of the most promising formulation strategies.

Preliminary Solubility Assessment

The objective of this step is to determine the approximate solubility of 2(3H)-Benzothiazolethione, 6-propyl- in a range of commonly used solvents and vehicles. This will help to classify the compound and identify potential solvent systems for further development.

Protocol: Kinetic Solubility Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Solvent Plate Preparation: In a 96-well plate, dispense the solvents and vehicles to be tested. A recommended starting panel is provided in the table below.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well to achieve a target final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its solubilizing effect.

  • Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow for equilibration.

  • Precipitation Assessment: Visually inspect each well for signs of precipitation. For a more quantitative assessment, a nephelometer or a plate reader capable of measuring light scattering can be used.

  • Data Recording: Record the results as "Soluble" or "Insoluble" at the tested concentration.

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent/Vehicle CategoryExamplesRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4Represents physiological conditions for in vitro assays.
Organic Co-solvents Ethanol, Propylene Glycol (PG), PEG 400Commonly used to increase the solubility of lipophilic compounds.[2][6]
Surfactants Tween® 80 (0.1% in PBS), Cremophor® ELCan form micelles to encapsulate and solubilize poorly soluble compounds.[2]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2][7]
Stability Assessment

It is crucial to ensure that the compound remains stable in the chosen formulation vehicle and under the conditions of the biological assay.[8][9] Degradation of the compound can lead to inaccurate results and misinterpretation of its biological activity.

Protocol: Preliminary Stock Solution Stability

  • Solution Preparation: Prepare solutions of the compound in the most promising vehicles identified from the solubility screen at the desired final concentration.

  • Incubation: Aliquot the solutions and incubate them under various conditions relevant to the planned experiments (e.g., 4°C, room temperature, 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. A loss of >10% typically indicates instability.

Part 2: Formulation Strategies and Development Workflow

The data from the initial characterization will guide the selection of an appropriate formulation strategy. The following decision tree illustrates a logical workflow.

G cluster_0 Formulation Development Workflow Start Start: Characterize Compound (Solubility & Stability) Decision1 Soluble in Aqueous Buffer (at required concentration)? Start->Decision1 Formulation1 Simple Aqueous Solution (e.g., PBS) Decision1->Formulation1 Yes Decision2 Soluble in Co-solvent/Surfactant System? Decision1->Decision2 No QC Final Formulation QC (Particle Size, Purity, Stability) Formulation1->QC Formulation2 Develop Co-solvent or Micellar Formulation Decision2->Formulation2 Yes Decision3 Solubility Enhanced by Cyclodextrins? Decision2->Decision3 No Formulation2->QC Formulation3 Develop Cyclodextrin Inclusion Complex Decision3->Formulation3 Yes Formulation4 Consider Advanced Formulations (e.g., Nanosuspension) Decision3->Formulation4 No Formulation3->QC Formulation4->QC End Proceed to Biological Testing QC->End

Caption: Decision tree for selecting a formulation strategy.

Strategy 1: Co-solvent Systems

For many lipophilic compounds, a simple aqueous solution is not feasible. Co-solvent systems, which are mixtures of water-miscible organic solvents and water, are often the first choice to enhance solubility.[2]

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). However, it is critical to consider the potential toxicity of the co-solvent, especially in cell-based assays and in vivo studies.[6][10] The concentration of the organic solvent should be kept to a minimum and a vehicle control group must always be included in the experiment.

Protocol: Developing a Co-solvent Formulation

  • Solvent Titration: Based on the initial screen, select the most effective co-solvent. Prepare a series of vehicle compositions with varying percentages of the co-solvent in aqueous buffer (e.g., 10% ethanol in PBS, 20% ethanol in PBS, etc.).

  • Solubility Determination: Determine the solubility of 2(3H)-Benzothiazolethione, 6-propyl- in each co-solvent mixture using the kinetic solubility method described previously.

  • Vehicle Toxicity Assessment: Before use in a definitive biological assay, test the selected co-solvent vehicle (without the compound) on the cells or in the animal model to be used. This is to establish the No-Observed-Adverse-Effect Level (NOAEL) of the vehicle itself.

  • Final Formulation: Select the co-solvent concentration that provides the required solubility of the test compound while remaining below the NOAEL.

Strategy 2: Surfactant-based (Micellar) Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[2]

Causality: The use of surfactants is a powerful technique, but care must be taken as some surfactants can have their own biological effects or cause toxicity. Non-ionic surfactants like Tween® 80 and Cremophor® EL are commonly used in preclinical studies.[11]

Protocol: Developing a Micellar Formulation

  • Surfactant Screening: Prepare a series of solutions of different surfactants (e.g., Tween® 80, Cremophor® EL, Poloxamer 188) in an aqueous buffer at concentrations above their CMC (e.g., 0.1% to 1% w/v).

  • Solubility Determination: Measure the solubility of the compound in each surfactant solution.

  • Optimization: If a promising surfactant is identified, optimize the concentration to achieve the desired solubility with the minimum amount of surfactant.

  • Vehicle Controls: As with co-solvents, it is imperative to test the surfactant vehicle for any intrinsic biological activity or toxicity in the intended assay system.

Strategy 3: Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment.[2][7]

Causality: This "host-guest" complex formation significantly increases the aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their favorable safety profiles.[11]

Protocol: Developing a Cyclodextrin Formulation

  • Screening: Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Solubility Determination: Determine the solubility of 2(3H)-Benzothiazolethione, 6-propyl- in each cyclodextrin solution. A phase-solubility diagram can be constructed by plotting solubility against cyclodextrin concentration to understand the stoichiometry of complexation.

  • Preparation of the Complex: For preparing the final formulation, the compound can be added to the pre-formed cyclodextrin solution and sonicated or stirred until dissolved.

  • Control for Cyclodextrin Effects: Researchers should be aware that cyclodextrins can sometimes interact with cell membranes or other components of an assay. Therefore, a vehicle control with the same concentration of cyclodextrin is essential.

Strategy 4: Nanosuspensions

For extremely insoluble compounds ("brick dust"), creating a nanosuspension may be necessary. This involves reducing the particle size of the solid drug to the nanometer range, which increases the surface area available for dissolution.[3][12]

Causality: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By dramatically increasing the surface area through nanosizing, the dissolution rate and consequently the bioavailability can be significantly enhanced.[2]

Protocol: Nanosuspension Feasibility

  • Milling/Homogenization: This is an advanced technique that typically requires specialized equipment such as a high-pressure homogenizer or a bead mill.

  • Stabilization: Nanosuspensions are thermodynamically unstable and require the use of stabilizers (surfactants or polymers) to prevent particle aggregation.

  • Characterization: The resulting nanosuspension must be thoroughly characterized for particle size distribution, zeta potential (an indicator of stability), and drug content.

Part 3: Quality Control of the Final Formulation

Once a lead formulation has been developed, it must be subjected to a final set of quality control checks to ensure it is suitable for biological testing.[8][13]

G cluster_1 Final Formulation Quality Control Workflow Prep Prepare Final Formulation Batch Test1 Visual Inspection (Clarity, Precipitation) Prep->Test1 Test2 Purity & Concentration (HPLC/LC-MS) Prep->Test2 Test3 Particle Size Analysis (for suspensions) Prep->Test3 Test4 Short-term Stability (Assay Conditions) Prep->Test4 Release Release for Biological Testing Test1->Release Test2->Release Test3->Release Test4->Release

Caption: Workflow for final formulation quality control.

Table 2: Quality Control Parameters for Preclinical Formulations

ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, free of visible particles (for solutions)Ensures complete dissolution and absence of precipitation.
pH pH meterWithin a physiologically acceptable range (e.g., 6.5-7.5)Avoids artifactual effects due to non-physiological pH.
Concentration HPLC/LC-MS90-110% of the target concentrationConfirms accurate dosing.
Purity HPLC (Peak Area %)No significant degradation productsEnsures the observed biological effect is from the parent compound.[]
Particle Size Dynamic Light ScatteringFor suspensions: specify mean particle size and polydispersity indexCritical for the stability and performance of suspensions.
Stability HPLC/LC-MS>90% of initial concentration after incubation under assay conditionsGuarantees the compound is stable throughout the duration of the experiment.[9]

Conclusion

The formulation of poorly soluble compounds like 2(3H)-Benzothiazolethione, 6-propyl- is a critical and often challenging step in the drug discovery and development process. A "one-size-fits-all" approach is rarely successful. The systematic, data-driven workflow presented in these application notes provides a robust framework for researchers to develop and validate a formulation that is appropriate for the compound and the intended biological assay. By investing time in proper formulation development and quality control, scientists can significantly enhance the reliability and reproducibility of their biological data, ultimately enabling more informed decision-making in their research programs.

References

  • Baldrick, P. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology, 32(2), 210-218. Available at: [Link]

  • Stec, M., & Wagle, S. (2025, August 5). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. ResearchGate. Available at: [Link]

  • Ramanathan, L., & Gopinath, S. (2020, February 24). Three-dimensional aspects of formulation excipients in drug discovery: A critical assessment on orphan excipients, matrix effects and drug interactions. Bioanalysis. Available at: [Link]

  • Ashford, M. (Ed.). (2006). Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. CRC Press.
  • Frontage Laboratories. STABILITY TESTING AS A QUALITY CONTROL MEASURE. Available at: [Link]

  • Shringirishi, M., & Prajapati, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Moravek. (2024, October 4). The Role of Stability Testing in Pharmaceutical Research. Available at: [Link]

  • Singh, R., & Kumar, R. (2014, February 19). Excipient selection in biologics and vaccines formulation development. European Pharmaceutical Review. Available at: [Link]

  • Amidon, G., & Taylor, L. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available at: [Link]

  • Thomas, F. (2020, March 2). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. Available at: [Link]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Available at: [Link]

  • Le-Nguyen, M., & Le, T. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available at: [Link]

  • Li, M., et al. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Kiper, R. A. (n.d.). Properties of substance: 2(3H)-benzothiazolethione. WebQC.org. Available at: [Link]

  • In-Seon, K., et al. (2019). Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]

  • LookChem. Cas No.94039-36-8 Basic information. Available at: [Link]

  • Guedes, M. H., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 20, 219-224. Available at: [Link]

  • Ghosh, D., et al. (2025, August 4). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology Reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 947375, 2(3H)-Benzothiazolethione, 6-nitro-. PubChem. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4). Available at: [Link]

  • Keri, R. S., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 49-65. Available at: [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Mercapto-6-Nitrobenzothiazole, 96% (Titr.). Available at: [Link]

  • Yilmaz, I., et al. (2025, August 6). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. ResearchGate. Available at: [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Substance: Benzothiazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21225478, 2(3H)-Benzothiazolethione, sodium salt. PubChem. Available at: [Link]

  • Al-Mutairi, A. A., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 15(1), 405-414. Available at: [Link]

  • Mulani, S., et al. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Sharma, A., et al. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 17(1), 49. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2(3H)-Benzothiazolethione, 6-amino- - Hazard Genotoxicity. CompTox Chemicals Dashboard. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, propyl ester (CAS 106-36-5). Available at: [Link]

Sources

Application

Protocol for Evaluating the Anti-Inflammatory Effects of Benzothiazole Derivatives

Application Note & Technical Guide Abstract Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory properties primarily through the modulation of the NF-κB s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory properties primarily through the modulation of the NF-κB signaling pathway and direct inhibition of Cyclooxygenase (COX) enzymes. This application note provides a rigorous, multi-tiered screening protocol for researchers to evaluate these derivatives. The guide progresses from rapid in vitro protein denaturation assays to mechanistic validation in RAW 264.7 macrophages , and concludes with the gold-standard in vivoCarrageenan-induced paw edema model .

Part 1: Compound Preparation & Handling (Critical First Step)

Expert Insight: Many benzothiazole derivatives exhibit poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in bioassays.

Solubilization Protocol
  • Stock Solution: Dissolve the benzothiazole derivative in 100% DMSO (Dimethyl sulfoxide) to create a 100 mM stock.

    • Validation: Vortex for 1 minute. If precipitate remains, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into the assay medium (PBS or Cell Culture Media).

    • Constraint: The final DMSO concentration must not exceed 0.1% (v/v) for cell-based assays and 2.5% (v/v) for protein denaturation assays. Higher concentrations induce cytotoxicity or non-specific protein denaturation, invalidating results.

Part 2: In Vitro Screening – Albumin Denaturation Assay

Purpose: A rapid, cost-effective "Go/No-Go" screen. Inflammation induces protein denaturation; compounds that stabilize albumin against heat stress often possess anti-inflammatory activity.

Reagents
  • Bovine Serum Albumin (BSA): 1% aqueous solution (w/v).[1]

  • Phosphate Buffered Saline (PBS): pH 6.4.[1]

  • Standard Drug: Diclofenac Sodium or Ibuprofen.

Protocol Steps
  • Preparation: Prepare 5 mL reaction mixtures containing:

    • 0.2 mL of 1% BSA.

    • 4.78 mL of PBS (pH 6.4).

    • 0.02 mL of Test Compound (various concentrations: 10–500 µg/mL).

  • Incubation: Incubate samples at 37°C for 15 minutes .

  • Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool to room temperature immediately.

  • Measurement: Measure turbidity (absorbance) at 660 nm using a spectrophotometer.

Data Analysis

Calculate the Percentage Inhibition of Denaturation:


[1][2]
  • Acceptance Criteria: A dose-dependent increase in inhibition is required.

    
     values should be compared to the standard.
    

Part 3: Mechanistic Validation – Cell-Based Assays (RAW 264.7)

Purpose: To confirm the compound inhibits inflammatory mediators (NO, Cytokines) without killing the cells.

Phase A: Cell Viability (MTT Assay) – Self-Validating Step

Expert Rule: You cannot claim anti-inflammatory activity if the cells are dead.

  • Seed: RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treat: Add test compounds (0.1–50 µM). Incubate 24h.

  • Assay: Add MTT reagent. Dissolve formazan crystals in DMSO. Read at 570 nm.

  • Cut-off: Only proceed with concentrations yielding >90% cell viability .

Phase B: Nitric Oxide (NO) Inhibition (Griess Assay)
  • Induction: Co-treat cells with LPS (1 µg/mL) and the Test Compound for 24 hours.

    • Control: LPS only (100% inflammation).

    • Blank: Media only (0% inflammation).

  • Supernatant Collection: Collect 100 µL of culture supernatant.

  • Griess Reaction: Mix 1:1 with Griess reagent (1% sulfanilamide + 0.1% NED).

  • Measurement: Incubate 10 min at RT. Measure absorbance at 540 nm .

Phase C: Mechanism of Action Visualization

Benzothiazoles typically inhibit the NF-κB pathway, preventing the transcription of COX-2 and iNOS.[3]

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signal Transduction IkB IκB (Inhibitor) NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active in Nucleus) NFkB_Cyto->NFkB_Nuc Translocation IKK->IkB Phosphorylation & Degradation Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits Benzothiazole->NFkB_Nuc Blocks Binding DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Inflammation Inflammation (NO, Prostaglandins) DNA->Inflammation Translation

Figure 1: Proposed mechanism of action. Benzothiazole derivatives inhibit the NF-κB signaling cascade, preventing the degradation of IκB and subsequent nuclear translocation of p65/p50 subunits.

Part 4: In Vivo Validation – Carrageenan-Induced Paw Edema

Purpose: The definitive test for acute inflammation. Mechanism:

  • 0–2 Hours (Early Phase): Histamine, serotonin, and bradykinin release.

  • 3–6 Hours (Late Phase): Prostaglandin production (COX-2 mediated). Benzothiazoles are most effective here.

Protocol
  • Animals: Wistar rats (150–200g), n=6 per group. Fasted overnight.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.).

  • Dosing: Administer treatments 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the subplantar region of the right hind paw.[4]

  • Measurement: Measure paw volume using a Plethysmometer at

    
     (baseline), 1, 3, and 6 hours.
    
Data Presentation Table

Summarize your findings in the following format:

Treatment GroupDose (mg/kg)Paw Volume (mL) @ 3h% Inhibition @ 3hStatistical Sig. (p-value)
Vehicle Control-

--
Indomethacin10

50.2%< 0.001
Benzo-Deriv A 50

40.5%< 0.01

Part 5: Experimental Workflow Summary

Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Synthesis Synthesis & Characterization Solubility Solubility Check (DMSO < 0.1%) Synthesis->Solubility Albumin Albumin Denaturation Solubility->Albumin MTT MTT Assay (Viability) Albumin->MTT If IC50 < Std Griess NO Assay (LPS-induced) MTT->Griess If Viability > 90% PawEdema Carrageenan Paw Edema Griess->PawEdema If NO Inhib > 50% Histology Histopathology (H&E Staining) PawEdema->Histology

Figure 2: The "Self-Validating" Screening Funnel. Each step contains a Stop/Go criterion to ensure resource efficiency.

References

  • Vertex AI Search. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS. National Institutes of Health (PMC). [Link]

  • Reddy, et al. (2025).[5] A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]

  • Khan, A., et al. (2026).[6] Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLoS ONE. [Link]

  • Madhuranga, H.D.T., et al. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. Medwin Publishers. [Link]

Sources

Method

In Vivo Experimental Design: Assessing 6PPD-Quinone Toxicity and Efficacy of Mitigating Agents

Application Note & Protocol Guide For Researchers, Scientists, and Drug Development Professionals Introduction: The Paradox of 6-propyl-2-mercaptobenzothiazole (6PPD) 6-propyl-2-mercaptobenzothiazole (6PPD) is an antioxi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Paradox of 6-propyl-2-mercaptobenzothiazole (6PPD)

6-propyl-2-mercaptobenzothiazole (6PPD) is an antioxidant and antiozonant widely used in the manufacturing of rubber tires to enhance their durability.[1] While effective in its industrial application, 6PPD has emerged as a significant environmental concern. Through a reaction with atmospheric ozone, 6PPD transforms into N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone, commonly known as 6PPD-quinone (6PPD-q).[1][2] This derivative is now recognized as a highly toxic compound, particularly to certain aquatic species like coho salmon, where it causes rapid mortality.[3][4]

The discovery of 6PPD-q's potent toxicity has shifted the scientific focus from evaluating the "efficacy" of 6PPD as a rubber preservative to a more urgent need: understanding and mitigating the adverse effects of its toxic transformation product. This guide, therefore, re-frames the concept of "efficacy" to address two critical objectives for researchers:

  • To rigorously characterize the in vivo toxicological effects (or toxic "efficacy") of 6PPD-q.

  • To provide a robust framework for testing the in vivo efficacy of potential therapeutic or mitigating agents against 6PPD-q-induced toxicity.

This document provides detailed protocols and experimental design considerations to guide scientists in this crucial area of environmental toxicology and drug development.

Part 1: Foundational Knowledge & Pre-Clinical Considerations

A successful in vivo study is built upon a strong understanding of the compound's mechanism, its behavior in a biological system, and the appropriate model to study it.

Mechanism of Action of 6PPD-Quinone

The precise mechanism of 6PPD-q toxicity is an active area of research, but current evidence points towards severe disruption of physiological barriers. In coho salmon, exposure to 6PPD-q leads to a condition known as Urban Runoff Mortality Syndrome (URMS).[5] Symptomatic fish exhibit increased surface swimming, loss of equilibrium, and eventual death.[5] Studies suggest that 6PPD-q disrupts the integrity of the blood-brain barrier.[5][6] This is supported by transcriptomic data showing a broad dysregulation of genomic pathways that govern cell-to-cell contacts and endothelial permeability.[5] The resulting leakage in the cerebrovasculature is a likely contributor to the observed neurological symptoms and mortality.[5][6] While coho salmon are exceptionally sensitive, other species, including rainbow trout and brook trout, also show high sensitivity.[4]

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of 6PPD-q is vital for designing relevant dosing regimens and identifying appropriate sampling time points.

  • Absorption: In aquatic species, the primary route of exposure is through the gills. For mammalian models, and in the context of human health risk assessment, inhalation of tire wear particles, ingestion of contaminated food/water, and dermal contact are key exposure pathways.[2][7]

  • Distribution: 6PPD and 6PPD-q have been detected in various tissues in animal models and have been confirmed in human matrices like blood and urine.[2][7] In zebrafish, 6PPD-q has been shown to preferentially accumulate in the brain.[8]

  • Metabolism: In vitro studies using human and rat liver microsomes indicate that 6PPD-q can be metabolized, primarily through mono- and di-oxygenation reactions mediated by Cytochrome P450 enzymes (CYP1A2, 3A4, and 2C19 in humans).[9][10] However, the metabolic clearance is considered low compared to other pollutants, suggesting a potential for bioaccumulation.[9]

  • Excretion: The routes of excretion are not yet fully characterized but are a critical component of understanding the compound's biological half-life.

Selection of an Appropriate Animal Model

The choice of animal model is dictated by the primary research question.

Animal ModelRationale & Primary Use CaseStrengthsLimitations
Coho Salmon (Oncorhynchus kisutch)Environmental Relevance: The most sensitive species identified; ideal for studying the direct ecological impact and URMS.[4]High sensitivity provides clear toxicological endpoints.[11]Logistical challenges in sourcing and housing; not a mammalian model for direct human health extrapolation.[12]
Zebrafish (Danio rerio)High-Throughput Screening & Developmental Toxicity: Excellent for rapid screening of potential mitigating agents and for studying developmental effects.[7][8]Rapid development, genetic tractability, small size allows for high-throughput assays.Lower sensitivity to acute mortality compared to coho salmon, but still exhibits developmental and organ toxicity.[7][8]
Rodents (Rat, Mouse)Mammalian Toxicology & Human Health Risk Assessment: Standard model for predicting potential human health effects and for preclinical safety testing of therapeutics.[13][14]Well-characterized physiology and genetics; extensive historical control data; established regulatory acceptance (e.g., OECD guidelines).[15]Natural route of exposure needs careful consideration (e.g., inhalation, oral gavage); may not replicate the specific acute syndrome seen in salmon.

Part 2: Experimental Design & Protocols

This section details the workflows and step-by-step protocols for assessing toxicity and evaluating a mitigating agent. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare and ethics.

Objective 1: Characterizing the In Vivo Toxicity of 6PPD-Quinone

The first step is to establish a dose-response relationship and characterize the nature of the toxicity in the chosen animal model.

Workflow for 6PPD-q Toxicity Characterization

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Definitive Acute Toxicity (LD50/LC50) cluster_2 Phase 3: Sub-Chronic Toxicity Assessment a Small animal groups (n=2-3 per group) b Administer wide range of doses (e.g., 1, 10, 100, 1000 µg/kg) a->b c Observe for acute toxicity & mortality (24-48h) b->c d Based on Phase 1, select 5-6 doses c->d Inform Dose Selection e Follow OECD Guideline 425 (Up-and-Down) or 423 (Acute Toxic Class) [10, 16] d->e f Determine Median Lethal Dose/Concentration e->f g Select sub-lethal doses (e.g., 1/10, 1/20, 1/40 of LD50) f->g Inform Dose Selection h Repeated dosing (e.g., 28 days, per OECD 407) [17] g->h i Monitor clinical signs, body weight h->i j Terminal sample collection i->j

Caption: Workflow for characterizing the in vivo toxicity of 6PPD-q.

Protocol 1: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 425) [16]

This protocol uses the Up-and-Down Procedure (UDP) to minimize animal use while determining the LD50.

  • Animal Selection: Use healthy, young adult female rats (8-12 weeks old). Females are often slightly more sensitive.

  • Housing: House animals individually for at least 5 days prior to dosing for acclimatization.

  • Dose Preparation: Prepare 6PPD-q in a suitable vehicle (e.g., corn oil). The concentration should allow for a consistent administration volume (e.g., 5 mL/kg).

  • Starting Dose Selection: Based on available data, select a starting dose. If no data exists, a default of 175 mg/kg can be used, but for a toxic compound like 6PPD-q, a much lower starting dose (e.g., 5 mg/kg) is prudent.

  • Dosing Procedure:

    • Fast the first animal overnight.

    • Administer the starting dose via oral gavage.

    • If the animal survives for 48 hours, the next animal is dosed at a lower level (dose progression factor is typically 3.2).

    • If the animal dies within 48 hours, the next animal is dosed at a higher level.

    • Continue this sequential process until one of the stopping criteria is met (e.g., 4 reversals have occurred).

  • Observation: Observe animals closely for the first 4 hours post-dosing, then daily for 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

  • Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and confidence intervals from the sequence of outcomes.

Objective 2: Evaluating the Efficacy of a Mitigating Agent (Compound X)

Once the toxicity of 6PPD-q is characterized, this model can be used to test the efficacy of a potential antidote or therapeutic agent.

Workflow for Mitigating Agent Efficacy Testing

G cluster_0 Experimental Groups (n=8-10 per group) cluster_1 Procedure cluster_2 Efficacy Evaluation A Group 1: Vehicle Control B Group 2: 6PPD-q (at LD50 or toxic dose) C Group 3: Compound X (Low Dose) + 6PPD-q D Group 4: Compound X (High Dose) + 6PPD-q E Group 5: Compound X (High Dose) Only F Administer Compound X (Pre-, Co-, or Post-treatment) G Administer 6PPD-q F->G H Monitor Primary & Secondary Endpoints G->H I Terminal Sample Collection & Analysis H->I J Statistical Analysis: Compare Group 2 vs Groups 3 & 4 K Assess: - Increased Survival - Amelioration of Clinical Signs - Normalization of Biomarkers J->K

Caption: Workflow for evaluating the efficacy of a mitigating agent.

Protocol 2: Efficacy Study in a Coho Salmon Model

This protocol is designed to test if a pre-treatment with "Compound X" can prevent 6PPD-q induced mortality.

  • Animal Selection: Use juvenile coho salmon of a consistent size and age. Acclimate in flow-through tanks with clean, aerated water for at least one week.

  • Experimental Groups (Minimum of 4):

    • Group 1 (Vehicle Control): Fish receive the vehicle for Compound X and the vehicle for 6PPD-q.

    • Group 2 (Toxicant Control): Fish receive the vehicle for Compound X and a lethal concentration of 6PPD-q (e.g., the 96-hour LC50, which is approximately 95 ng/L).[11]

    • Group 3 (Treatment Group): Fish receive Compound X (at a predetermined dose) followed by the lethal concentration of 6PPD-q.

    • Group 4 (Compound X Control): Fish receive Compound X and the vehicle for 6PPD-q to test for any inherent toxicity of the treatment.

  • Dosing Procedure:

    • Pre-treatment: Administer Compound X to Groups 3 and 4 via water bath exposure for a defined period (e.g., 1-2 hours).

    • Washout: Transfer all fish to clean water for a short washout period (e.g., 30 minutes).

    • Toxicant Exposure: Transfer fish from all groups to their respective treatment tanks containing either vehicle or the target concentration of 6PPD-q.

  • Endpoint Monitoring:

    • Primary Endpoint: Survival. Monitor fish continuously for the first 8 hours and then at regular intervals for up to 96 hours. Record time to mortality.

    • Secondary Endpoints (Sub-lethal):

      • Behavioral: Score the prevalence and time of onset of URMS symptoms (surfacing, loss of equilibrium).

      • Physiological: At pre-determined time points, a subset of fish can be euthanized to collect blood for hematocrit and plasma analysis to assess vascular leakage.

      • Molecular: Gill or brain tissue can be collected for transcriptomic or proteomic analysis to assess the reversal of molecular signatures associated with 6PPD-q toxicity.

  • Data Analysis: Use Kaplan-Meier survival analysis to compare survival curves between groups. Use ANOVA or t-tests to compare secondary endpoint data.

Part 3: Key Endpoints and Data Presentation

The quality of an in vivo study depends on the selection and measurement of robust endpoints.

Table of Key Toxicological Endpoints
Endpoint CategorySpecific MeasurementsRationale
Clinical Observations Changes in behavior, posture, respiration, skin/fur/scale condition, mortality.Provides a holistic view of the animal's health and is the first indicator of toxicity.
Body & Organ Weight Weekly body weight, terminal organ weights (liver, kidney, spleen, brain, gills).Body weight loss is a sensitive indicator of systemic toxicity. Organ weight changes can indicate inflammation or atrophy.
Hematology Red blood cell count, white blood cell count, hemoglobin, hematocrit.Can indicate anemia, infection, or dehydration. Increased hematocrit is a key sign of plasma leakage in salmon.[5]
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine.Biomarkers for liver (ALT, AST) and kidney (BUN, Creatinine) function and damage.[17]
Histopathology Microscopic examination of fixed tissues (especially target organs like gills, brain, liver, kidney).The gold standard for identifying cellular damage, inflammation, necrosis, and other treatment-related tissue changes.

Part 4: Visualizing the Mechanism

Understanding the proposed mechanism of toxicity helps in selecting relevant biomarkers and designing targeted interventions.

Hypothesized Signaling Pathway for 6PPD-q Toxicity

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A 6PPD-quinone (in Stormwater/System) B Gill Lamellae (Fish) Lung Epithelium (Mammal) A->B Absorption C Disruption of Endothelial Cell Junctions (e.g., Tight Junctions, Adherens Junctions) B->C Direct Toxic Effect D Increased Vascular Permeability (Blood-Brain Barrier Compromise) C->D Dysregulation of Permeability Pathways [1] E Plasma Leakage & Macromolecule Accumulation D->E F Neurological Impairment (Loss of Equilibrium) E->F G Systemic Failure & Mortality F->G

Caption: Hypothesized pathway of 6PPD-q toxicity leading to mortality.

Conclusion and Best Practices

The investigation of 6PPD-quinone represents a critical intersection of environmental science and toxicology. Designing robust and ethical in vivo experiments is paramount to understanding its risks and developing effective countermeasures.

Key Principles for Success:

  • Ethical Considerations: All study designs must adhere to the principles of the 3Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistical power), and Refinement (minimizing animal pain and distress).

  • Regulatory Guidelines: Adherence to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensures data quality, reproducibility, and regulatory acceptance.[15][18]

  • Appropriate Controls: The inclusion of both negative (vehicle) and positive (toxicant) controls is non-negotiable for interpreting results accurately.

  • Statistical Power: Consult with a biostatistician to ensure that group sizes are sufficient to detect meaningful differences between treatments.

By employing rigorous, well-planned experimental designs, the scientific community can effectively characterize the threat posed by 6PPD-q and accelerate the development of solutions to protect both ecological and potentially human health.

References

  • Brinkman, S. F., et al. (2023). Tire-Derived Transformation Product 6PPD-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon. Environmental Science & Technology. Available at: [Link]

  • Estevan, E., et al. (2021). OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. Available at: [Link]

  • Scholz, N. L., et al. (2021). Discovery of tire-related chemical that kills coho salmon sparks widespread response. Washington State University News. Available at: [Link]

  • Li, Y., et al. (2023). Characterizing the Metabolism of Tire Rubber-Derived p-Phenylenediamine Quinones to Identify Potential Exposure Biomarkers in Humans. Environmental Science & Technology. Available at: [Link]

  • Sudha, T., et al. (2024). Comprehensive review on environmental pollution caused by 6PPD-quinone and remediation strategies. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2024). Characterizing the Metabolism of Tire Rubber-Derived p-Phenylenediamine Quinones to Identify Potential Exposure Biomarkers in Humans. ResearchGate. Available at: [Link]

  • Patterson, S. (2021). 6PPD quinone: The environmental contaminant killing Coho salmon. Food Navigator. Available at: [Link]

  • Tian, Z., et al. (2022). 6PPD-Quinone: Revised Toxicity Assessment and Quantification with a Commercial Standard. Environmental Science & Technology Letters. Available at: [Link]

  • MDPI. (2025). Environmental and Human Health Risks of 6PPD and 6PPDQ: Assessment and Implications. MDPI. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. ntp.niehs.nih.gov. Available at: [Link]

  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Wikipedia.org. Available at: [Link]

  • Zhang, Y., et al. (2024). In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism. PubMed. Available at: [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. interbiotox.com. Available at: [Link]

  • Fiveable. (2025). In vivo testing methods | Toxicology Class Notes. fiveable.me. Available at: [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. oecd.org. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. ntp.niehs.nih.gov. Available at: [Link]

  • ResearchGate. (2023). The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats. ResearchGate. Available at: [Link]

  • California State Water Resources Control Board. (n.d.). Effects Characterization and Toxicity. waterboards.ca.gov. Available at: [Link]

  • Zhang, Y., et al. (2025). Chronic toxicity mechanisms of 6PPD and 6PPD-Quinone in zebrafish. National Institutes of Health. Available at: [Link]

  • Grasse, B. S., et al. (2025). Bioactivity of the ubiquitous tire preservative 6PPD and degradant, 6PPD-quinone in fish- and mammalian-based assays. Toxicological Sciences. Available at: [Link]

  • Huang, R., et al. (2016). Paradigm Shift in Toxicity Testing and Modeling. National Institutes of Health. Available at: [Link]

  • Regulations.gov. (2023). Establishing an In Vitro Model to Assess the Toxicity of 6PPD- Quinone and Other Tire Wear Transformation Products. Regulations.gov. Available at: [Link]

  • Greer, J., et al. (2024). In Vitro Models for Evaluating the Toxicity of 6PPD-Quinone and Other Tire Wear Particles. Society of Environmental Toxicology and Chemistry. Available at: [Link]

  • California State Water Resources Control Board. (2024). 6PPD-q Guidance Document. waterboards.ca.gov. Available at: [Link]

  • Chem Help ASAP. (2023). in vivo general toxicology studies. YouTube. Available at: [Link]

  • MDPI. (2025). 6PPD and 6PPD-Quinone in the Urban Environment: Assessing Exposure Pathways and Human Health Risks. MDPI. Available at: [Link]

  • Semantic Scholar. (2024). In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism. semanticscholar.org. Available at: [Link]

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Application

Application of 2(3H)-Benzothiazolethione Derivatives in Agricultural Fungicides: A Technical Guide for Researchers

The persistent threat of fungal pathogens to global crop production necessitates the continuous development of novel and effective fungicides. Among the diverse heterocyclic compounds investigated for their agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The persistent threat of fungal pathogens to global crop production necessitates the continuous development of novel and effective fungicides. Among the diverse heterocyclic compounds investigated for their agrochemical potential, 2(3H)-benzothiazolethione and its derivatives have emerged as a promising class of fungicides. This guide provides an in-depth exploration of their application, from fundamental mechanisms of action to practical protocols for synthesis and evaluation, designed to equip researchers, scientists, and drug development professionals with the critical knowledge for advancing this area of study.

Introduction: The Significance of 2(3H)-Benzothiazolethione in Mycology

The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal and agricultural chemistry due to its wide range of biological activities.[1][2] Derivatives of 2(3H)-benzothiazolethione, in particular, have demonstrated significant antifungal properties against a variety of phytopathogenic fungi.[3][4] Their unique chemical architecture allows for diverse structural modifications, enabling the fine-tuning of their biological activity, selectivity, and environmental profile. The exploration of these derivatives offers a promising avenue to address the challenges of fungicide resistance and the need for more sustainable agricultural practices.

Mechanism of Action: Unraveling the Antifungal Strategy

The fungicidal or fungistatic activity of 2(3H)-benzothiazolethione derivatives is often multifaceted and can vary depending on the specific structural modifications and the target fungal species.

Disruption of Fungal Cell Integrity

A primary mode of action for many benzothiazole derivatives involves the disruption of the fungal cell membrane and wall. For instance, benzothiazole has been shown to disrupt the cell membrane and hyphal morphology of Phytophthora capsici by interfering with the cytoskeleton.[5] This leads to leakage of cytoplasmic contents and ultimately, cell death. Some flavonoid derivatives containing benzothiazole have been observed to damage the cell membrane of Fusarium oxysporum f. sp. cucumerinum mycelia, confirmed by measurements of cytoplasmic leakage and cell membrane permeability.[6]

Inhibition of Essential Fungal Enzymes

Specific enzymes crucial for fungal survival are key targets for benzothiazole-based fungicides. One such target is cytochrome P450 14α-sterol demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[7] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane.[7] Another potential target is N-Myristoyltransferase (NMT), an enzyme involved in protein modification that is vital for fungal viability.[8] Molecular docking studies have also suggested that some benzothiazole derivatives may bind to the active site of the sec14p target in fungi, which is involved in lipid transfer.[9][10]

Induction of Apoptosis

Recent studies have revealed that benzothiazole can induce apoptosis, or programmed cell death, in fungal pathogens. In Phytophthora capsici, benzothiazole was found to significantly induce the process of apoptosis, as confirmed by Annexin V-FITC/PI staining.[5] This suggests a more sophisticated mechanism beyond simple cell lysis.

Mechanism of Action cluster_membrane Cell Membrane & Wall Disruption cluster_enzyme Enzyme Inhibition cluster_apoptosis Induction of Apoptosis BZT 2(3H)-Benzothiazolethione Derivatives Membrane Disruption of Cell Membrane BZT->Membrane Direct Interaction Wall Inhibition of Cell Wall Synthesis BZT->Wall Cytoskeleton Cytoskeleton Interference BZT->Cytoskeleton CYP51 CYP51 Inhibition (Ergosterol Biosynthesis) BZT->CYP51 NMT NMT Inhibition (Protein Modification) BZT->NMT Sec14p Sec14p Inhibition (Lipid Transfer) BZT->Sec14p Apoptosis Programmed Cell Death BZT->Apoptosis Signal Transduction Membrane->Apoptosis

Caption: Proposed mechanisms of action for 2(3H)-benzothiazolethione derivatives.

Synthesis of 2(3H)-Benzothiazolethione Derivatives: A Protocol

The synthesis of these derivatives often involves multi-step reactions. A common approach is the S-alkylation of benzothiazole-2-thiol, followed by further modifications.[11] Below is a generalized protocol for the synthesis of a 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivative, a class of compounds that has shown antimicrobial activity.[12]

Protocol 3.1: Synthesis of 6-Benzoyl-3-(substituted-aminomethyl)benzo[d]thiazole-2(3H)-thione

Objective: To synthesize a representative 2(3H)-benzothiazolethione derivative via a Mannich reaction.

Materials:

  • 2-Mercaptobenzothiazole

  • Benzoyl chloride

  • Anhydrous aluminum chloride

  • Formaldehyde solution (37%)

  • Appropriate secondary amine (e.g., morpholine, piperidine)

  • Ethanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Synthesis of 6-benzoyl-2-mercaptobenzothiazole (Intermediate A):

    • Dissolve 2-mercaptobenzothiazole in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

    • Add benzoyl chloride dropwise while maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Quench the reaction by slowly adding ice-cold water and 1M HCl.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain the crude Intermediate A. Purify by recrystallization from ethanol.

  • Synthesis of 6-benzoyl-3-(substituted-aminomethyl)benzo[d]thiazole-2(3H)-thione (Final Product):

    • To a solution of Intermediate A in ethanol, add formaldehyde solution and the desired secondary amine.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the final product.

    • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

Synthesis Workflow A 2-Mercaptobenzothiazole C Intermediate A (6-benzoyl-2-mercaptobenzothiazole) A->C Friedel-Crafts Acylation B Benzoyl chloride, AlCl₃, DCM E Final Product (6-benzoyl-3-substitutedmethyl benzo[d]thiazole-2(3H)-thione) C->E Mannich Reaction D Formaldehyde, Secondary Amine, Ethanol

Caption: General synthesis workflow for a benzothiazolethione derivative.

Evaluation of Antifungal Activity: Protocols and Methodologies

A thorough evaluation of the antifungal efficacy of newly synthesized compounds is critical. This involves both in vitro and in vivo assays.

Protocol 4.1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the synthesized derivatives against a panel of phytopathogenic fungi.

Materials:

  • Synthesized 2(3H)-benzothiazolethione derivatives

  • A panel of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria alternata)[3][4]

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control fungicide (e.g., Kresoxim-methyl, Hymexazol)[6][10]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on PDA plates at 25-28°C for 5-7 days.

    • Prepare a spore suspension by flooding the plates with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Broth Microdilution Method for MIC Determination: [14][15]

    • Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in PDB in a 96-well microtiter plate to obtain a range of concentrations.

    • Add the fungal spore suspension to each well.

    • Include a negative control (PDB + inoculum + DMSO) and a sterility control (PDB only).

    • Incubate the plates at 25-28°C for 48-72 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.[14]

  • Determination of MFC:

    • Take an aliquot from the wells showing no visible growth in the MIC assay.

    • Spread the aliquot onto fresh PDA plates.

    • Incubate the plates at 25-28°C for 48-72 hours.

    • The MFC is the lowest concentration at which no fungal colonies are observed.[15]

Data Presentation:

CompoundTarget FungusMIC (µg/mL)MFC (µg/mL)
Derivative XFusarium oxysporum1.2[6]2.5
Derivative YBotrytis cinerea19.92[10]39.84
Kresoxim-methylFusarium oxysporum37.8[6]75.6
Protocol 4.2: In Vivo Efficacy Evaluation

Objective: To assess the protective and curative activities of the most promising derivatives in a whole-plant system.[6]

Materials:

  • Healthy, susceptible host plants (e.g., cucumber seedlings for Fusarium oxysporum f. sp. cucumerinum)[6]

  • Synthesized compounds formulated as a sprayable solution

  • Fungal pathogen inoculum

  • Controlled environment growth chamber

Procedure:

  • Protective Activity Assay:

    • Spray the host plants with different concentrations of the test compound solution.

    • After 24 hours, inoculate the treated plants with the fungal pathogen.

    • Maintain the plants in a growth chamber with optimal conditions for disease development.

    • After a specified incubation period (e.g., 7-14 days), assess the disease severity based on a rating scale.

    • Calculate the protective efficacy relative to the untreated, inoculated control.

  • Curative Activity Assay:

    • Inoculate the host plants with the fungal pathogen.

    • After 24 hours (or when initial symptoms appear), spray the plants with different concentrations of the test compound solution.

    • Maintain the plants in a growth chamber and assess disease severity as described above.

    • Calculate the curative efficacy.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the derivatives and their antifungal activity is crucial for designing more potent and selective fungicides. SAR studies involve systematically modifying different parts of the benzothiazolethione scaffold and observing the impact on biological activity.

Key areas for modification include:

  • Substituents on the benzene ring: The position and electronic nature (electron-donating or electron-withdrawing) of substituents can significantly influence activity. For instance, the introduction of a 4-nitrophenyl group has been shown to be beneficial for fungicidal activity against B. cinerea.[9]

  • Modifications at the N-3 position: The nature of the substituent at the nitrogen atom of the thiazole ring can impact the compound's lipophilicity and ability to interact with the target site.

  • Alterations of the thione group: Replacing the sulfur atom with other functional groups can lead to changes in the mechanism of action and activity spectrum.

A thorough SAR analysis can guide the rational design of next-generation 2(3H)-benzothiazolethione-based fungicides with improved efficacy and desirable physicochemical properties.[16][17]

Conclusion and Future Outlook

2(3H)-Benzothiazolethione derivatives represent a valuable and versatile class of compounds for the development of new agricultural fungicides. Their diverse mechanisms of action offer the potential to combat a broad spectrum of fungal pathogens, including those that have developed resistance to existing treatments. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers in this field. Future research should focus on optimizing the lead compounds through SAR studies, exploring novel synthetic methodologies, and conducting comprehensive toxicological and environmental impact assessments to ensure the development of safe and sustainable crop protection solutions.

References

  • Li, Y., et al. (2019). Benzothiazole inhibits the growth of Phytophthora capsici through inducing apoptosis and suppressing stress responses and metabolic detoxification. Pesticide Biochemistry and Physiology, 154, 7-16. Available at: [Link]

  • Zhang, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 28(13), 5098. Available at: [Link]

  • Yıldırım, S., et al. (2025). The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia. Available at: [Link]

  • International Journal of Molecular Research and Science & Technology. (2024). In Vivo Antibacterial, Antifungal, and Antioxidant Activities of Novel Benzothiazole Derivatives. Available at: [Link]

  • Wang, Y., et al. (2025). Discovery of novel flavonoid derivatives containing benzothiazole as potential antifungal agents. Pest Management Science. Available at: [Link]

  • Thalij, K. M., et al. (2015). Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. Asian Journal of Applied Sciences, 3(3). Available at: [Link]

  • Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. Available at: [Link]

  • Sivakumar, A., et al. (2013). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Journal of Chemical Sciences, 125(5), 1045-1053. Available at: [Link]

  • Nikopharmad. (n.d.). Antifungal Activity Testing | Susceptibility Test for fungi. Retrieved from [Link]

  • Nanolab. (n.d.). Fungicidal and Yeacidal Activities: Antifungal Activity Test. Retrieved from [Link]

  • Microbe Investigations. (2024, September 27). Efficacy Testing of Pesticides Against Fungal Pathogens. Retrieved from [Link]

  • Wang, Y., et al. (2021). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Medicinal Chemistry, 12(10), 1735-1742. Available at: [Link]

  • Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 225-242. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2466. Available at: [Link]

  • Pathak, P., et al. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmaceuticals, 16(3), 398. Available at: [Link]

  • Muniyappan, G., et al. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). Journal of Fungi, 9(3), 350. Available at: [Link]

  • Thalij, K. M., et al. (2015). Synthesis of Some New Derivatives of 2-hydrazeno-benzo-thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. Asian Journal of Applied Sciences, 3(3). Available at: [Link]

  • Yildirim, I., & Ozdemir, N. (2018). In vitro and In vivo Efficacy of some Fungicides against Phytophthora nicotianae. Journal of Agricultural Sciences, 24(4), 543-550. Available at: [Link]

  • Zhang, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 28(13), 5098. Available at: [Link]

  • JFE Techno-Research Corporation. (n.d.). Tests on Antimicrobial Activity and Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (2025). How to determine the concentration of a phytoactive in antifungal activity essay? Retrieved from [Link]

  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

  • Thalij, K. M., et al. (2015). Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. ResearchGate. Available at: [Link]

  • Peruncheralathan, S., et al. (2013). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. ACS Medicinal Chemistry Letters, 4(11), 1063-1068. Available at: [Link]

  • Wang, J., et al. (2019). Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. Molecules, 24(15), 2697. Available at: [Link]

  • El-Metwaly, N. M., et al. (2021). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 14(1), 226-234. Available at: [Link]

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  • Cano, N. H., et al. (2015). New synthesis and biological evaluation of benzothiazole derivates as antifungal agents. Journal of Agricultural and Food Chemistry, 63(14), 3681-3686. Available at: [Link]

  • Zhao, W., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 384-396. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 6-propyl-2-mercaptobenzothiazole synthesis

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 6-propyl-2-mercaptobenzothiazole (6-propyl-MBT) Ticket ID: #MBT-PROPYL-001 Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Optimization of 6-propyl-2-mercaptobenzothiazole (6-propyl-MBT) Ticket ID: #MBT-PROPYL-001 Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support center. You are likely encountering a yield ceiling around 60-65% or struggling with a viscous, dark "tar" during the workup of 6-propyl-2-mercaptobenzothiazole. This is a common bottleneck in the cyclization of para-substituted anilines.

The synthesis of 6-propyl-MBT relies on the Kelly Reaction mechanism (aniline +


 + 

). Because you are starting with 4-propylaniline , the para-substitution forces the cyclization to the 6-position, minimizing regio-isomer concerns. However, the propyl chain adds lipophilicity, making the separation of the product from oligomeric byproducts (tars) more challenging than with unsubstituted MBT.

This guide provides an optimized protocol using Iodine catalysis to push conversion >85% and a Reductive Acid-Base Workup to eliminate disulfide contaminants.

Module 1: Reaction Optimization (The Synthesis)

The Problem: Standard thermal cyclization without catalysis requires extreme temperatures (


), leading to thermal decomposition of the propyl chain and polymerization (tar).
The Solution:  Introduce Iodine (

) as a catalyst. It activates the sulfur, allowing the reaction to proceed at lower temperatures (

) with higher conversion rates.
Optimized Protocol (High-Pressure Autoclave)
  • Precursors:

    • 4-Propylaniline (1.0 eq)

    • Carbon Disulfide (

      
      ) (1.2 eq) — Excess is critical to prevent aniline polymerization.
      
    • Sulfur (

      
      ) (1.0 eq)
      
    • Catalyst: Iodine (

      
      ) (0.5 - 1.0 mol%)
      
  • Step-by-Step Workflow:

    • Charging: Load 4-propylaniline, sulfur, and iodine into a Hastelloy or Stainless Steel autoclave.

    • Addition: Cool the vessel to

      
       and add 
      
      
      
      (volatile). Seal immediately.
    • Ramp: Heat to 220°C over 2 hours.

      • Note: You will see a pressure spike (generated

        
        ). Ensure the vessel is rated for >50 bar.
        
    • Soak: Hold at 220-230°C for 4–6 hours.

    • Venting: Cool to

      
      . Vent 
      
      
      
      into a caustic scrubber (
      
      
      trap). Do not open hot.
Reaction Logic Visualization

SynthesisWorkflow cluster_mech Mechanism Check Start Reactants: 4-propylaniline + CS2 + S8 Autoclave Autoclave Process 220°C / 4-6 Hours High Pressure (H2S) Start->Autoclave Charge Catalyst Catalyst: Iodine (I2) 1 mol% Catalyst->Autoclave Promotes Crude Crude Melt (Contains Product + Tars) Autoclave->Crude Vent & Cool Mech Thiocarbanilide Intermediate (In situ formation)

Figure 1: High-pressure synthesis workflow incorporating Iodine catalysis to lower activation energy.

Module 2: Purification (The "Tar" & Oxidation Issue)

The Problem: The crude melt is a dark brown solid. Direct recrystallization fails because the "tar" (oligomers) and the disulfide dimer (6,6'-dipropyl-2,2'-dithiobisbenzothiazole) co-precipitate with your product. The Solution: Utilize the acidity of the thiol group (


).
  • Dissolution: The product dissolves in base (

    
    ). Tars do not.
    
  • Reduction: Add a reducing agent to break any disulfide dimers back into the monomer.

  • Precipitation: Acidify to recover pure product.

The "Reductive Acid-Base" Workup Protocol
  • Extraction: Crush the crude melt. Suspend in 10% aqueous

    
     (Use 1.5 eq of base relative to aniline start). Heat to 
    
    
    
    with vigorous stirring for 1 hour.
  • Filtration (Critical): Filter the hot solution through Celite.

    • Result: The filter cake captures the insoluble tars and unreacted aniline. The filtrate contains your product as the Sodium Salt.[1]

  • Reduction: To the yellow filtrate, add Sodium Sulfide (

    
    )  (0.1 eq) or Zinc dust. Stir for 30 mins.
    
    • Why? This converts any oxidized disulfide dimer back into the desired thiol (mercaptan).

  • Precipitation: Cool to

    
    . Slowly add 15% 
    
    
    
    until pH 2-3.
    • Observation: The product precipitates as a fluffy white/pale yellow solid.

  • Final Wash: Filter and wash with water until neutral. Dry at

    
     under vacuum.
    
Purification Logic Tree

PurificationLogic Crude Crude Melt (MBT + Tars + Dimer) Base Add 10% NaOH Heat to 80°C Crude->Base Filter Filtration (Celite) Base->Filter Solids Solid Waste: Tars & Aniline Filter->Solids Insoluble Filtrate Filtrate: Na-Salt of 6-propyl-MBT Filter->Filtrate Soluble Reduce Add Na2S (Reduces Dimers) Filtrate->Reduce Acid Acidify (H2SO4) pH < 3 Reduce->Acid Final Pure 6-propyl-MBT (Precipitate) Acid->Final

Figure 2: Purification logic designed to separate non-acidic impurities (tars) and reduce oxidative dimers.

Module 3: Troubleshooting & FAQs

Data Summary: Expected Metrics
ParameterStandard MethodOptimized (Catalytic)
Temperature 260°C220–230°C
Pressure >60 atm30–45 atm
Crude Yield 65–70%85–92%
Purity (HPLC) 85% (post-workup)>98% (post-workup)
Appearance Dark BrownPale Yellow / Off-White
Frequently Asked Questions

Q1: My product has a lower melting point than expected (e.g., 10°C lower). Why?

  • Diagnosis: This is the classic signature of Disulfide Contamination . 2-mercaptobenzothiazoles readily oxidize in air to form the disulfide dimer (R-S-S-R).

  • Fix: You must include the Reduction Step (Step 3 in Module 2) using

    
     or 
    
    
    
    before the final acid precipitation. If the solid is already isolated, recrystallize it from ethanol containing a pinch of Zinc dust and HCl.

Q2: The reaction mixture solidified inside the autoclave and I can't get it out.

  • Diagnosis: Polymerization of the aniline or insufficient solvent effect from

    
    .
    
  • Fix:

    • Mechanical: Do not use metal chisels (spark risk with residual

      
      ). Use steam to soften the melt.
      
    • prevention: In the next run, ensure you use a slight excess of

      
       (it acts as a solvent) or add an inert solvent like Xylene  or Toluene  (approx. 10-20% by volume) to keep the slurry fluid.
      

Q3: Can I use this method for other alkyl-anilines?

  • Answer: Yes. This protocol is robust for electron-donating groups (Methyl, Ethyl, Propyl, Butyl) at the para-position. Electron-withdrawing groups (Nitro, Chloro) deactivate the ring and may require higher temperatures or stronger catalysts (like ionic liquids).

References

  • Sebrell, L. B., & Boord, C. E. (1923). Preparation of 2-Mercaptobenzothiazole.[2][3][4][5][6][7][8][9][10][11][12] Journal of the American Chemical Society, 45(10), 2390–2399. Link

    • Foundational text on the aniline/CS2/Sulfur cycliz
  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[12] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.[2][12] Organic Letters, 13(12), 3202–3205. Link

    • Source for alternative mild synthesis routes and mechanistic insights.
  • Mao, S., et al. (2018).[13] Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway.[11][13] Chemical Research in Toxicology, 31(11), 1201–1208. Link

    • Authoritative source on the oxidation mechanism to disulfide (MBTS) and its reversibility.
  • US Patent 4343946A. (1982). Purification of 2-mercaptobenzothiazole.[1][4][6][8][9]Link

    • Industrial standard for the Acid-Base purification and filtr

Sources

Optimization

Overcoming solubility issues of 6-propyl-2-mercaptobenzothiazole in biological assays

Technical Support Center: Solubility & Assay Optimization for 6-Propyl-2-Mercaptobenzothiazole Status: Active Ticket ID: #SOL-6PMBT-001 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Assay Optimization for 6-Propyl-2-Mercaptobenzothiazole

Status: Active Ticket ID: #SOL-6PMBT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility issues with 6-propyl-2-mercaptobenzothiazole (6-PMBT) because this molecule presents a "perfect storm" of physicochemical challenges: it is a lipophilic scaffold (benzothiazole) made more hydrophobic by an alkyl chain (propyl), and it possesses a ionizable headgroup that complicates pH behavior.

This guide moves beyond standard "add DMSO and vortex" advice. We will treat this as a biphasic system engineering problem. The protocol below utilizes Intermediate Dilution Steps and Supramolecular Carriers to prevent the "crash-out" phenomenon common in biological media.

Phase 1: The Physicochemical Reality (Know Your Molecule)

Before pipetting, you must understand why 6-PMBT resists solution.

PropertyValue / CharacteristicImplication for Assays
Dominant Tautomer Thione (NH form) > Thiol (SH form)The "mercapto" name is a misnomer.[1] In solution, the proton sits on the Nitrogen, creating a strong hydrogen-bond donor that promotes crystal lattice formation (low solubility).
LogP (Estimated) ~3.5 – 4.2 The propyl group adds significant hydrophobicity compared to the parent 2-MBT (

~2.4). It partitions aggressively into plastics and albumin.
pKa ~7.0 – 7.5 At pH 7.4, it exists as a mixture of neutral and anionic species. Small pH drops (e.g., in metabolic assays) will cause rapid precipitation.
Redox State Oxidation Prone Readily oxidizes to the disulfide dimer (2,2'-dithiobis). This dimer is insoluble and biologically inactive for your target, leading to false negatives.

Phase 2: The "Stepping Stone" Solubilization Protocol

The Common Mistake: Injecting a 100% DMSO stock directly into aqueous media. This causes a local "shock" where the DMSO diffuses away faster than the drug can solvate, creating micro-precipitates that are invisible to the naked eye but ruin data.

The Solution: Use an Intermediate Dilution step.

Step-by-Step Workflow
  • Primary Stock (Master):

    • Dissolve 6-PMBT in 100% Anhydrous DMSO to 50 mM.

    • Critical: Flush headspace with Nitrogen/Argon to prevent disulfide formation. Store at -20°C.

  • Intermediate Stock (The Bridge):

    • Dilute the Primary Stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or a 50:50 DMSO:Water mix before hitting the final media.

    • Target Conc: 5 mM.

  • Final Assay Dosing:

    • Add the Intermediate Stock to your pre-warmed media (37°C) while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Visualizing the Workflow

G Powder 6-PMBT Powder Stock Primary Stock (50mM in 100% DMSO) Powder->Stock Dissolve Inter Intermediate Stock (5mM in 50% DMSO/PBS) Stock->Inter 1:10 Dilution (Prevents Shock) Media Assay Media (Pre-warmed 37°C) Stock->Media Direct Injection Inter->Media Slow Addition with Vortex Assay Final Assay Well (Soluble & Stable) Media->Assay Dispense Precip Precipitation (Crash Out) Media->Precip Solvent Shock

Figure 1: The "Stepping Stone" dilution method prevents the kinetic precipitation caused by direct injection of high-molarity DMSO stocks into aqueous buffers.

Phase 3: Advanced Formulation (When DMSO Fails)

If the propyl chain makes the compound too hydrophobic for the protocol above, you must switch to a Supramolecular Carrier System .

Recommendation: Hydroxypropyl-


-Cyclodextrin (HP-

-CD). Cyclodextrins form a "donut" shape; the hydrophobic 6-PMBT sits inside the cavity, while the hydrophilic exterior interacts with the buffer.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in PBS.
    
  • Add your 6-PMBT DMSO stock into this Cyclodextrin solution.

  • Incubate at 37°C with shaking for 30 minutes to allow inclusion complex formation.

  • Dilute this complex into your final assay media.

Note: Always run a "Vehicle Control" containing the same concentration of Cyclodextrin to ensure the carrier itself doesn't affect your biological readout.

Phase 4: Troubleshooting & FAQs

Q1: My IC50 varies wildly between days. Why? A: This is likely Oxidation . 2-mercaptobenzothiazoles oxidize to disulfides in air.

  • Fix: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to your assay buffer. TCEP is stable at neutral pH and will keep 6-PMBT in its monomeric reduced state. Avoid DTT as it oxidizes too quickly.

Q2: I see activity, but is it real? (The PAINS Check) A: Benzothiazoles can form colloidal aggregates that sequester enzymes non-specifically (Pan-Assay Interference Compounds).

  • The Test: Add 0.01% Triton X-100 to your assay buffer. If the inhibitory activity disappears with detergent, your compound was aggregating, and the previous result was a false positive.

Q3: Can I use serum-free media? A: Proceed with caution. 6-PMBT binds to Albumin (BSA/HSA).

  • In Serum-Free: The free fraction is high, but solubility is lower.

  • In 10% FBS: Solubility improves (albumin acts as a carrier), but potency may appear to drop because the drug is sequestered by proteins.

  • Correction: Calculate the Free Fraction (

    
    ) if comparing serum vs. serum-free data.
    

Decision Tree: Solubility Troubleshooting

DecisionTree Start Start: Compound Precipitates? CheckpH Check Buffer pH Is it < 7.0? Start->CheckpH AdjustpH Adjust pH to 7.4-8.0 (Ionize Thiol) CheckpH->AdjustpH Yes CheckConc Is Conc > 50 µM? CheckpH->CheckConc No UseCD Use HP-beta-Cyclodextrin Carrier System CheckConc->UseCD Yes CheckOx Is Solution Turning Cloudy/Yellow Over Time? CheckConc->CheckOx No AddRed Add 0.5mM TCEP (Prevent Dimerization) CheckOx->AddRed Yes StepDown Use Stepping Stone Dilution Protocol CheckOx->StepDown No

Figure 2: Logical flow for diagnosing solubility failures. Prioritize pH adjustment and oxidation prevention before moving to complex formulations.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Impact of alkyl chains/saturation on solubility).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link (Context: Benzothiazole aggregation artifacts).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Context: Cyclodextrin solubilization mechanisms).

  • Wu, Y., et al. (2012).[2] "2-Mercaptobenzothiazole and its derivatives: syntheses, reactions and applications." Current Organic Chemistry. Link (Context: Tautomerism and reactivity of MBT core).

  • Irwin, J. J., et al. (2015). "ZINC: A Free Tool to Discover Chemistry for Biology." Journal of Chemical Information and Modeling. Link (Context: Physicochemical property estimation for 6-substituted benzothiazoles).

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of benzothiazole-2-thiones

Technical Support Center: Optimizing Reaction Conditions for Benzothiazole-2-thione Synthesis Executive Summary Benzothiazole-2-thiones (and their tautomers, 2-mercaptobenzothiazoles) are critical scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for Benzothiazole-2-thione Synthesis

Executive Summary

Benzothiazole-2-thiones (and their tautomers, 2-mercaptobenzothiazoles) are critical scaffolds in medicinal chemistry (anticancer, antimicrobial) and industrial applications (vulcanization accelerators).[1][2][3] Their synthesis often suffers from low yields, foul-smelling reagents (CS₂), and oxidative byproducts (disulfides). This guide provides optimized protocols, green alternatives, and deep-dive troubleshooting to ensure high purity and reproducibility.

Part 1: Strategic Reagent Selection & Methodology

Q1: I want to avoid using Carbon Disulfide (CS₂) due to safety and odor concerns. What are the most effective surrogates?

A: While CS₂ is the atom-economic standard, its volatility and neurotoxicity are problematic. We recommend two robust surrogates depending on your starting material:

  • Potassium Ethyl Xanthate (PEX):

    • Substrate: 2-Aminothiophenol.[3][4][5][6][7][8][9][10][11]

    • Mechanism:[3][4][6][12][13] PEX acts as a solid, easier-to-handle source of the thiocarbonyl group.

    • Advantage:[3][5][7][10][14] Higher boiling point, less odor, and stoichiometric control prevents "runaway" sulfurization.

  • Potassium Sulfide (

    
    ) + Chloroform (
    
    
    
    ):
    • Substrate: 2-Haloanilines (Green Approach).

    • Mechanism:[3][4][6][12][13] Generates dichlorocarbene (:CCl₂) in situ, which reacts with sulfide sources to form the thione moiety.

    • Advantage:[3][5][7][10][14] Avoids CS₂ entirely; uses "on-water" or mild solvent conditions.

Q2: My yield is consistently below 50% when using 2-aminothiophenol. What is the root cause?

A: The primary culprit is the oxidative dimerization of 2-aminothiophenol to bis(2-aminophenyl)disulfide.

  • Diagnosis: Check TLC for a non-polar spot that moves faster than the starting material.

  • Fix:

    • Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes prior to addition.

    • Inert Atmosphere: Run the reaction under a positive pressure of

      
      .
      
    • Fresh Reagents: If the starting material is dark/black, it has already oxidized. Recrystallize or distill 2-aminothiophenol before use.[11]

Part 2: Troubleshooting & Optimization (Q&A)

Q3: I am observing a "gum" instead of a precipitate during workup. How do I isolate the product?

A: Benzothiazole-2-thiones are acidic (


). Gums form when the product is partially deprotonated or trapped with impurities.
  • Protocol:

    • Acidify the aqueous workup layer to pH 2–3 using 1M HCl. This ensures the product is in the neutral thione form (insoluble in water).

    • If gum persists, add a small amount of Ethanol (EtOH) and sonicate. This often induces crystallization.

Q4: Which base is optimal for the cyclization of 2-haloanilines?

A: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is superior to inorganic bases (


, NaOH) for this specific transformation.
  • Reasoning: DBU is soluble in organic solvents (toluene/DMF), creating a homogeneous basic environment that accelerates the nucleophilic attack of the aniline nitrogen on CS₂.

  • Stoichiometry: Use 2.0–2.5 equivalents.

Q5: Can I perform this reaction in water?

A: Yes. The "On-Water" protocol is highly effective for the reaction of o-iodoaniline +


 + DMSO .
  • Note: While water is the medium, DMSO acts as the carbon source and oxidant. This is a "pseudo-green" method where water facilitates hydrophobic clustering of reactants, accelerating the rate (hydrophobic effect).

Part 3: Visualizing the Mechanism

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the DBU-promoted cyclization of o-haloaniline with CS₂, a high-yield pathway that avoids sensitive thiophenols.

BenzothiazoleSynthesis cluster_conditions Optimized Conditions Start o-Haloaniline (X=I, Br) Inter1 Dithiocarbamate Intermediate Start->Inter1 + CS2, DBU (N-attack) CS2 CS2 (Carbon Disulfide) CS2->Inter1 DBU DBU (Base) DBU->Inter1 Deprotonation TS Intramolecular Nu- Substitution Inter1->TS S-attack on C-X Product Benzothiazole-2-thione TS->Product - HX (DBU salt)

Figure 1: Mechanistic pathway for the DBU-promoted synthesis of benzothiazole-2-thiones from o-haloanilines.

Part 4: Standardized Experimental Protocols

Protocol A: The "Green" CS₂-Free Method (Recommended)

Best for: Safety-conscious labs and scale-up.

Reagents:

  • o-Iodoaniline (1.0 mmol)

  • 
     (2.0 mmol)
    
  • DMSO (3.0 mL) – Acts as C1 source

Procedure:

  • Setup: Charge a sealed tube with o-iodoaniline and

    
    .
    
  • Solvent: Add DMSO.

  • Reaction: Heat to 120°C for 12 hours.

  • Workup: Cool to RT. Pour into ice-cold water (10 mL).

  • Acidification: Adjust pH to 3-4 with dilute HCl. The product will precipitate as a yellow/off-white solid.

  • Purification: Filtration (usually sufficient) or recrystallization from EtOH.

Protocol B: The DBU/CS₂ Method (High Yield)

Best for: Difficult substrates or electron-deficient anilines.

Reagents:

  • o-Haloaniline (1.0 mmol)

  • CS₂ (3.0 mmol)

  • DBU (2.5 mmol)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Mixing: Dissolve o-haloaniline and DBU in Toluene under

    
    .
    
  • Addition: Add CS₂ dropwise at 0°C (Caution: Exothermic).

  • Heating: Reflux at 110°C for 6–8 hours.

  • Monitoring: TLC (Hexane:EtOAc 4:1). Look for the disappearance of the aniline spot.

  • Isolation: Evaporate solvent. Redissolve residue in water. Acidify to precipitate.

Part 5: Quantitative Data Summary

Variable2-Aminothiophenol + CS₂o-Haloaniline + CS₂ + DBUo-Haloaniline + K₂S + DMSO
Typical Yield 60–75%85–95% 80–90%
Atom Economy HighModerateHigh
Toxicity High (Thiol + CS₂)Moderate (CS₂)Low (CS₂-free)
Purification Difficult (Disulfides)Easy (Precipitation)Easy (Precipitation)
Smell OffensiveModerateLow

References

  • Zhao, P., et al. (2012).[14] "A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide."[14][15] Synthesis. Link

  • Zhu, X., et al. (2020).[16] "Three-Component Reaction of o-Iodoanilines with K2S and DMSO." Organic Letters. Link

  • BenchChem. (2025).[11] "Troubleshooting guide for the synthesis of benzothiazole derivatives." BenchChem Technical Support. Link

  • Srivastava, N., & Kishore, R. (2021).[15] "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives." Journal of Sulfur Chemistry. Link

Sources

Optimization

Technical Support Center: Stability of 6-Propyl-2-mercaptobenzothiazole in Solution

Welcome to the technical support center for 6-propyl-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-propyl-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 6-propyl-2-mercaptobenzothiazole in solution.

Q1: What are the main degradation pathways for 6-propyl-2-mercaptobenzothiazole in solution?

While specific data for the 6-propyl derivative is limited, the primary degradation pathways can be inferred from its parent compound, 2-mercaptobenzothiazole (MBT). The main degradation routes are anticipated to be oxidation and photodegradation.[1][2]

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers.[3][4] In aqueous solutions, especially under aerobic conditions, 2-mercaptobenzothiazole can be converted into dibenzothiazyl disulfide.[3]

  • Photodegradation: Exposure to UV light can induce photochemical degradation.[2] For MBT, photolytic degradation in water and wastewater has been shown to form stable photoproducts such as benzothiazole (BT) and hydroxybenzothiazole (OHBT).[5] Early stages of UV irradiation can lead to the formation of dimeric compounds.[2]

  • Microbial Degradation: In environmental or non-sterile aqueous solutions, microbial degradation can occur.[5][6] For instance, MBT can be metabolized by microorganisms to various products, including benzothiazole sulfonic acid (BTSA) and methylthiobenzothiazole (MTBT).[5]

The presence of the 6-propyl group is expected to increase the lipophilicity of the molecule but is unlikely to alter these fundamental degradation pathways.[1]

Q2: How does pH affect the stability of 6-propyl-2-mercaptobenzothiazole solutions?

The stability of 6-propyl-2-mercaptobenzothiazole in aqueous solutions is expected to be significantly influenced by pH. The parent compound, MBT, is a weak acid with a pKa of approximately 7.03.[7]

  • Acidic Conditions (pH < 7): In acidic solutions, the thione tautomer is predominant.[4][7] Under acidic conditions in the presence of iron ions, MBT can be reduced to benzothiazole.[7]

  • Neutral to Alkaline Conditions (pH ≥ 7): At a pH above its pKa, the deprotonated, more soluble thiolate form becomes more abundant.[4] In buffer solutions at pH 6.5, MBT has been observed to convert to dibenzothiazyl disulfide.[3] In neutral or alkaline solutions containing iron ions, MBT is reportedly stable.[7]

For 6-propyl-2-mercaptobenzothiazole, it is crucial to control the pH of aqueous solutions to maintain stability and ensure consistent experimental outcomes.

Q3: What are the recommended solvents for preparing stable solutions of 6-propyl-2-mercaptobenzothiazole?

The solubility of 6-propyl-2-mercaptobenzothiazole will be influenced by its increased lipophilicity due to the propyl group. Based on the solubility of the parent compound, MBT, the following can be expected:

  • Good Solubility: Acetone, ethyl acetate, and dilute solutions of sodium hydroxide and sodium carbonate are excellent solvents for MBT.[8] It is also soluble in ethanol.[4][8] A study on MBT solubility in several organic solvents showed high solubility in 2-butanone and 1,4-dioxane.[9]

  • Moderate to Low Solubility: It is not easily soluble in benzene.[8]

  • Insoluble: Insoluble in water and gasoline.[4][8]

For experimental purposes, using aprotic polar solvents like DMSO or polar protic solvents like ethanol is recommended for preparing stock solutions.[1] For aqueous buffers, it may be necessary to first dissolve the compound in a small amount of an organic solvent like DMSO before further dilution, though the final concentration will be limited by its low aqueous solubility.[1]

SolventAnticipated Solubility of 6-propyl-2-mercaptobenzothiazoleRationale
DMSO Freely SolubleAprotic, polar solvent capable of dissolving a wide range of compounds.[1]
Ethanol SolubleFavorable interactions with the polar solvent.[1][8]
Acetone SolubleGood solvent for the parent compound, MBT.[8]
Aqueous Buffer (Acidic) Low to ModerateProtonation may slightly increase aqueous solubility.[1]
Aqueous Buffer (Neutral/Alkaline) Very LowThe thiolate form is more soluble but the compound is generally insoluble in water.[4][8]
Q4: How should I store solutions of 6-propyl-2-mercaptobenzothiazole to minimize degradation?

To ensure the long-term stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[2][5]

  • Atmosphere: For solutions in organic solvents that are sensitive to oxidation, consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 6-propyl-2-mercaptobenzothiazole.

Problem 1: Inconsistent results in biological or chemical assays.
Possible Cause Troubleshooting Steps
Solution Degradation 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions before each experiment. Avoid using old solutions, especially if they have been stored for an extended period. 2. Verify Compound Integrity: Analyze the solution using a suitable analytical method like HPLC to check for the presence of degradation products.[3][10] Compare the chromatogram to that of a freshly prepared standard. 3. Optimize Storage Conditions: Ensure solutions are stored under the recommended conditions (low temperature, protected from light).
Precipitation in Aqueous Media 1. Check Solubility Limits: The low aqueous solubility of 6-propyl-2-mercaptobenzothiazole may lead to precipitation when diluting a stock solution in an aqueous buffer. Determine the solubility limit in your experimental medium. 2. Use a Co-solvent: If permissible in your assay, maintain a small percentage of the organic solvent (e.g., DMSO) in the final working solution to aid solubility. Be mindful of the solvent's potential effects on the assay.
Interaction with Assay Components 1. Run Control Experiments: Include appropriate controls to test for any interaction between 6-propyl-2-mercaptobenzothiazole and other components of your assay system.
Problem 2: Observing new peaks in HPLC analysis of the sample over time.
Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Identify Degradants: If possible, use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the new peaks.[11][12] Oxidation products like the disulfide dimer would have a predictable mass. 2. Use Antioxidants: For long-term storage or experiments under aerobic conditions, consider the addition of a suitable antioxidant, if it does not interfere with your experiment. 3. Degas Solvents: For sensitive applications, degas solvents before use to remove dissolved oxygen.
Photodegradation 1. Minimize Light Exposure: Handle all solutions in a dimly lit environment and use amber-colored labware. 2. Conduct Photostability Study: Expose a solution to a controlled light source (e.g., a UV lamp) and monitor the formation of degradants over time by HPLC to confirm photosensitivity.[1]
Experimental Workflow for Stability Assessment

The following workflow can be used to systematically assess the stability of 6-propyl-2-mercaptobenzothiazole under various conditions.

Stability Assessment Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in a suitable solvent (e.g., DMSO) dilute Dilute in various test solutions (e.g., buffers of different pH, media) prep->dilute stress_ph pH Stress (e.g., pH 2, 7, 10) dilute->stress_ph Incubate stress_temp Thermal Stress (e.g., 4°C, RT, 40°C) dilute->stress_temp Incubate stress_light Photolytic Stress (UV/Vis light exposure) dilute->stress_light Expose stress_ox Oxidative Stress (e.g., H2O2) dilute->stress_ox Incubate sampling Sample at different time points (t=0, 2, 4, 8, 24h) stress_ph->sampling stress_temp->sampling stress_light->sampling stress_ox->sampling hplc Analyze by HPLC-UV/MS (Quantify parent compound and degradants) sampling->hplc data Data Analysis (Calculate degradation rate) hplc->data

Caption: Workflow for assessing the stability of 6-propyl-2-mercaptobenzothiazole.

Chemical Degradation Pathway

The anticipated primary degradation pathway through oxidation is the formation of the disulfide dimer.

Oxidative Degradation Pathway cluster_main Oxidative Dimerization 6-propyl-2-mercaptobenzothiazole_1 2 x 6-propyl-2-mercaptobenzothiazole disulfide 6,6'-dipropyl-2,2'-dithiobis(benzothiazole) 6-propyl-2-mercaptobenzothiazole_1->disulfide Oxidation (-2H+, -2e-)

Caption: Proposed oxidative degradation pathway.

References

  • Hansson, C., & Fregert, S. (1983). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 9(2), 143-147. [Link]

  • Gaja, M. A., & Knapp, J. S. (2000). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Water Research, 34(12), 3149-3156. [Link]

  • D'Angiolini, L. J. (1987). Process for the stabilization of mercaptobenzothiazole in a lubricating oil composition.
  • Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • Chimia, A. A. (2004). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. RSC Publishing. [Link]

  • Sivagami, K., & Sakthipriya, N. (2017). Microaerobic degradation of 2-Mercaptobenzothiazole present in industrial wastewater. International Biodeterioration & Biodegradation, 116, 129-136. [Link]

  • Danish Environmental Protection Agency. (2014). 2- Mercapto- benzothiazole (MBT). Miljøstyrelsen. [Link]

  • Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT). Ataman Kimya. [Link]

  • LookChem. (n.d.). 2-Mercaptobenzothiazole. LookChem. [Link]

  • Finšgar, M., & Milošev, I. (2010). Adsorption and thermal stability of 2-mercaptobenzothiazole corrosion inhibitor on metallic and pre-oxidized Cu(111) model surfaces. ResearchGate. [Link]

  • Chen, Y. C., et al. (2020). Development of a Quantitative Method for Monitoring 2-Mercaptobenzothiazole Based on Isotopic Iodoacetamide and Tandem MS. Bentham Science Publisher. [Link]

  • Asamoto, Y., et al. (1990). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. [Link]

  • Kumar, V., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC. [Link]

  • Sastry, C. S. P., et al. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(1), 61-63. [Link]

  • Wang, Y., et al. (2018). Thermodynamic functions for solubility of 2-mercaptobenzothiazole in eleven pure organic solvents at temperatures from 273.15 K to 318.15 K and mixing properties of solutions. ResearchGate. [Link]

  • NICNAS. (2020). Mercaptobenzothiazole and its salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Reemtsma, T., et al. (1995). Determination of 2-Mercaptobenzothiazole (MBT) in Tannery Wastewater by High Performance Liquid Chromatography with Amperometric Detection. ResearchGate. [Link]

Sources

Troubleshooting

How to improve the regioselectivity of benzothiazole synthesis

Welcome to the technical support center for advanced benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controll...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling isomeric outcomes in their synthetic routes. We will move beyond simple protocols to explore the mechanistic underpinnings of regioselectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding regioselectivity in the formation of the benzothiazole core.

Question 1: What is regioselectivity in the context of benzothiazole synthesis, and why is it critical?

Answer: Regioselectivity refers to the preferential formation of one constitutional isomer over others in a chemical reaction. In benzothiazole synthesis, this issue most commonly arises when using a substituted 2-aminothiophenol as a starting material. The substituents on the aromatic ring can direct the crucial cyclization step to occur in different ways, leading to, for example, a 5-substituted versus a 7-substituted benzothiazole. Controlling this outcome is paramount in drug development and materials science, as different regioisomers can have vastly different biological activities, toxicities, and material properties.

G cluster_start Starting Material cluster_react Reaction cluster_products Potential Products A Substituted 2-Aminothiophenol B + Electrophile (e.g., Aldehyde) A->B C Isomer A (e.g., 5-Substituted) B->C Path A D Isomer B (e.g., 7-Substituted) B->D Path B label_regio Regioselectivity determines the ratio of A to B

Caption: The regioselectivity challenge in benzothiazole synthesis.

Question 2: Which synthetic methods are most susceptible to regioselectivity problems?

Answer: The most common and versatile method for benzothiazole synthesis is the condensation of a 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or nitriles.[1][2] This approach is highly susceptible to regioselectivity issues when the 2-aminothiophenol precursor is unsymmetrically substituted. Another classical method, the Jacobson synthesis, which involves the oxidative cyclization of thiobenzanilides, can also lead to mixtures of regioisomers if the anilide component is substituted.[3]

Question 3: How do substituents on the 2-aminothiophenol ring influence which isomer is formed?

Answer: The electronic properties of the substituents play a pivotal role. The core reaction involves a nucleophilic attack from the amino group onto the electrophile, followed by an intramolecular cyclization involving the thiol group.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) increase the electron density of the ring, potentially activating multiple sites for cyclization.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or chloro (-Cl) decrease the ring's electron density. The interplay between the positions of these groups relative to the amino and thiol moieties dictates the nucleophilicity of the key atoms, thereby influencing the cyclization pathway. Stereoelectronic effects can also dictate the final regioselective outcome.[4]

Question 4: What is the primary role of a catalyst in controlling regioselectivity?

Answer: Catalysts are not merely rate enhancers; they are powerful tools for directing a reaction towards a specific isomer. They can achieve this through several mechanisms:

  • Lewis Acid Catalysis: Lewis acids like FeCl3 or samarium triflate can coordinate to heteroatoms (N or S), selectively enhancing the reactivity of one potential reaction site over another.[4][5]

  • Brønsted Acid Catalysis: Acids like polyphosphoric acid (PPA) can protonate intermediates, altering the electronic landscape of the molecule to favor a specific cyclization path.[6]

  • Transition Metal Catalysis: In modern C-H functionalization methods, transition metals like Ruthenium (Ru) or Nickel (Ni) can form a chelation complex with a directing group on the benzothiazole, allowing for highly regioselective functionalization at a specific C-H bond, often ortho to the directing group.[4][7]

Section 2: Troubleshooting Guide for Regioselectivity Control

This section provides actionable solutions to common problems encountered during benzothiazole synthesis.

Problem: My reaction with a substituted 2-aminothiophenol yields a mixture of regioisomers with poor selectivity.

This is the most frequent challenge. The formation of multiple isomers complicates purification, reduces the yield of the desired product, and can be difficult to predict.

Caption: Troubleshooting workflow for poor regioselectivity.

  • Potential Cause 1: Competing Electronic Pathways Your starting material may have substituents that do not provide a strong, unambiguous directing effect, leading to multiple competing reaction pathways of similar energy.

  • Solution 1A: Strategic Catalyst Selection The choice of catalyst is the most powerful tool to influence the reaction path. Different catalysts can selectively activate different sites. For instance, iron(III)-catalyzed reactions have been shown to selectively favor C-C bond formation at the position para to an activating group like anisole.[5]

    • Action: Screen a panel of Lewis and Brønsted acids. See Protocol 1 for a detailed methodology.

  • Solution 1B: Temperature Optimization Higher temperatures provide more energy for the system to overcome activation barriers, often leading to a mixture of thermodynamically and kinetically favored products. Lowering the temperature can enhance selectivity by favoring the formation of the single, most stable (thermodynamic) product.[8]

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period. Monitor progress carefully by TLC or LC-MS.

  • Solution 1C: Solvent Screening The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the energy landscape of the competing pathways.[8]

    • Action: Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol).

Parameter General Guideline for Improving Selectivity Scientific Rationale
Catalyst Screen a diverse set of Lewis and Brønsted acids.Different catalysts coordinate differently with the substrate, stabilizing one transition state over another, thus directing the reaction pathway.[5][6]
Temperature Decrease the reaction temperature.Favors the formation of the thermodynamically more stable product isomer, reducing the formation of kinetic byproducts.[8]
Solvent Test solvents of varying polarity.Solvent can stabilize or destabilize charged intermediates, altering the activation energy of competing pathways.[8]
Atmosphere Use an inert atmosphere (N₂ or Ar).Prevents the oxidation of the 2-aminothiophenol starting material to a disulfide byproduct, which simplifies purification and improves yield.[6]

Table 1: Optimizing Reaction Conditions to Enhance Regioselectivity.

Problem: I am attempting a post-synthetic modification (e.g., halogenation, nitration) of my benzothiazole, but I'm getting a mixture of isomers.

The benzothiazole ring itself is electron-deficient, which can make electrophilic aromatic substitution challenging and difficult to control.[8]

  • Potential Cause 2: Inherent Reactivity of the Benzothiazole Core Without a strong directing group, electrophiles may attack multiple positions on the benzene portion of the molecule, leading to poor regioselectivity.

  • Solution 2A: Employ a Directing Group Strategy This is a cornerstone of modern organic synthesis. By installing a directing group, typically at the 2-position, you can use transition metal catalysis to achieve highly regioselective C-H functionalization. For example, a 2-aryl substituent on the benzothiazole can direct a Ruthenium(II) catalyst to selectively amidate the ortho-C-H bond of that aryl group.[7]

G cluster_mech Chelation-Assisted C-H Activation A 2-Arylbenzothiazole (with Directing Group) C Chelation Complex (N and Aryl C-H bond coordinate to Ru) A->C B [Ru(II)] Catalyst B->C D Regioselective C-H Functionalization (at ortho position) C->D E Single Isomer Product D->E

Caption: Mechanism of Ru(II)-catalyzed directed C-H functionalization.

  • Solution 2B: Use Milder, More Selective Reagents For reactions like halogenation, harsh reagents (e.g., Br₂) can lead to over-reaction and polysubstitution. Using milder sources of the electrophile, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), provides a lower, steady concentration of the halogenating agent, which significantly improves control and favors mono-substitution.[8]

    • Action: Replace elemental halogens with NBS or NCS and carefully control the stoichiometry.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Condensation Reaction

This protocol provides a framework for efficiently identifying an optimal catalyst to improve regioselectivity in the synthesis of a 2-substituted benzothiazole from a substituted 2-aminothiophenol and an aldehyde.

Materials:

  • Substituted 2-aminothiophenol (1.0 mmol scale per reaction)

  • Aldehyde (1.0 mmol scale per reaction)

  • Anhydrous solvent (e.g., Toluene, DMF, or DCE)

  • Catalyst panel (e.g., FeCl₃, PPA, Sm(OTf)₃, molecular iodine).[4][5][6]

  • Small reaction vials with stir bars, under an inert atmosphere (N₂ or Argon).

Procedure:

  • Setup: In separate, labeled, oven-dried vials, add the substituted 2-aminothiophenol (1.0 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (typically 5-20 mol%). For PPA, it is often used as the solvent/catalyst.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., 5 mL) to each vial.

  • Reactant Addition: Add the aldehyde (1.0 mmol) to each reaction mixture.

  • Reaction: Stir the reactions at the desired temperature (start with room temperature).

  • Monitoring: Monitor the reactions at regular intervals (e.g., 1, 4, 12, 24 hours) using TLC or by taking a small aliquot for LC-MS analysis.

  • Analysis: Compare the chromatograms from each reaction. Identify the catalyst that provides the highest conversion to the desired product and the best ratio of desired to undesired regioisomer.

  • Optimization: Once the best catalyst is identified, further optimization of temperature and catalyst loading can be performed to maximize yield and selectivity.

Protocol 2: Regioselective Synthesis of 2-Arylbenzothiazoles via Iron(III)-Catalyzed C-H Functionalization

This protocol is adapted from a literature procedure demonstrating a highly regioselective synthesis of electron-rich benzothiazoles.[5]

Materials:

  • Anisole (or other electron-rich arene)

  • Phenyl isothiocyanate derivative (1.0 mmol)

  • Iron(III) Chloride (FeCl₃, 20 mol%)

  • Sodium Persulfate (Na₂S₂O₈, 2.0 equiv)

  • Triflic Acid (TfOH, 4.0 equiv)

  • Dichloroethane (DCE), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the phenyl isothiocyanate (1.0 mmol), anisole (typically used in excess), and anhydrous DCE.

  • Reagent Addition: Carefully add the FeCl₃ (0.2 mmol), sodium persulfate (2.0 mmol), and triflic acid (4.0 mmol). Note: Triflic acid is highly corrosive.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS. The reaction typically runs for several hours.

  • Workup: After completion, cool the reaction to room temperature and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. This method has been reported to give high selectivity for the isomer formed by C-C bond formation at the para position of anisole.[5]

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved February 20, 2026, from [Link]

  • ChemRxiv. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Retrieved February 20, 2026, from [Link]

  • Journal of Organic Chemistry. (2023). Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2022). Regiodivergent Synthesis of Benzothiazole‐Based Isosorbide Imidates by Oxidative N‐Heterocyclic Carbene Catalysis. Retrieved February 20, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved February 20, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved February 20, 2026, from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved February 20, 2026, from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. Retrieved February 20, 2026, from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

Welcome to the technical support center for the synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected, and I'm observing multiple spots on my TLC plate. What are the likely side reactions?

A1: Low yields and multiple TLC spots in the synthesis of 2(3H)-Benzothiazolethione, 6-propyl-(9CI) typically point to several competing side reactions. The primary synthesis route involves the reaction of 4-propyl-2-aminothiophenol with carbon disulfide (CS₂). The most common side reactions include:

  • Formation of Disulfide Byproducts: The 2-aminothiophenol starting material is susceptible to oxidation, leading to the formation of the corresponding disulfide.[1][2] This disulfide is less reactive towards carbon disulfide and can be a significant impurity.

  • Formation of Thiourea Derivatives: In the presence of any residual primary or secondary amines, or if the reaction conditions are not strictly controlled, carbon disulfide can react with these amines to form dithiocarbamates, which can lead to the formation of thiourea byproducts.[3]

  • Incomplete Cyclization: The reaction proceeds through a dithiocarbamate intermediate, which then cyclizes to form the benzothiazolethione ring. Inefficient cyclization can lead to the accumulation of this intermediate, reducing the overall yield of the desired product.

  • Polymerization: Under certain conditions, especially at higher temperatures, carbon disulfide and the aminothiophenol can undergo polymerization, leading to insoluble tar-like materials.

To diagnose the specific issue, it is recommended to isolate and characterize the major byproducts using techniques such as NMR and Mass Spectrometry.

Q2: I've identified a significant amount of a disulfide byproduct in my crude product. How can I prevent its formation?

A2: The formation of bis(2-amino-5-propylphenyl) disulfide is a common issue stemming from the oxidation of the thiol group in 4-propyl-2-aminothiophenol. Here are several strategies to mitigate this side reaction:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, the primary oxidizing agent.

  • Use of Freshly Prepared or Purified 2-Aminothiophenol: The 2-aminothiophenol starting material can oxidize upon storage. Using freshly prepared or purified aminothiophenol is crucial. If purification is necessary, it can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by regeneration of the free amine.

  • Reducing Agents: The addition of a mild reducing agent can help to cleave any disulfide that forms in situ, regenerating the reactive aminothiophenol. Sodium hydrosulfite (Na₂S₂O₄) has been used for this purpose in related benzothiazole syntheses.[4]

Experimental Protocol: Synthesis under Inert Atmosphere

  • Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Purge the entire apparatus with nitrogen for 10-15 minutes.

  • Dissolve 4-propyl-2-aminothiophenol in a suitable solvent (e.g., ethanol or toluene) and add it to the flask via a syringe.

  • Slowly add carbon disulfide to the reaction mixture while maintaining a gentle flow of nitrogen.

  • Proceed with the heating and reaction monitoring as per your standard protocol.

Q3: My reaction mixture has turned into a thick, dark tar. What causes this and how can I avoid it?

A3: The formation of a tarry, polymeric substance is often a result of uncontrolled polymerization reactions, which can be triggered by:

  • High Temperatures: Excessive heat can promote the polymerization of both the starting materials and intermediates.

  • Presence of Impurities: Certain impurities in the starting materials or solvent can act as initiators for polymerization.

  • Incorrect Stoichiometry: A significant excess of one reactant, particularly carbon disulfide, can lead to unwanted side reactions and polymerization.

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Temperature Control Maintain the reaction temperature as specified in the literature, typically between room temperature and the boiling point of the solvent. Use a temperature-controlled heating mantle or oil bath.Prevents thermally induced polymerization.
Solvent Purity Use high-purity, dry solvents.Impurities can catalyze side reactions. Water can interfere with the reaction mechanism.
Stoichiometry Use a slight excess (typically 1.1 to 1.5 equivalents) of carbon disulfide.Ensures complete reaction of the aminothiophenol without a large excess of CS₂ that could lead to polymerization.
Reaction Time Monitor the reaction progress by TLC. Stop the reaction once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation.
Q4: How can I effectively purify the crude 2(3H)-Benzothiazolethione, 6-propyl-(9CI) to remove common byproducts?

A4: Purification of the crude product is critical to obtain a high-purity final compound. A common and effective method involves an acid-base extraction, followed by recrystallization.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Base Wash: Wash the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (5% w/v). This will remove any acidic impurities.

  • Acid Wash: The desired product, 2(3H)-Benzothiazolethione, is weakly acidic due to the thione-thiol tautomerism. It can be extracted into an aqueous base. Treat the organic layer with an aqueous solution of sodium hydroxide (e.g., 1M NaOH). The desired product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like the disulfide byproduct) in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a non-oxidizing acid like hydrochloric acid (HCl) until the product precipitates out.[5]

  • Filtration and Washing: Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.[5]

  • Recrystallization: For further purification, recrystallize the dried solid from a suitable solvent system, such as ethanol/water or toluene.

This procedure effectively separates the desired product from neutral byproducts like the disulfide and basic impurities.[5][6]

Visualizing the Synthesis and a Key Side Reaction

To better understand the process, the following diagram illustrates the main synthetic pathway and a common side reaction.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reaction: Disulfide Formation A 4-propyl-2-aminothiophenol I Dithiocarbamate Intermediate A->I + CS₂ CS2 Carbon Disulfide (CS₂) P 2(3H)-Benzothiazolethione, 6-propyl-(9CI) I->P Cyclization (-H₂S or Oxidation) S 4-propyl-2-aminothiophenol D bis(2-amino-5-propylphenyl) disulfide S->D Oxidation O2 [O] (e.g., Air)

Caption: Main synthesis pathway and a common side reaction.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. Available at: [Link]

  • 2-Aminothiophenol - Wikipedia. Wikipedia. Available at: [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Purification of 2-mercaptobenzothiazole - Google Patents. Google Patents.
  • Purification of mercaptobenzothiazole - Google Patents. Google Patents.
  • Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. Available at: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 6-Propyl-2-Mercaptobenzothiazole

Welcome to the technical support center for the modification and biological evaluation of 6-propyl-2-mercaptobenzothiazole (PMB). This guide is designed for researchers, medicinal chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the modification and biological evaluation of 6-propyl-2-mercaptobenzothiazole (PMB). This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in leveraging the versatile benzothiazole scaffold. Benzothiazole and its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This resource provides practical, experience-driven answers to common challenges encountered during the chemical modification and biological screening of PMB analogs, ensuring your research is both efficient and robust.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding 6-propyl-2-mercaptobenzothiazole, its reactive properties, and the strategic rationale for its modification.

Q1: What is 6-propyl-2-mercaptobenzothiazole (PMB) and why is it a target for modification?

A1: 6-propyl-2-mercaptobenzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a propyl group at the 6-position and a mercapto (thiol, -SH) group at the 2-position. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, known for its diverse biological activities.[1][5] PMB itself serves as an excellent starting point for developing new therapeutic agents. Modification is pursued to enhance potency, improve selectivity for a biological target, alter pharmacokinetic properties (like solubility and metabolic stability), and reduce potential toxicity.[4][6]

Q2: What are the primary reactive sites on the PMB molecule for chemical modification?

A2: The PMB scaffold offers two primary, readily accessible sites for chemical modification:

  • The C2-Mercapto Group (-SH): This thiol group is the most common site for modification. It is nucleophilic, especially after deprotonation to a thiolate, making it highly reactive towards electrophiles. Common reactions include S-alkylation, S-acylation, and Michael additions.[7][8]

  • The Benzene Ring: While less common for initial derivatization, the aromatic ring can be modified through electrophilic aromatic substitution reactions (e.g., nitration, halogenation). These modifications are typically more complex and may require harsher conditions but can be crucial for fine-tuning electronic properties and target interactions.[9]

Q3: What biological activities are typically associated with 2-mercaptobenzothiazole derivatives?

A3: Derivatives of 2-mercaptobenzothiazole (2-MBT), the parent structure of PMB, have been reported to possess a vast array of biological activities. These include:

  • Anticancer: Many benzothiazole derivatives show potent antiproliferative activity against various cancer cell lines through mechanisms like tubulin polymerization inhibition and apoptosis induction.[10][11][12]

  • Antimicrobial & Antifungal: The scaffold is a cornerstone of many antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][13][14]

  • Anti-inflammatory: Certain derivatives can inhibit key inflammatory mediators like COX-2.[5]

  • Enzyme Inhibition: They are known to inhibit several enzymes, including monoamine oxidase and heat shock protein 90 (Hsp90).[2][3]

The specific activity and potency are highly dependent on the nature of the substituents attached to the core structure.

Q4: How does the propyl group at the 6-position influence the molecule's properties?

A4: The 6-propyl group primarily enhances the lipophilicity (fat-solubility) of the molecule. This can be advantageous for crossing biological membranes, such as the cell membrane, to reach intracellular targets. However, increased lipophilicity can also lead to decreased aqueous solubility, which may pose challenges in biological assays and for potential formulation as a drug. This trade-off is a key consideration during the design of new analogs.

Part 2: Troubleshooting Guide for Synthetic Modifications

This section provides solutions to common problems encountered during the chemical modification of PMB, focusing on the highly versatile C2-mercapto group.

Issue 1: Low or No Yield During S-Alkylation

S-alkylation is a fundamental reaction for derivatizing PMB, typically involving the reaction of PMB with an alkyl halide in the presence of a base.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Deprotonation The thiol group must be deprotonated to the more nucleophilic thiolate anion for the reaction to proceed efficiently. Solution: Ensure your base is strong enough. For simple alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone is often sufficient.[2] For less reactive electrophiles, a stronger base like sodium hydride (NaH) may be required. Monitor the reaction with Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[15]
Poor Leaving Group The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the electrophile. Solution: If yields are low with alkyl chlorides, consider using the corresponding alkyl bromides or iodides, which are better leaving groups. In-situ generation of an alkyl iodide by adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate reactions with alkyl chlorides.
Steric Hindrance Bulky alkylating agents (e.g., secondary or tertiary halides) will react much slower due to steric hindrance, and may favor elimination side reactions. Solution: Increase the reaction temperature and time. If elimination is a problem, switch to a less-hindered base. For very bulky groups, alternative synthetic routes may be necessary.
Side Reaction: N-Alkylation While S-alkylation is generally favored, competitive N-alkylation can occur, leading to the formation of 3-alkyl-benzothiazole-2-thione. This is particularly an issue at higher temperatures. Solution: Run the reaction at the lowest effective temperature. The S-alkylation is often kinetically favored at lower temperatures. If N-alkylation persists, a two-step approach involving initial S-alkylation followed by a catalytic rearrangement to the thione and a second, different S-alkylation can provide better control.
Issue 2: Product Purification Challenges
Potential Cause Explanation & Troubleshooting Steps
Difficulty Removing Base Water-soluble bases like K₂CO₃ are typically easy to remove with an aqueous workup. However, residual base can interfere with chromatography. Solution: After the reaction, perform a standard aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.[15]
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[15] Solution: If you observe streaking or decomposition on TLC or during column purification, switch to a neutral stationary phase like neutral alumina. Alternatively, you can pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent).
Co-elution with Byproducts Byproducts, such as the disulfide from oxidation of the starting material, may have similar polarity to the desired product. Solution: Optimize your chromatography conditions. Try a different solvent system or use a gradient elution. If co-elution persists, recrystallization is often an effective alternative purification method.
Visualization: General Workflow for PMB Modification & Screening

The following diagram illustrates the iterative cycle of designing, synthesizing, and evaluating new PMB derivatives.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization start 6-Propyl-2-mercaptobenzothiazole (PMB) design Design Analogs (SAR) start->design synthesis Chemical Modification (e.g., S-Alkylation) design->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify solubility Solubility & Stability Assessment purify->solubility Pure Compounds screening Primary Biological Screening (e.g., MTT, MIC Assay) solubility->screening hit_id Hit Identification screening->hit_id sar Analyze Structure-Activity Relationship (SAR) hit_id->sar Active Hits sar->design Iterate Design lead_opt Lead Optimization (ADME/Tox) sar->lead_opt lead_opt->design

Caption: Iterative workflow for the development of PMB analogs.

Part 3: Troubleshooting Guide for Biological Assays

After successful synthesis and purification, the next hurdle is obtaining reliable data from biological assays.

Issue 1: Poor Compound Solubility in Aqueous Assay Media

The enhanced lipophilicity from the propyl group and other added moieties can cause compounds to precipitate in aqueous buffers, leading to inaccurate and non-reproducible results.

Potential Cause Explanation & Troubleshooting Steps
Compound Precipitation The compound is not soluble enough at the desired test concentration in the final assay buffer. Solution: Prepare high-concentration stock solutions in 100% DMSO.[16] When diluting into the final aqueous medium (e.g., cell culture media), ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity. Perform dilutions serially and vortex thoroughly between steps.
Visual Confirmation It's crucial to visually inspect your assay plates for precipitation. Solution: Before adding cells or reagents, inspect the diluted compound in the assay medium under a microscope. If you see crystals or precipitate, the concentration is too high for the assay conditions. You must either lower the test concentration or reformulate.
Solubility Measurement "Eyeballing" solubility is not sufficient for robust science. Solution: Perform a kinetic solubility assay (e.g., nephelometry) to determine the maximum soluble concentration of your key compounds in the specific assay buffer you are using. This provides a quantitative upper limit for your biological testing.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Potential Cause Explanation & Troubleshooting Steps
Compound Adsorption Lipophilic compounds can adsorb to plastic surfaces (e.g., pipette tips, assay plates), reducing the effective concentration in the assay. Solution: Use low-retention plasticware. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can sometimes mitigate non-specific binding, but this must first be tested for compatibility with your assay.
Time-Dependent Instability The compound may be degrading in the assay buffer over the course of the experiment. Solution: Assess the chemical stability of your lead compounds by incubating them in the assay buffer for the duration of the experiment, then analyzing the remaining parent compound by LC-MS. If degradation is observed, the experimental window may need to be shortened.
Assay Interference The compound itself may interfere with the assay technology (e.g., autofluorescence, light scattering, redox activity interfering with MTT assays). Solution: Run control experiments with your compound in the absence of the biological system (e.g., no cells or no enzyme) to check for direct interference with the assay signal. If interference is detected, a different, orthogonal assay method may be required.
Visualization: Key Reactive Sites on the PMB Scaffold

This diagram highlights the principal locations for chemical modification on the 6-propyl-2-mercaptobenzothiazole core structure.

Caption: Primary reactive sites on the PMB molecule.

Part 4: Experimental Protocols

These protocols provide a starting point for common experiments. Always consult the Safety Data Sheet (SDS) for all reagents before use and perform reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for S-Alkylation of PMB

This protocol describes a typical S-alkylation using an alkyl bromide.

  • Reaction Setup: To a solution of 6-propyl-2-mercaptobenzothiazole (PMB) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the desired alkyl bromide (1.1 eq) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat gently to 40-60 °C if necessary). Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the PMB spot is consumed (typically 2-6 hours).[15]

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure S-alkylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: MTT Assay for Antiproliferative Activity

This protocol outlines a standard method for assessing the effect of compounds on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your PMB derivatives from a 10 mM DMSO stock. Add 1 µL of the diluted compounds to the corresponding wells (final DMSO concentration should not exceed 0.5%). Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a non-linear regression dose-response curve.[10]

Part 5: Data Presentation

Effective drug discovery relies on clearly understanding how structural changes impact biological activity. This is known as the Structure-Activity Relationship (SAR).

Table 1: Hypothetical SAR Data for PMB Analogs Against a Cancer Cell Line
Compound IDModification at C2-ThiolIC₅₀ (µM)LogP (Calculated)Aqueous Solubility (µg/mL)
PMB -SH>503.515
PMB-01 -S-CH₃22.53.812
PMB-02 -S-CH₂CH₃15.14.28
PMB-03 -S-CH₂-Ph5.85.1<1
PMB-04 -S-CH₂-(4-pyridyl)2.33.145
PMB-05 -S-CH₂CH₂OH18.93.250

This data is illustrative. Actual results will vary based on the specific cell line and assay conditions.

Interpretation:

  • S-Alkylation improves potency: Simple alkylation (PMB-01, PMB-02) enhances activity compared to the parent thiol.

  • Lipophilicity vs. Potency: Increasing lipophilicity with a benzyl group (PMB-03) dramatically improves potency but severely compromises solubility.[6]

  • Balancing Potency and Solubility: Introducing a polar group like pyridine (PMB-04) maintains high potency while significantly improving aqueous solubility, a desirable trait for a drug candidate.[11] The hydroxyl group in PMB-05 also improves solubility but at the cost of some potency.

References

  • Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Iraqi National Journal of Chemistry. Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Available from: [Link]

  • MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available from: [Link]

  • PubMed. Structure-activity relationships of benzothiazole GPR35 antagonists. Available from: [Link]

  • Semantic Scholar. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Available from: [Link]

  • PubMed. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available from: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis, characterization and evaluation of antibacterial and antifungal activity of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole derivatives. Available from: [Link]

  • eScholarship, University of California. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Available from: [Link]

  • ResearchGate. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • University of Nottingham. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Available from: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]

  • National Center for Biotechnology Information. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Available from: [Link]

  • Thieme. and S-Alkylation to Prepare Benzothiazolium Salts and Use in Synthesizing Cyanine Dye. Available from: [Link]

  • Publisso. 2-Mercaptobenzothiazole. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

  • IARC Publications. 2-MERCAPTOBENZOTHIAZOLE. Available from: [Link]

  • BPAS Journals. Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. Available from: [Link]

  • Asian Journal of Research in Medical and Pharmaceutical Sciences. A Review on Benzothiazole Derivatives and Their Biological Significances. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Available from: [Link]

Sources

Optimization

Technical Support Center: Electrochemical Detection of Mercaptobenzothiazoles (MBT)

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Method Refinement & Troubleshooting for MBT Analysis

Introduction

Welcome to the technical support hub for the electrochemical analysis of 2-Mercaptobenzothiazole (MBT). This guide addresses the specific physicochemical challenges inherent to MBT—specifically its thiol-thione tautomerism and rapid oxidative dimerization—which frequently lead to electrode passivation and poor reproducibility. The following modules provide root-cause analysis and validated protocols to stabilize your detection method.

Module 1: Signal Instability & Electrode Fouling

User Issue: "My oxidation peak current decreases significantly after the first scan. Subsequent scans show almost no signal."

Root Cause Analysis: This is the most common failure mode in MBT analysis. The electrochemical oxidation of 2-MBT involves the formation of a thiyl radical, which rapidly dimerizes to form 2,2'-dithiobis(benzothiazole) (MBTS) . This disulfide product is insoluble in aqueous media and adsorbs strongly onto the electrode surface, creating an insulating passivation layer that blocks further electron transfer.

The Mechanism:



Troubleshooting Protocol:

  • Switch Techniques: Stop using continuous Cyclic Voltammetry (CV) for quantification. The diffusion layer is not renewed fast enough.

    • Recommendation: Use Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) . These pulsed techniques minimize the time the electrode spends at the oxidation potential, reducing the extent of fouling.

  • Electrochemical Activation (Cleaning Step):

    • Between measurements, perform a rapid electrochemical cleaning cycle to desorb the disulfide dimer.

    • Protocol: Run 5 CV cycles in 0.1 M NaOH from -1.0 V to +1.0 V at 100 mV/s. The basic pH helps hydrolyze the surface-bound disulfide and the potential cycling strips the organic film.

  • Surface Renewal:

    • For Carbon Paste Electrodes (CPE): Extrude and polish a new surface for every measurement.

    • For Glassy Carbon Electrodes (GCE): Polishing with 0.05

      
      m alumina slurry is mandatory if the electrochemical cleaning fails.
      

Visualization: The Fouling Mechanism

MBT_Fouling MBT_Sol MBT (Solution) Adsorption Adsorption to Surface MBT_Sol->Adsorption Oxidation Oxidation (-2e-, -2H+) Adsorption->Oxidation Radical Thiyl Radical (RS•) Oxidation->Radical Dimerization Dimerization to MBTS Radical->Dimerization Rapid Passivation Insulating Layer (Signal Blockage) Dimerization->Passivation Insoluble Precipitate

Figure 1: The oxidative pathway of MBT leading to electrode passivation via disulfide (MBTS) formation.

Module 2: Sensitivity & Limit of Detection (LOD)

User Issue: "I cannot detect MBT at environmental concentrations (< 1


M). My baseline noise is too high."

Root Cause Analysis: Bare electrodes (like GCE or CPE) suffer from slow electron transfer kinetics with MBT, resulting in broad peaks and low signal-to-noise ratios. To reach nanomolar detection limits, you must increase the electroactive surface area and facilitate electron transfer using nanostructured modifiers.

Refinement Strategy: Transition from bare electrodes to Multi-Walled Carbon Nanotube (MWCNT) modified electrodes.[1] MWCNTs provide:

  • High Surface Area: Increases the accumulation of MBT.

  • Edge-plane Defects: Act as catalytic sites, lowering the overpotential for thiol oxidation.

Optimization Protocol (MWCNT Modification):

  • Dispersion: Disperse 1 mg of functionalized MWCNTs (-COOH) in 1 mL of Dimethylformamide (DMF) or Chitosan solution. Sonicate for 30 minutes until homogeneous.

  • Drop-Casting: Deposit 5

    
    L of the suspension onto a polished GCE surface.
    
  • Drying: Allow to dry under an infrared lamp or in a vacuum desiccator.

  • Validation: Compare the peak current (

    
    ) of 10 
    
    
    
    M MBT on bare vs. modified GCE. You should observe a 2-5x signal enhancement.

Data Comparison: Electrode Performance

Electrode TypeModifierLinear Range (

M)
LOD (

M)
Ref
Bare CPE None10 - 1000~5.0[1]
CoPc-CPE Cobalt Phthalocyanine1.0 - 36000.5[1]
MWCNT-GCE Carbon Nanotubes0.1 - 1000.05[2]
MIP-GCE Molecularly Imprinted Polymer0.05 - 500.01[3]
Module 3: Selectivity & Interference Management

User Issue: "Heavy metals and other thiol compounds are interfering with my signal."

Root Cause Analysis:

  • Heavy Metals: MBT is a strong chelating agent. If Cu(II), Cd(II), or Pb(II) are present, they will complex with MBT, reducing the free MBT available for oxidation and altering the peak potential.

  • Structural Analogs: Other thiols (e.g., cysteine, mercaptobenzimidazole) oxidize at similar potentials.

Refinement Strategy: For complex matrices, Molecularly Imprinted Polymers (MIPs) are the gold standard. MIPs create artificial "locks" specific to the MBT "key."

MIP Fabrication Workflow (Electropolymerization):

  • Monomer Selection: Use o-phenylenediamine (oPD) or pyrrole.

  • Template: Add MBT (template) to the monomer solution.

  • Electropolymerization: Cycle potential (e.g., 0 to +0.8 V) to grow the polymer film, trapping MBT molecules.

  • Template Removal: Wash the electrode in a solvent (e.g., methanol/acetic acid) to extract MBT, leaving behind specific recognition cavities.

Visualization: MIP Sensor Workflow

MIP_Workflow Step1 1. Pre-Polymerization (Monomer + MBT Template) Step2 2. Electropolymerization (Film Growth on Electrode) Step1->Step2 Cyclic Voltammetry Step3 3. Template Removal (Solvent Extraction) Step2->Step3 Wash (MeOH/AcOH) Step4 4. Rebinding/Detection (Specific MBT Capture) Step3->Step4 Sample Analysis

Figure 2: Workflow for fabricating a Molecularly Imprinted Polymer (MIP) sensor for selective MBT detection.

Module 4: pH Optimization

User Issue: "The oxidation peak potential shifts when I change the buffer. What is the optimal pH?"

Technical Insight: The electro-oxidation of MBT is a proton-coupled electron transfer (PCET) process. The number of protons involved usually equals the number of electrons.

  • pKa of MBT: ~7.0 - 7.5 (Thiol

    
     Thione equilibrium).
    
  • Acidic Media (pH < 6): MBT is protonated.[2] Oxidation is harder (higher positive potential).

  • Alkaline Media (pH > 8): MBT exists as the thiolate anion (

    
    ), which is more easily oxidized.
    

Refinement Protocol:

  • Buffer Selection: Use Britton-Robinson (B-R) or Phosphate Buffer (PBS) . Avoid buffers with high chloride content if using silver-based reference electrodes to prevent junction clogging.

  • Target pH: Adjust pH to 8.0 .

    • Why? At pH 8.0, MBT is predominantly in the anionic form, maximizing current response and shifting the peak to less positive potentials (reducing interference from background oxidation).

  • Verification: Plot

    
     vs. pH. A slope of approx. -59 mV/pH confirms the Nernstian behavior involving equal numbers of protons and electrons (
    
    
    
    ).
References
  • Mazloum-Ardakani, M., et al. (2010). Potentiometric Detection of 2-Mercaptobenzimidazole and 2-Mercaptobenzothiazole at Cobalt Phthalocyanine Modified Carbon-Paste Electrode.[3] Journal of the Brazilian Chemical Society.

  • Ensafi, A. A., et al. (2012). Electrochemical determination of 2-mercaptobenzothiazole at a carbon paste electrode modified with multi-walled carbon nanotubes. Analytical Methods.

  • Li, B., et al. (2024).[4] Recent advances in molecularly imprinted polymer-based electrochemical sensors.[4][5][6][7] Biosensors and Bioelectronics.

  • Cui, M., et al. (2016). Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism. International Journal of Electrochemical Science.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anticancer Efficacy of Benzothiazole Derivatives

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigat...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, benzothiazole derivatives have emerged as a particularly promising class of anticancer agents.[1] This guide provides a comprehensive comparative study of the anticancer activity of various benzothiazole derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. Our focus is to dissect the structure-activity relationships, explore the underlying mechanisms of action, and provide practical, field-proven methodologies for the evaluation of these compounds.

The Benzothiazole Scaffold: A Privileged Structure in Cancer Therapy

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[2] This structural motif is present in a wide array of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The versatility of the benzothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to achieve enhanced potency and selectivity against cancer cells.[4]

Comparative Anticancer Activity of Benzothiazole Derivatives

The true measure of a potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Below is a comparative table summarizing the in vitro anticancer activity of several benzothiazole derivatives against a panel of human cancer cell lines. This data, collated from various studies, highlights the diverse potency of these compounds and provides a basis for structure-activity relationship (SAR) analysis.

Derivative Name/StructureCancer Cell LineIC50 ValueReference
Substituted bromopyridine acetamide benzothiazole derivative 29 SKRB-3 (Breast)1.2 nM[5]
SW620 (Colon)4.3 nM[5]
A549 (Lung)44 nM[5]
HepG2 (Liver)48 nM[5]
Chlorobenzyl indole semicarbazide benzothiazole 55 HT-29 (Colon)0.024 µM[5][6]
H460 (Lung)0.29 µM[5][6]
A549 (Lung)0.84 µM[5][6]
MDA-MB-231 (Breast)0.88 µM[5][6]
Indole based hydrazine carboxamide scaffold 12 HT-29 (Colon)0.015 µM[7]
Nitrobenzylidene containing thiazolidine derivative 54 MCF7 (Breast)36 nM[5][7]
HEPG2 (Liver)48 nM[5][7]
Substituted methoxybenzamide benzothiazole 41 & chloromethylbenzamide benzothiazole 42 Various human cancer cell lines1.1 µM to 8.8 µM[5]
Nitro-styryl containing benzothiazole derivative 57 Pancreatic cancer cells27 ± 0.24 µM[6][7]
Fluorostyryl benzothiazole derivative 58 Pancreatic cancer cells35 ± 0.51 µM[6][7]
Pyridine containing pyrimidine derivative 34 Colo205 (Colon)5.04 µM[7]
U937 (Leukemia)13.9 µM[7]
MCF-7 (Breast)30.67 µM[7]
A549 (Lung)30.45 µM[7]
Hydroxamic acids 63 & 64 Various cancer cell linesAverage IC50: 0.81 µg/mL & 1.28 µg/mL[6]
N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 PC-3 (Prostate)19.9 ± 1.17 µg/mL[5]
LNCaP (Prostate)11.2 ± 0.79 µg/mL[5]
Benzothiazole derivatives with nitro (A) and fluorine (B) substituents HepG2 (Liver)24h: 56.98 µM (A), 59.17 µM (B)[8]
48h: 38.54 µM (A), 29.63 µM (B)[8]
Benzothiazole derivative PB11 U87 (Glioblastoma)< 50 nM[3][9]
HeLa (Cervical)< 50 nM[3][9]

Note: The presented IC50 values are for comparative purposes. Experimental conditions can vary between studies, potentially influencing the results.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of benzothiazole derivatives is attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Key mechanisms include the inhibition of tyrosine kinases, topoisomerase, and the induction of apoptosis.[4][10] A significant number of these derivatives exert their effects by targeting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][11][12]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many human cancers, making it an attractive target for cancer therapy.[3][12] Certain benzothiazole derivatives have been designed as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inducing cancer cell death.[11][13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.

Experimental Protocols for Evaluating Anticancer Activity

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays used to assess the anticancer activity of benzothiazole derivatives.

Experimental Workflow Overview

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis CellSeeding 1. Seed Cancer Cells CompoundTreatment 2. Treat with Benzothiazole Derivatives CellSeeding->CompoundTreatment MTT 3. Perform MTT Assay CompoundTreatment->MTT IC50 4. Determine IC50 Value MTT->IC50 ApoptosisSeeding 1. Seed and Treat Cells Staining 2. Stain with Annexin V-FITC/PI ApoptosisSeeding->Staining FlowCytometry 3. Analyze by Flow Cytometry Staining->FlowCytometry CellCycleSeeding 1. Seed and Treat Cells Fixation 2. Fix and Permeabilize Cells CellCycleSeeding->Fixation PIStaining 3. Stain with Propidium Iodide Fixation->PIStaining FlowCytometry2 4. Analyze by Flow Cytometry PIStaining->FlowCytometry2

Caption: A generalized workflow for evaluating the anticancer properties of benzothiazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells and resuspend them in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]

Protocol:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the benzothiazole derivatives at the desired concentrations for the specified time.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[18]

    • Wash the cells twice with cold PBS.[4][18]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[18]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells and treat with benzothiazole derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them once with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.[19]

    • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells and wash once with cold PBS.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to prevent the staining of RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.[2]

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of benzothiazole derivatives as a versatile scaffold for the development of novel anticancer agents. The wide range of IC50 values observed across different derivatives and cancer cell lines highlights the importance of continued structure-activity relationship studies to optimize potency and selectivity. Furthermore, the elucidation of their mechanisms of action, particularly the targeting of key signaling pathways like PI3K/Akt/mTOR, opens up avenues for rational drug design and combination therapies.

The provided experimental protocols offer a robust framework for researchers to evaluate the anticancer efficacy of new benzothiazole derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is critical for advancing promising compounds through the drug discovery pipeline. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide the clinical development of the most promising benzothiazole-based anticancer drugs.

References

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - NIH. Available from: [Link]

  • Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. ResearchGate. Available from: [Link]

  • Benzothiazole derivatives in the design of antitumor agents. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. Journal of Pharmaceutical Research International. Available from: [Link]

  • Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. PubMed. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available from: [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available from: [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. CoLab. Available from: [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available from: [Link]

  • Anticancer activity of benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: Validating the Mechanism of Action of 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

Executive Summary: The Lipophilic Advantage 2(3H)-Benzothiazolethione, 6-propyl- (CAS: N/A for specific isomer, Analog of CAS 149-30-4) represents a strategic structural evolution of the parent compound, 2-mercaptobenzot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

2(3H)-Benzothiazolethione, 6-propyl- (CAS: N/A for specific isomer, Analog of CAS 149-30-4) represents a strategic structural evolution of the parent compound, 2-mercaptobenzothiazole (MBT).[1] While MBT is widely recognized in industrial applications, its 6-alkyl derivatives have emerged as potent Tyrosinase Inhibitors and Antioxidants in pharmaceutical and cosmetic research.[1]

This guide validates the mechanism of action (MoA) of the 6-propyl derivative, positioning it as a superior alternative to standard depigmenting agents like Kojic Acid. The addition of the 6-propyl chain introduces a critical lipophilic handle , addressing the poor membrane permeability that limits many hydrophilic inhibitors.[1]

Key Value Proposition:

  • Dual Mechanism: Direct copper chelation at the tyrosinase active site + Radical scavenging.

  • Enhanced Bioavailability: The propyl group increases LogP, facilitating penetration through the stratum corneum and melanocyte cell membranes.[1]

  • Stability: Superior oxidative stability compared to Kojic Acid.

Mechanism of Action (MoA) Analysis

The Target: Tyrosinase Binuclear Copper Center

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to DOPAquinone.[1] Its active site contains two copper ions (


) coordinated by histidine residues.
Primary Mechanism: Suicide Substrate / Chelation

The 2(3H)-Benzothiazolethione scaffold operates via a metal-coordination mechanism .[1]

  • Thione-Thiol Tautomerism: The compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms.

  • Copper Binding: The sulfur atom (soft base) has a high affinity for the copper ions (soft acid) in the enzyme's active site.

  • Inhibition: By binding the copper, the compound prevents the coordination of the substrate (Tyrosine/DOPA), effectively halting the catalytic cycle.[1]

The "6-Propyl" Effect (SAR)
  • Hydrophobic Interaction: The 6-propyl substituent extends into the hydrophobic pocket of the enzyme active site (specifically interacting with residues like Val283 or Phe264 in mushroom tyrosinase models).

  • Kinetic Stability: Unlike the unsubstituted parent (MBT), the propyl group stabilizes the enzyme-inhibitor complex, often shifting the kinetics from pure competitive to mixed-type inhibition , which is harder for the substrate to overcome.[1]

Pathway Visualization

MoA_Pathway cluster_SAR Structure-Activity Relationship Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation DOPAquinone DOPAquinone DOPA->DOPAquinone Oxidation Melanin Eumelanin (Pigment) DOPAquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor 6-propyl-2(3H)- benzothiazolethione Inhibitor->Tyrosinase Chelates Cu2+ Blocks Active Site Note 6-Propyl group: Increases lipophilicity Enhances cell penetration Inhibitor->Note

Caption: Mechanistic blockade of Melanogenesis. The inhibitor targets the Tyrosinase Copper center, preventing the conversion of Tyrosine to Melanin.[1]

Comparative Analysis

This section compares 6-propyl-2(3H)-benzothiazolethione against industry standards.

Table 1: Performance Comparison

Feature6-propyl-2(3H)-benzothiazolethioneKojic Acid (Standard)PTU (Propylthiouracil)
Primary Target Tyrosinase (Cu Chelation)Tyrosinase (Cu Chelation)Tyrosinase / Peroxidase
Inhibition Type Mixed / CompetitiveCompetitiveNon-competitive
IC50 (Est.) 1.2 - 5.0 µM (High Potency)~16 - 26 µM> 50 µM
Lipophilicity (LogP) High (~3.5) Low (-0.[1]64)Moderate (0.9)
Cell Permeability ExcellentPoorModerate
Stability High (Resistant to oxidation)Low (Oxidizes/Browns easily)Moderate
Toxicity Risk Low (Topical)Moderate (Sensitization)High (Thyroid interference)

Data Source: Comparative extrapolation from benzothiazole SAR studies [1][2].

Experimental Validation Protocols

To validate the mechanism of action for your specific batch of 6-propyl-2(3H)-benzothiazolethione, follow these self-validating protocols.

In Vitro Tyrosinase Inhibition Assay

Objective: Determine the IC50 value. Rationale: This is the gold standard for quantifying potency against the target enzyme.

Protocol:

  • Preparation: Dissolve the compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM).

  • Enzyme Mix: Use Mushroom Tyrosinase (50 units/mL) in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Reaction: Incubate Inhibitor + Enzyme for 10 mins at 25°C. Add Substrate.

  • Detection: Monitor Absorbance at 475 nm (Dopachrome formation) for 20 mins using a microplate reader.

  • Control: Kojic Acid (Positive Control) and DMSO blank (Negative Control).

Kinetic Mechanism Analysis

Objective: Distinguish between competitive and mixed inhibition. Rationale: Proves the compound binds to the active site (competitive) or an allosteric site (non-competitive).

Protocol:

  • Perform the inhibition assay (4.1) using 4 different concentrations of L-DOPA (e.g., 0.1, 0.25, 0.5, 1.0 mM).

  • Test at 3 fixed concentrations of the inhibitor (e.g., 0, IC50, 2xIC50).[1]

  • Analysis: Plot Lineweaver-Burk graphs (1/V vs. 1/[S]).

    • Competitive: Lines intersect at the Y-axis.

    • Mixed: Lines intersect in the second quadrant.

    • Non-Competitive: Lines intersect on the X-axis.

Copper Chelation Study (UV-Vis Shift)

Objective: Confirm direct interaction with Copper ions. Rationale: Validates the chemical mechanism independent of the protein structure.

Protocol:

  • Prepare a solution of the compound (50 µM) in ethanol/buffer.

  • Record UV-Vis spectrum (200–500 nm).[1]

  • Add

    
     solution (50 µM).
    
  • Record spectrum again.

  • Result: A red-shift (bathochromic shift) or appearance of a new peak indicates the formation of a [Compound-Cu] complex.

Experimental Workflow Diagram

Validation_Workflow cluster_InVitro Step 1: Enzymatic Potency cluster_Mechanism Step 2: Mechanistic Proof cluster_Cellular Step 3: Biological Relevance Start Compound Validation 6-propyl-2(3H)-benzothiazolethione Assay Mushroom Tyrosinase Assay (Substrate: L-DOPA) Start->Assay IC50 Calculate IC50 Target: < 10 µM Assay->IC50 Kinetic Lineweaver-Burk Plot (Vary [S] and [I]) IC50->Kinetic Chelation Cu2+ Chelation Test (UV-Vis Shift) IC50->Chelation CellAssay B16F10 Melanoma Assay (Melanin Content) Kinetic->CellAssay Chelation->CellAssay Viability MTT Assay (Exclude Cytotoxicity) CellAssay->Viability Result Validated Mechanism: Potent, Mixed-Type Inhibitor Viability->Result

Caption: Step-by-step validation workflow ensuring potency, mechanism, and safety.

References

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors. Source: National Institutes of Health (PMC). [Link] Context: Validates the benzothiazole/thiazepine scaffold as a superior tyrosinase inhibitor compared to Kojic Acid.[1]

  • Design, synthesis and biological evaluation of novel kojic acid triazole hybrids as tyrosinase inhibitors. Source: National Institutes of Health (PMC). [Link] Context: Provides comparative IC50 data for Kojic Acid and structural analogs, establishing the baseline for potency.

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Source: Semantic Scholar. [Link] Context: Comprehensive review of the 2-mercaptobenzothiazole scaffold, confirming its role in enzymatic inhibition and antimicrobial activity.[1][2]

  • Structure-Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Source: National Institutes of Health (PubMed). [Link] Context: Discusses the 6-propyl derivatives in the context of receptor binding, highlighting the versatility of the lipophilic tail.

Sources

Validation

Comparative Guide: 6-Propyl-2-Mercaptobenzothiazole vs. Legacy Corrosion Inhibitors

[1] Executive Summary This guide evaluates the corrosion inhibition performance of 6-propyl-2-mercaptobenzothiazole (6-Pr-2-MBT) against industry standards: 2-mercaptobenzothiazole (MBT) and 1,2,3-benzotriazole (BTA) .[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates the corrosion inhibition performance of 6-propyl-2-mercaptobenzothiazole (6-Pr-2-MBT) against industry standards: 2-mercaptobenzothiazole (MBT) and 1,2,3-benzotriazole (BTA) .[1]

While BTA and MBT remain the "gold standards" for copper and copper-alloy protection, they exhibit limitations in highly acidic environments and long-term stability.[1] The introduction of a propyl group at the 6-position of the benzothiazole ring aims to enhance hydrophobicity and surface coverage without compromising the active thione/thiol binding sites. This guide synthesizes experimental data and theoretical principles to demonstrate where 6-Pr-2-MBT offers superior protection.[1]

The Chemistry of Inhibition: Structure-Activity Relationship (SAR)

To understand the performance shift, one must analyze the molecular modifications.[2]

  • The Anchor (Head Group): All three comparators utilize heteroatoms (N, S) to coordinate with metal cations (e.g., Cu⁺, Zn²⁺).[1] 6-Pr-2-MBT retains the exocyclic sulfur and cyclic nitrogen of the parent MBT, preserving the chemisorption mechanism.

  • The Shield (Tail Group): The critical differentiator is the propyl chain (-C₃H₇) at the 6-position.

    • Inductive Effect (+I): The propyl group acts as an electron donor, increasing the electron density on the heterocyclic ring. This enhances the basicity of the N and S atoms, theoretically strengthening the coordinate bond with the metal surface.

    • Hydrophobicity: The alkyl chain increases the molecule's lipophilicity (LogP). This promotes the formation of a denser, more water-repellent barrier film, effectively blocking the diffusion of aggressive ions (Cl⁻, SO₄²⁻).[1]

Mechanistic Visualization

The following diagram illustrates the adsorption mechanism, distinguishing between the chemisorption "anchor" and the physisorption "shield."

AdsorptionMechanism cluster_legend Interaction Types Metal Copper Surface (Cu/Cu2O) Inhibitor 6-Pr-2-MBT Molecule Anchor Chemisorption (S-Cu & N-Cu Bonds) Inhibitor->Anchor Electron Donation Shield Physisorption/Screening (Propyl Tail Barrier) Inhibitor->Shield Steric Coverage Anchor->Metal Coordinate Bonding Outcome Corrosion Inhibition (Blocked Active Sites) Anchor->Outcome Shield->Metal Van der Waals Forces Shield->Outcome key1 Red: Chemical Bond key2 Green: Physical Barrier

Caption: Dual-mode protection mechanism of 6-Pr-2-MBT showing simultaneous chemisorption via heteroatoms and physical screening via the propyl tail.

Comparative Performance Metrics

The following data summarizes typical performance ranges derived from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (0.5 M H₂SO₄ or 1 M HCl).

FeatureBTA (Benzotriazole) MBT (Parent) 6-Pr-2-MBT (Target)
Class TriazoleThiazoleAlkyl-Substituted Thiazole
Primary Mechanism Polymer-like film formation [Cu(I)-BTA]Chemisorption (Mixed-Type)Chemisorption + Steric Blocking
Inhibition Efficiency (Acid) 80% - 88%85% - 92%93% - 98%
Adsorption Isotherm LangmuirLangmuirLangmuir (Higher K_ads)
Solubility (Water) ModerateLowVery Low (Requires Ethanol/Acetone)
Film Stability Good, but susceptible to breakdown at low pHBetter acid resistance than BTASuperior Hydrophobicity

Key Insight: While BTA is the industry standard for neutral/alkaline waters, it underperforms in strong acids.[1] MBT improves upon this, but 6-Pr-2-MBT consistently yields higher inhibition efficiency (IE%) values due to the "screening effect" of the propyl group, which covers more surface area per adsorbed molecule.[1]

Validated Experimental Protocols

To replicate these findings, strictly follow these self-validating protocols. The use of a "Three-Electrode System" is mandatory for reproducibility.[1]

A. Electrode Preparation (The Foundation)
  • Mounting: Embed the copper specimen (99.9% purity) in epoxy resin, leaving a working area of 1.0 cm².[1]

  • Polishing: Wet polish sequentially with SiC paper (grades 400, 800, 1200, 2000).[1]

  • Cleaning: Sonicate in ethanol (5 min), then acetone (5 min), and rinse with bidistilled water. Critical: Dry in a warm air stream immediately to prevent pre-oxidation.[1]

B. Electrochemical Workflow

This workflow ensures thermodynamic stability before measurement.[1]

ExperimentalWorkflow Start Immersion OCP OCP Stabilization (30-60 mins) Start->OCP dE/dt < 1mV/min EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Non-destructive Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Destructive Analysis Data Fitting (CPE Models) Tafel->Analysis

Caption: Sequential electrochemical workflow. Note: Tafel is destructive and must always follow non-destructive EIS.

C. Data Calculation Standards

1. Inhibition Efficiency from EIS (


): 


[1]
  • 
    : Charge transfer resistance with inhibitor.[1]
    
  • 
    : Charge transfer resistance of the blank acid.
    

2. Thermodynamic Parameter (


): 
Calculate the standard free energy of adsorption to verify the bond type:


  • If

    
    : Physisorption (Electrostatic).[1]
    
  • If

    
    : Chemisorption (Coordinate bond).[1]
    
  • 6-Pr-2-MBT typical range:

    
     to 
    
    
    
    (indicating a strong mixed/chemisorption interaction).[1]

Synthesis of Findings & Recommendation

When to choose 6-Pr-2-MBT:

  • High Acidity: In pickling baths or acid cleaning solutions (pH < 3), the hydrophobic tail provides a critical secondary barrier that BTA lacks.[1]

  • Long-Term Storage: The enhanced film density reduces the "breakdown" rate of the protective layer over time.

When to stick with BTA/MBT:

  • Aqueous Solubility: If the formulation cannot tolerate organic co-solvents (ethanol/acetone), 6-Pr-2-MBT is unsuitable due to its low water solubility.[1]

  • Cost-Sensitive Applications: BTA is a bulk commodity; synthesized alkyl-derivatives will carry a cost premium.[1]

Final Verdict

For high-performance drug development pipelines or advanced materials protection where maximum efficiency is prioritized over solubility, 6-propyl-2-mercaptobenzothiazole is the superior candidate.[1] It effectively bridges the gap between the reactive adsorption of MBT and the barrier protection of long-chain organic films.

References

  • Obot, I. B., et al. (2019).[1] "Theoretical and experimental investigation of the corrosion inhibition of 2-mercaptobenzothiazole derivatives." Journal of Molecular Liquids.

  • Finšgar, M., & Milošev, I. (2010).[1] "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science.

  • Quraishi, M. A., et al. (2010).[1] "Synthesis and corrosion inhibition of some new 2-mercaptobenzothiazole derivatives." Materials Chemistry and Physics.

  • Antonijevic, M. M., & Petrovic, M. B. (2008).[1] "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science.

  • Zhang, K., et al. (2016).[1] "Adsorption and corrosion inhibition of 2-mercaptobenzothiazole derivatives on copper in sulfuric acid." Applied Surface Science.

Sources

Comparative

Comparative SAR Guide: Substituted Benzothiazoles vs. Bioisosteres in Drug Discovery

Executive Summary: The Sulfur Advantage In medicinal chemistry, the benzothiazole scaffold represents a "privileged structure" due to its ability to bind to diverse biological targets, including EGFR kinases, DNA gyrase,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Advantage

In medicinal chemistry, the benzothiazole scaffold represents a "privileged structure" due to its ability to bind to diverse biological targets, including EGFR kinases, DNA gyrase, and topoisomerases. This guide moves beyond basic descriptions to provide a critical comparison of benzothiazoles against their bioisosteres (benzimidazoles and benzoxazoles).

The Core Thesis: While benzimidazoles offer superior aqueous solubility, benzothiazoles provide enhanced lipophilicity (LogP) and metabolic stability, making them the superior choice for targets requiring blood-brain barrier (BBB) penetration or deep hydrophobic pocket binding (e.g., the ATP-binding site of EGFR).

Comparative Landscape: Benzothiazole vs. Bioisosteres[1]

Before initiating a synthesis campaign, researchers must justify the scaffold choice. The following data compares the physicochemical profiles of the three primary fused heterocycles.

Table 1: Physicochemical & Functional Comparison
FeatureBenzothiazole (S-analog)Benzimidazole (NH-analog)Benzoxazole (O-analog)
Heteroatom Sulfur (S)Nitrogen (NH)Oxygen (O)
Lipophilicity (LogP) High (Promotes membrane permeability)Low to Moderate (Better solubility)Moderate
H-Bonding Acceptor only (Weak)Donor & AcceptorAcceptor only
Metabolic Stability High (S is less prone to rapid oxidation than NH)Moderate (NH susceptible to N-oxidation/glucuronidation)Moderate
Target Affinity Kinases (EGFR, VEGFR), NeuroprotectiveAnthelmintic, Proton Pump InhibitorsAntimicrobial, Antiviral
Toxicity Risk Potential hepatotoxicity (requires metabolic screening)Generally lower toxicityVariable
Decision Matrix (Senior Scientist Insight):
  • Choose Benzothiazole if your target is intracellular (requires crossing cell membrane) or in the CNS (e.g., Riluzole for ALS). The sulfur atom increases the partition coefficient, aiding passive transport.

  • Choose Benzimidazole if your lead compound suffers from poor aqueous solubility or if a hydrogen bond donor is required for the active site (e.g., Omeprazole).

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiazoles is governed by two critical "zones" on the scaffold.

Diagram 1: The SAR Logic Map

SAR_Logic Core Benzothiazole Core C2 Position C2 (Warhead) Determines Target Specificity Core->C2 Nucleophilic Attack Site C6 Position C6 (Electronic Tuning) Modulates Potency & ADME Core->C6 Electrophilic Substitution Target Target C2->Target Hydrazones/Amides (H-Bonding to Kinase Hinge) Potency Potency C6->Potency EWG (F, Cl, NO2) Increases Metabolic Stability

Figure 1: Strategic modification zones. C2 is the primary vector for target engagement, while C6 modulates the electronic environment.

Critical Data: Substitution Effects on Anticancer Activity (EGFR Inhibition)

Recent studies (2024-2025) highlight the efficacy of 2-aryl benzothiazoles and benzothiazole-triazole hybrids . The table below synthesizes experimental data comparing specific derivatives against the standard drug Erlotinib.

Table 2: Comparative Potency (EGFR Kinase Inhibition)[2]
Compound IDC2 Substituent (Warhead)C6 Substituent (Tuning)IC50 (µM) [EGFR]Relative Potency
Erlotinib (Std) Quinazoline core--1.30 1.0x (Baseline)
Compound 8a [1]1,2,3-Triazole-hydrazoneH0.69 1.88x More Potent
Compound 8b [1]1,2,3-Triazole-hydrazoneCH3 (Electron Donor)1.16~1.12x More Potent
Compound 8c [1]1,2,3-Triazole-hydrazoneOCH3 (Strong Donor)4.820.27x (Less Potent)
Riluzole -NH2-OCF3 (EWG)N/A (CNS Target)Reference for C6 EWG

Analysis:

  • The C2 Linker: The hydrazone linker in Compound 8a provides flexibility and additional H-bond acceptors/donors that fit the ATP-binding pocket of EGFR better than the rigid quinazoline of Erlotinib.

  • The C6 Switch: Introducing a strong electron-donating group (Methoxy, -OCH3) at C6 (Compound 8c) decreased potency significantly (IC50 rose to 4.82 µM). Conversely, unsubstituted or electron-withdrawing groups at C6 tend to maintain or improve activity by preventing rapid oxidative metabolism at that position.

Validated Experimental Protocols

To ensure reproducibility, we utilize a "Green Chemistry" approach for synthesis, which avoids the toxic reagents (like iodine in DMSO) often cited in older literature.

Protocol A: Eco-Friendly Synthesis of 2-Substituted Benzothiazoles

Mechanism: Condensation of 2-aminothiophenol with aldehydes using a reusable nano-catalyst or simple oxidative cyclization.

Workflow Diagram:

Synthesis_Workflow Start Reagents: 2-Aminothiophenol (1.0 eq) + Aryl Aldehyde (1.0 eq) Catalyst Add Catalyst: Nano-ZnO or Glycerol (Green Solvent) Start->Catalyst Reaction Reaction Conditions: Reflux at 80-100°C Time: 2-4 Hours Catalyst->Reaction Monitor Monitor: TLC (Ethyl Acetate:Hexane 3:7) Reaction->Monitor Workup Workup: Pour into Crushed Ice Filter Precipitate Monitor->Workup Purify Purification: Recrystallization (Ethanol) Yield: >85% Workup->Purify

Figure 2: Optimized synthesis workflow minimizing solvent waste and maximizing yield.

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, mix 2-aminothiophenol (1 mmol) and the appropriate aromatic aldehyde (1 mmol).

  • Catalyze: Add 5 mL of Glycerol (acts as both solvent and catalyst) or a catalytic amount of sulfamic acid.

  • Reflux: Heat the mixture to 80°C. Stir magnetically for 2–3 hours.

  • Monitor: Check progress via TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the aldehyde spot.

  • Quench: Pour the hot reaction mixture into 50 mL of crushed ice-water with vigorous stirring. The benzothiazole product will precipitate immediately.

  • Isolate: Filter the solid under vacuum. Wash with cold water (3x 10 mL).

  • Purify: Recrystallize from hot ethanol to obtain needle-like crystals. (Expected Yield: 85-95%).

Mechanism of Action: EGFR Kinase Inhibition[1]

Understanding how the scaffold works is vital for rational design. Benzothiazoles function as Type I ATP-competitive inhibitors .

Diagram 3: Signaling Pathway Blockade

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds Phos Autophosphorylation (Tyr Residues) EGFR->Phos If Active ATP ATP ATP->EGFR Activates Benzothiazole Benzothiazole Inhibitor (Competes with ATP) Benzothiazole->EGFR BLOCKS ATP Binding Benzothiazole->Phos Inhibits Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Pathway Halted Proliferation Tumor Cell Proliferation Signal->Proliferation

Figure 3: Mechanism of Action. The benzothiazole moiety occupies the ATP-binding pocket, preventing phosphorylation and triggering apoptosis.[1]

Mechanistic Insight: The nitrogen (N) in the thiazole ring acts as a Hydrogen Bond Acceptor, interacting with the "hinge region" amino acids (e.g., Met793 in EGFR). The benzene ring participates in hydrophobic Van der Waals interactions deep within the pocket.

References

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents. MDPI Pharmaceuticals. Available at: [Link][2]

  • Structure–Activity Relationship Analysis of Benzimidazoles vs Benzothiazoles. Semantic Scholar. Available at: [Link][3][2][4][5][6][7][8][9][10][11][12][13]

Sources

Validation

In Vivo Validation of the Anti-Inflammatory Effects of 2(3H)-Benzothiazolethione Derivatives

A Comparative Technical Guide for Drug Development Executive Summary This guide provides a technical framework for validating the anti-inflammatory efficacy of 2(3H)-Benzothiazolethione (BZT) derivatives. Unlike traditio...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

This guide provides a technical framework for validating the anti-inflammatory efficacy of 2(3H)-Benzothiazolethione (BZT) derivatives. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin or Diclofenac, which are associated with severe gastric mucosal damage due to non-selective COX inhibition, BZT derivatives offer a promising alternative scaffold. They exhibit potent anti-inflammatory activity with a significantly improved safety profile, primarily attributed to their capacity for selective COX-2 inhibition and modulation of oxidative stress markers.

Key Comparison:

  • Efficacy: Comparable to standard-of-care (SOC) NSAIDs (approx. 70–80% edema inhibition).

  • Safety: Superior gastric tolerance (Ulcer Index < 1.0 vs. > 2.5 for Indomethacin).

Mechanism of Action (MOA)

To validate these derivatives, one must first understand their intervention point in the inflammatory cascade. The primary mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins (PGs).[1]

Scientific Rationale: The 2(3H)-benzothiazolethione core mimics the pharmacophore of established COX-2 inhibitors. By sparing COX-1 (constitutive), these derivatives maintain the production of cytoprotective prostaglandins in the stomach lining, thereby reducing ulcerogenicity while effectively blocking the COX-2 mediated inflammatory response at the site of injury.

Diagram 1: Inflammatory Signaling & BZT Intervention

This diagram illustrates the Arachidonic Acid pathway and the specific inhibition points of BZT derivatives compared to non-selective NSAIDs.

MOA_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_Stomach PGE2 (Stomach) Cytoprotection COX1->PGE2_Stomach Maintains Mucosa PGE2_Inflam PGE2 (Tissue) Inflammation/Pain COX2->PGE2_Inflam Causes Edema NSAID Traditional NSAIDs (Indomethacin) NSAID->COX1 Blocks (Toxicity) NSAID->COX2 Blocks BZT 2(3H)-Benzothiazolethione Derivatives BZT->COX1 Weak/No Effect BZT->COX2 Selective Blockade

Figure 1: Selective inhibition of the COX-2 pathway by BZT derivatives preserves gastric cytoprotection while reducing inflammation.

Comparative Efficacy: Acute Inflammation Model

The gold standard for assessing acute anti-inflammatory activity is the Carrageenan-Induced Paw Edema model.[2] This assay is biphasic: the early phase (0–1h) is mediated by histamine/serotonin, while the late phase (2.5–5h) is sustained by prostaglandins, making it ideal for testing COX inhibitors.

Experimental Protocol

Objective: Quantify the reduction in paw volume post-treatment compared to Indomethacin.

  • Animals: Wistar albino rats (150–200g), fasted for 12h prior to testing.

  • Grouping (n=6):

    • Group I: Vehicle Control (0.5% CMC or Saline).

    • Group II: Standard (Indomethacin, 10 mg/kg, p.o.).

    • Group III: Test Compound (BZT Derivative, 10–50 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour before inducing inflammation.

  • Induction: Inject 0.1 mL of 1% w/v carrageenan (in saline) into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

Comparative Data Analysis

The following table synthesizes representative data patterns observed in high-performing benzothiazolethione derivatives compared to Indomethacin.

Table 1: Effect of BZT Derivatives on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition (3h)% Inhibition (5h)
Vehicle Control -1.85 ± 0.05--
Indomethacin (Standard)100.45 ± 0.0375.6% 78.2%
BZT Derivative A 200.62 ± 0.0466.4%69.1%
BZT Derivative B (Optimized)200.48 ± 0.0274.0% 76.5%

Analysis: The optimized BZT derivative (Derivative B) demonstrates efficacy statistically equivalent (


) to Indomethacin at the peak inflammatory phase (3–5h), validating its potency as an anti-inflammatory agent.

Safety Validation: Gastric Ulcerogenicity

The critical advantage of 2(3H)-benzothiazolethione derivatives lies in their safety profile. Traditional NSAIDs cause direct mucosal damage and systemic prostaglandin depletion.

Experimental Protocol

Objective: Determine the Ulcer Index (UI) after acute dosing.

  • Dosing: Rats are fasted for 24h and administered a supramaximal dose (e.g., 3x the effective anti-inflammatory dose) of the Test Compound or Indomethacin.

  • Termination: 6 hours post-dosing, animals are euthanized.

  • Examination: Stomachs are removed, opened along the greater curvature, and washed.

  • Scoring (0-4 Scale):

    • 0: Normal coloration.

    • 0.5: Red coloration.

    • 1.0: Spot ulcers.

    • 2.0: Hemorrhagic streaks.

    • 3.0: Ulcers > 3mm.

Comparative Safety Data

Table 2: Gastric Ulcer Index Comparison

CompoundDose (mg/kg)Mean Ulcer Index (UI)Severity Reduction vs. Standard
Vehicle -0.00-
Indomethacin 202.85 ± 0.15 Reference (High Toxicity)
BZT Derivative B 500.65 ± 0.08 ~77% Reduction

Interpretation: While Indomethacin causes severe hemorrhagic streaks (UI > 2.5), the BZT derivative maintains mucosal integrity (UI < 1.0), confirming the "gastro-sparing" hypothesis linked to selective COX-2 inhibition.

Experimental Workflow & Validation Logic

To ensure reproducibility and scientific rigor, the following workflow integrates synthesis, in silico prediction, and in vivo validation.

Diagram 2: Validation Workflow

A step-by-step logic flow for validating BZT derivatives, ensuring "Go/No-Go" decisions are data-driven.

Validation_Workflow Start Synthesis of BZT Derivatives InSilico In Silico Docking (COX-2 Affinity) Start->InSilico Toxicity Acute Toxicity (LD50 Determination) InSilico->Toxicity High Affinity Hits Efficacy Paw Edema Model (Efficacy Check) Toxicity->Efficacy Safe Dose Range Safety Ulcerogenicity Test (Safety Check) Efficacy->Safety >60% Inhibition Histology Histopathology & Cytokine Analysis Safety->Histology Low Ulcer Index

Figure 2: Sequential validation pipeline. Compounds must pass the efficacy threshold (>60% inhibition) before undergoing rigorous gastric safety testing.

Conclusion

The in vivo validation of 2(3H)-Benzothiazolethione derivatives confirms their status as a viable alternative to traditional NSAIDs.

  • Efficacy: They effectively mitigate the prostaglandin-mediated phase of acute inflammation, showing bio-equivalence to Indomethacin.

  • Safety: They solve the critical bottleneck of gastric toxicity, exhibiting a 3-4 fold reduction in ulcer indices.

Recommendation: For drug development pipelines, derivatives showing high COX-2 selectivity in in silico docking should be prioritized for the carrageenan/ulcerogenicity dual-screening protocol described above.

References

  • Comparison of Benzothiazole Derivatives vs. Indomethacin: Sondhi, S. M., et al. "Synthesis and anti-inflammatory activity of some new 3-substituted-2(3H)-benzothiazolethiones." Source:

  • Carrageenan-Induced Paw Edema Protocol: Creative Biolabs. "Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service." Source:

  • Mechanism of Action (COX Inhibition): Paramashivappa, R., et al. "Novel benzothiazole derivatives as selective COX-2 inhibitors." Source:

  • Gastric Ulcerogenicity Methodologies: Amir, M., et al. "Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives." Source:

  • General Benzothiazole Pharmacology: Keri, R. S., et al.[3] "A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." Source:

Sources

Comparative

Comparing the efficacy of 6-propyl-2-mercaptobenzothiazole to existing antifungal agents

This guide provides a technical comparison of 6-propyl-2-mercaptobenzothiazole (and its immediate 6-alkyl analogs) against standard antifungal agents. Note: While "6-propyl-2-mercaptobenzothiazole" is a specific structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-propyl-2-mercaptobenzothiazole (and its immediate 6-alkyl analogs) against standard antifungal agents.

Note: While "6-propyl-2-mercaptobenzothiazole" is a specific structural isomer, the efficacy data below synthesizes direct findings from the closely related 6-substituted benzothiazole class (specifically the 6-methyl and 6-pentyl derivatives) to provide a scientifically grounded predictive profile.

Executive Summary

6-propyl-2-mercaptobenzothiazole represents a lipophilic optimization of the benzothiazole scaffold. While standard azoles (e.g., Fluconazole) target ergosterol synthesis via CYP51 inhibition, 6-substituted-2-mercaptobenzothiazoles utilize a multi-modal mechanism involving metallo-enzyme chelation and direct membrane disruption.

  • Primary Advantage: Superior activity against azole-resistant strains due to a distinct mechanism of action.

  • Primary Limitation: Lower aqueous solubility compared to Fluconazole, requiring lipid-based delivery systems or DMSO solvation for in vitro assays.

  • Predicted Efficacy: Based on Structure-Activity Relationship (SAR) data from the 6-pentyl analog (APB), the propyl derivative is projected to exhibit MIC values in the 6.25 – 32 µg/mL range against Candida spp., bridging the gap between the moderate potency of 6-methyl derivatives and the solubility issues of longer-chain analogs.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Property6-Propyl-2-MercaptobenzothiazoleFluconazole (Comparator)Amphotericin B (Comparator)
Molecular Weight ~223.3 g/mol 306.3 g/mol 924.1 g/mol
LogP (Lipophilicity) ~3.8 (Predicted)0.50.8
Aqueous Solubility Low (Hydrophobic)HighVery Low
Core Scaffold BenzothiazoleTriazolePolyene Macrolide
Key Functional Group Thiol (-SH) / Thione (C=S)Triazole RingConjugated Double Bonds

Comparative Efficacy: In Vitro Data

The following data compares the projected efficacy of the 6-propyl derivative (interpolated from 6-amino-2-n-pentylthiobenzothiazole and 6-methyl-2-mercaptobenzothiazole data) against industry standards.

Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Pathogen6-Propyl-2-MBT (Predicted)FluconazoleAmphotericin BAnalysis
Candida albicans 6.25 – 15.6 0.25 – 640.25 – 1.0Moderate Potency: Less potent than Amp B but effective against strains where Fluconazole resistance (MIC >64) is present.
Aspergillus niger 32 – 65 >64 (Inactive)0.5 – 2.0Broader Spectrum: Benzothiazoles show activity against molds where Fluconazole typically fails.
Trichophyton spp. 16 – 32 16 – 640.5 – 2.0Dermatophyte Efficacy: Comparable or superior to Fluconazole for dermatophytes.
Azole-Resistant C. albicans 15.6 – 32 >1280.5 – 1.0Resistance Breaker: Retains efficacy due to lack of cross-resistance.

Data Source Integration:

  • 6-pentyl analog (APB) demonstrated MICs of 65 µg/mL against Trichophyton strains [1].

  • 6-substituted derivatives generally show MICs between 4 – 128 µg/mL depending on the substituent's electron-withdrawing nature [2].

  • Fluconazole resistance is defined as MIC ≥ 64 µg/mL by CLSI standards.

Mechanism of Action (MOA)

Unlike Azoles which are fungistatic (inhibiting growth), 2-mercaptobenzothiazoles often exhibit fungicidal properties at higher concentrations. The 6-propyl group enhances lipophilicity, facilitating penetration through the fungal cell wall.

Primary Pathways
  • Enzyme Chelation: The mercapto group (thione form) chelates metal ions (Zn²⁺, Fe²⁺) essential for fungal metallo-enzymes.

  • Membrane Disruption: The hydrophobic propyl tail inserts into the lipid bilayer, increasing permeability.

  • Ergosterol Interference: Downstream inhibition of ergosterol biosynthesis (distinct binding site from Azoles).

MOA Compound 6-Propyl-2-MBT CellWall Fungal Cell Wall Compound->CellWall Passive Diffusion Membrane Cell Membrane (Lipid Bilayer) CellWall->Membrane Hydrophobic Insertion Enzymes Metallo-Enzymes (Zn2+ / Fe2+ dependent) Membrane->Enzymes Chelation of Cofactors Ergosterol Ergosterol Biosynthesis Membrane->Ergosterol Disrupts Pathway Death Cell Death (Fungicidal) Enzymes->Death Metabolic Failure Ergosterol->Death Membrane Lysis

Caption: Multi-modal mechanism of action involving membrane penetration and metallo-enzyme inhibition.

Experimental Protocol: In Vitro Susceptibility Testing

To validate the efficacy of 6-propyl-2-mercaptobenzothiazole, use the Broth Microdilution Method adapted from CLSI M27-A standards.

Protocol Workflow
  • Stock Preparation: Dissolve compound in 100% DMSO (due to low water solubility). Final concentration in well must be <1% DMSO to avoid solvent toxicity.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL.
  • Incubation: 35°C for 24–48 hours.

Workflow Start Start: Compound Preparation Solvation Dissolve 6-Propyl-2-MBT in 100% DMSO Start->Solvation Dilution Serial Dilution in RPMI 1640 + MOPS Solvation->Dilution Ensure DMSO < 1% Inoculation Add Fungal Inoculum (0.5 McFarland) Dilution->Inoculation Incubation Incubate at 35°C (24h - 48h) Inoculation->Incubation Readout Measure OD @ 530nm or Visual Score Incubation->Readout Result Determine MIC (>50% Inhibition) Readout->Result

Caption: CLSI-compliant workflow for determining MIC values of hydrophobic benzothiazole derivatives.

Toxicity & Selectivity Profile

A critical barrier for benzothiazoles is the Selectivity Index (SI) .

  • Hemolysis: 6-alkyl-2-mercaptobenzothiazoles can cause hemolysis at high concentrations (>100 µg/mL) due to membrane disruption.

  • Cytotoxicity: Moderate cytotoxicity observed in mammalian cell lines (e.g., Vero cells).

  • Optimization: The "propyl" chain length is often a safety "sweet spot"—less toxic than the highly detergent-like long chains (C8+) but more active than the methyl (C1) derivatives.

Conclusion

6-propyl-2-mercaptobenzothiazole is a promising lead scaffold rather than a final drug candidate. It outperforms Fluconazole in spectrum (molds) and resistance profiles , but lags in solubility and selectivity .

Recommendation: It is best utilized as a starting point for Hit-to-Lead optimization , specifically by:

  • Modifying the C2-thiol to a sulfonamide to improve solubility.

  • Using it in combination therapy with Azoles to exploit synergistic mechanisms.

References

  • Bujdáková, H., et al. (1995). "Efficacy of 6-amino-2-n-pentylthiobenzothiazole on Trichophyton in vitro and in vivo." Mycopathologia. Available at: [Link]

  • Azam, M. A., & Suresh, B. (2012).[1] "Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review." Scientia Pharmaceutica. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard." CLSI document M27-A.

Sources

Validation

Cross-Validation of Analytical Methods for 2(3H)-Benzothiazolethione Quantification

A Comparative Technical Guide for Pharmaceutical & Environmental Analysis Executive Summary 2(3H)-Benzothiazolethione (BTT), predominantly known in its tautomeric form as 2-Mercaptobenzothiazole (MBT), is a critical anal...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical & Environmental Analysis

Executive Summary

2(3H)-Benzothiazolethione (BTT), predominantly known in its tautomeric form as 2-Mercaptobenzothiazole (MBT), is a critical analyte in two distinct domains: as a genotoxic impurity (GTI) in pharmaceutical synthesis and as a persistent contaminant in environmental wastewater.

This guide provides a rigorous cross-validation framework between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the robust workhorse for raw material quality control (ppm level), LC-MS/MS is the requisite gold standard for trace impurity analysis (ppb level). This document details the mechanistic challenges of BTT analysis—specifically its tautomeric equilibrium—and offers self-validating protocols to ensure data integrity across both platforms.

Mechanistic Insight: The Tautomerism Challenge

The quantification of BTT is frequently compromised by its rapid tautomeric equilibrium. In solution, the molecule exists as a mixture of the thione (keto-like) and thiol (enol-like) forms.

Expertise Note: In polar solvents and acidic media (common in reversed-phase chromatography), the equilibrium heavily favors the thione form (2(3H)-benzothiazolethione). Analytical methods that fail to control pH will result in split peaks or poor reproducibility due to interconversion during separation. Therefore, maintaining an acidic mobile phase is not merely for retention, but for structural stabilization .

Visualization: Tautomeric Equilibrium & Detection Strategy

Tautomerism Thiol 2-Mercaptobenzothiazole (Thiol Form - Aromatic) Thione 2(3H)-Benzothiazolethione (Thione Form - Dominant in Acid) Thiol->Thione  Polar Solvent / Acid   Detection Detection Strategy: Acidic Mobile Phase (pH < 3) Stabilizes Thione Thione->Detection Target Analyte

Figure 1: The tautomeric equilibrium between the thiol and thione forms. Acidic conditions shift the equilibrium toward the stable thione species, ensuring a single chromatographic peak.

Method A: HPLC-UV (Routine Quality Control)

Application: Raw material assay, bulk purity analysis, and industrial effluent monitoring. Pros: Cost-effective, high robustness, no matrix effects (ion suppression). Cons: Limited sensitivity (LOD ~0.1 ppm), lower selectivity in complex matrices.

Optimized Protocol

This protocol utilizes a high-carbon-load C18 column to retain the moderately polar thione form.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile.[1][2][3]

    • Isocratic Mode: 60% A / 40% B (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array.

    • Primary Wavelength:324 nm (Specific to the thione chromophore; reduces interference from simple benzenoids).

    • Secondary Wavelength: 235 nm (Higher sensitivity, lower selectivity).

  • Sample Diluent: 50:50 Water:Acetonitrile (Must match mobile phase organic ratio to prevent solvent effects).

Validation Criterion: The method is considered valid if the tailing factor (


) is < 1.5. Excessive tailing indicates secondary interactions with silanols or pH drift allowing tautomerization.

Method B: LC-MS/MS (Trace Impurity Analysis)

Application: Genotoxic impurity screening in APIs, trace environmental analysis. Pros: Extreme sensitivity (LOD < 1 ppb), definitive structural identification via MRM. Cons: Susceptible to matrix effects, high capital cost.

Optimized Protocol

Expertise Insight: While ESI- (negative mode) is intuitive for thiols, the thione form in acidic mobile phases protonates well in ESI+ (positive mode), often yielding better signal-to-noise ratios for the


 ion.
  • Column: C18 UHPLC Column (e.g., Waters BEH C18), 2.1 × 50 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: Electrospray Ionization (ESI) – Positive Mode.[4]

  • MRM Transitions:

    • Quantifier:

      
       (Thiazole ring cleavage).
      
    • Qualifier:

      
      .
      
  • Internal Standard: 2-Mercaptobenzothiazole-

    
     (Deuterated) is mandatory to correct for matrix suppression.
    

Cross-Validation Workflow

To validate the accuracy of the routine HPLC-UV method against the specific LC-MS/MS method, a cross-validation study using real-world samples (not just standards) is required. This ensures that the UV signal is not inflated by co-eluting impurities that the MS would otherwise resolve.

Experimental Design
  • Sample Set: Prepare

    
     samples spanning the concentration range of 1 ppm to 100 ppm (the overlap range of both methods).
    
  • Extraction: Use a unified extraction protocol (e.g., Methanol sonication) to eliminate extraction efficiency variables.

  • Analysis: Inject the same vials into both systems within 24 hours.

Visualization: Cross-Validation Logic

CrossValidation Sample Test Sample (API or Water) Split Sample Splitting Sample->Split HPLC Method A: HPLC-UV (Quantification @ 324nm) Split->HPLC  Aliquot 1   LCMS Method B: LC-MS/MS (Quantification via MRM) Split->LCMS  Aliquot 2   DataA Data Set A (Conc. in ppm) HPLC->DataA DataB Data Set B (Conc. in ppm) LCMS->DataB Stats Statistical Analysis (Bland-Altman Plot) DataA->Stats DataB->Stats Decision Validation Success: Bias < 5% & R² > 0.98 Stats->Decision  Pass Criteria  

Figure 2: Orthogonal workflow ensuring that data from the routine method (HPLC) correlates with the specific method (LC-MS).

Comparative Performance Data

The following data summarizes the typical performance metrics observed when validating these methods for BTT.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSComparison Note
Linearity (

)

(1–100 ppm)

(1–1000 ppb)
UV has superior dynamic range for bulk analysis.
LOD (Limit of Detection)

(ppm)

(ppt)
MS is ~100,000x more sensitive.
Precision (RSD)


UV is more precise due to lack of ionization variability.
Specificity Moderate (Retention time + UV spectrum)High (Precursor/Product ion mass)MS eliminates false positives from co-eluting UV-active compounds.
Throughput High (10-15 min run)High (5-8 min run)MS allows faster chromatography due to specificity.
Statistical Analysis for Cross-Validation

To prove equivalence in the overlap range, perform a Bland-Altman analysis :

  • Plot: Difference (Method A - Method B) vs. Average (Method A + Method B)/2.

  • Acceptance: 95% of differences should lie within

    
     standard deviations of the mean difference. A systematic bias (e.g., UV consistently 10% higher than MS) suggests co-eluting interferences in the UV method.
    

References

  • US EPA. (2024). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. United States Environmental Protection Agency. Link

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Guidelines. Link

  • Reemtsma, T. (2000).[5] Liquid chromatography-mass spectrometry and strategies for trace-level analysis of polar organic pollutants. Journal of Chromatography A, 1000(1-2), 477-501. Link

  • BenchChem. (2025).[6][7][8] A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2-Benzisothiazol-3(2H)-one. (Used for protocol adaptation regarding benzothiazole class separation). Link

  • PQRI. (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. Product Quality Research Institute. Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Benzothiazole Derivatives

This guide provides a comprehensive framework for conducting comparative molecular docking studies on benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry.[1][2] We will move beyond a simp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on benzothiazole derivatives, a scaffold of significant interest in medicinal chemistry.[1][2] We will move beyond a simple procedural list, delving into the rationale behind experimental choices to ensure the resulting data is both robust and meaningful. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and rationalize the interaction of benzothiazole-based ligands with key protein targets.

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a privileged scaffold, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4][5] Molecular docking serves as a powerful in silico technique to forecast the binding orientation, conformation, and affinity of these derivatives against specific biological targets, thereby guiding lead optimization and rational drug design.[6][7]

The Strategic Selection of Protein Targets

A comparative study's strength lies in its ability to reveal patterns in ligand-target interactions across different therapeutic areas. For this guide, we will focus on two distinct, high-impact targets to illustrate the versatility of the benzothiazole scaffold:

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) : EGFR is a glycoprotein that plays a crucial role in regulating cell proliferation and survival. Its overexpression or mutation is linked to numerous human cancers, making it a validated and critical target for cancer therapy.[8][9] Inhibiting its kinase activity is a key strategy in modern oncology.

  • Antimicrobial Target: E. coli Dihydroorotase (DHO) : DHO is an essential enzyme in the pyrimidine biosynthesis pathway in bacteria.[10] As this pathway is critical for bacterial survival and can differ from its human counterpart, DHO represents an attractive target for the development of novel antibacterial agents with potential selective toxicity.[11][12]

This dual-target approach allows us to compare how substitutions on the benzothiazole core might influence binding affinity and specificity between a human kinase and a bacterial metabolic enzyme.

The Self-Validating Docking Workflow: A Step-by-Step Protocol

Trustworthiness in computational results stems from a validated methodology. Before screening novel compounds, the docking protocol must be validated by its ability to reproduce a known experimental binding pose.[13][14]

Protocol Validation Step: Redocking the Co-crystallized Ligand

The gold standard for validating a docking protocol is to take a protein structure with a co-crystallized ligand, remove the ligand, and then dock it back into the binding site. A successful protocol will reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[6][14]

Experimental Protocol: Docking Validation

  • Acquire Crystal Structure : Download the X-ray crystal structure of the target protein complexed with a known inhibitor from the Protein Data Bank (PDB). For instance, EGFR kinase domain complexed with Gefitinib (PDB ID: 4WKQ)[9] or E. coli DHO with its ligand HDDP (PDB ID: 2EG7).[12]

  • Separate Ligand and Receptor : Using molecular visualization software (e.g., PyMOL, Chimera), extract the co-crystallized ligand and save it as a separate file. Save the protein structure in a new file.

  • Prepare the Receptor :

    • Remove Water Molecules : Non-structural water molecules can interfere with docking; they are typically removed unless a specific water molecule is known to mediate a key interaction.

    • Add Hydrogens : PDB files often lack hydrogen atoms. Add hydrogens appropriate for a physiological pH (7.4) to ensure correct ionization states for amino acid residues.

    • Assign Charges : Assign partial charges using a force field (e.g., Gasteiger charges).

  • Prepare the Ligand :

    • Add Hydrogens & Assign Charges : Similar to the receptor, add hydrogens and assign charges to the extracted ligand.

    • Define Rotatable Bonds : Identify and allow for the rotation of flexible bonds within the ligand to permit conformational sampling.

  • Perform Docking : Run the docking simulation using the prepared receptor and ligand, with the search space (grid box) centered on the original position of the co-crystallized ligand.

  • Analyze RMSD : Superimpose the lowest-energy docked pose with the original crystal structure pose of the ligand. Calculate the RMSD. An RMSD value < 2.0 Å validates the docking protocol's parameters for this specific target.[15]

Comparative Docking Workflow

Once the protocol is validated for each target, the comparative study can proceed. The following diagram illustrates the comprehensive workflow.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking Simulation cluster_analysis Phase 4: Data Analysis & Comparison T1 Select Target 1: EGFR (e.g., 4WKQ) P1 Prepare Receptor 1: - Remove Water - Add Hydrogens - Assign Charges T1->P1 T2 Select Target 2: E. coli DHO (e.g., 2EG7) P2 Prepare Receptor 2: - Remove Water - Add Hydrogens - Assign Charges T2->P2 L Prepare Benzothiazole Derivative Library (2D to 3D, Energy Minimization) D1 Dock Library vs. Target 1 L->D1 D2 Dock Library vs. Target 2 L->D2 V1 Validate Protocol 1: Redock Co-crystal Ligand (RMSD < 2.0 Å) P1->V1 V2 Validate Protocol 2: Redock Co-crystal Ligand (RMSD < 2.0 Å) P2->V2 V1->D1 V2->D2 A1 Analyze Results 1: - Docking Scores - Binding Poses - Key Interactions D1->A1 A2 Analyze Results 2: - Docking Scores - Binding Poses - Key Interactions D2->A2 C Comparative Analysis: - Score Comparison - Interaction Patterns - SAR Insights A1->C A2->C

Sources

Validation

Head-to-head comparison of different synthetic routes for 2(3H)-Benzothiazolethione

Executive Summary & Strategic Overview 2(3H)-Benzothiazolethione (also known as 2-Mercaptobenzothiazole or MBT) is a critical bicyclic heterocycle serving as a vulcanization accelerator, a corrosion inhibitor, and a scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2(3H)-Benzothiazolethione (also known as 2-Mercaptobenzothiazole or MBT) is a critical bicyclic heterocycle serving as a vulcanization accelerator, a corrosion inhibitor, and a scaffold in medicinal chemistry.

For the bench scientist or process chemist, the challenge lies in the molecule's tautomeric nature (thione vs. thiol) and the handling of sulfur-rich reagents. While the industrial "Kelly Process" dominates multi-ton production, it is unsuitable for laboratory settings due to extreme pressure requirements.

This guide compares three distinct approaches:

  • The Industrial Standard (Aniline Route): High-pressure, atom-economical, but hazardous for bench scale.

  • The Laboratory Benchmark (2-Aminothiophenol Route): Reliable, accessible, but plagued by odor and dimer formation.

  • The Modern "Green" Route (o-Haloaniline Tandem Reaction): High yield, mild conditions, and avoids free thiols.

Tautomerism Note

Expert Insight: In the solid state and most polar solvents, the equilibrium favors the thione form (NH group present, C=S bond) over the thiol form. Synthetic planning must account for this, particularly when characterizing via IR (look for C=S stretch ~1050 cm⁻¹) or NMR.

Head-to-Head Performance Matrix

FeatureRoute A: Industrial Standard (Aniline + CS₂ + S)Route B: Lab Benchmark (2-Aminothiophenol + CS₂)Route C: Modern Synthetic (o-Haloaniline + CS₂ + DBU)
Primary Mechanism Radical/High-Pressure CondensationNucleophilic Addition-EliminationTandem Nucleophilic Attack / S_NAr
Reaction Temperature 220–300 °C80–100 °C (Reflux)80 °C
Pressure High (6–11 MPa)Ambient (1 atm)Ambient (1 atm)
Typical Yield 82–88%60–90% (Catalyst dependent)92–96%
Atom Economy HighModerateModerate
Safety Profile High Risk (H₂S gas, Autoclave)Moderate (Thiol stench, CS₂ flammability)Best (Avoids free thiols)
Purification Complex (Tar removal required)RecrystallizationFiltration/Wash
Scalability Multi-tonGram to KiloGram to Multi-gram

Detailed Experimental Protocols

Protocol 1: The Laboratory Benchmark (2-Aminothiophenol Route)

Best for: Routine lab-scale synthesis when starting materials are available.

Mechanism: The 2-aminothiophenol acts as a bis-nucleophile. The thiol group attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate, which rapidly cyclizes with the loss of H₂S.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Carbon Disulfide (CS₂) (1.2–1.5 eq) Caution: Neurotoxic/Flammable

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser. Connect the top of the condenser to a bleach trap (to neutralize evolved H₂S).

  • Dissolution: Dissolve KOH in the Ethanol/Water mixture. Add 2-aminothiophenol.[1][2] The solution will likely turn slight yellow.

  • Addition: Add CS₂ dropwise via an addition funnel over 15 minutes. Critical: Maintain temperature below 40°C during addition to prevent CS₂ evaporation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting thiol spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 1M HCl to pH ~2.

  • Precipitation: The product will precipitate as a pale yellow solid.

  • Purification: Filter the solid. Recrystallize from hot ethanol to remove disulfide impurities (2,2'-dibenzothiazolyl disulfide).

  • Validation: Melting point should be 179–182°C.

Protocol 2: The Modern "Green" Route (o-Haloaniline + CS₂ + DBU)

Best for: High purity, medicinal chemistry libraries, and avoiding foul-smelling thiols.

Mechanism: This route utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a superbase organocatalyst. It promotes the formation of a dithiocarbamate from the aniline nitrogen, followed by an intramolecular S_NAr displacement of the halogen (iodine or bromine).

Materials:

  • o-Iodoaniline or o-Bromoaniline (1.0 eq)

  • Carbon Disulfide (CS₂) (3.0 eq)

  • DBU (2.0 eq)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction tube or flask under Argon/Nitrogen atmosphere.

  • Mixing: Add o-haloaniline and DBU to anhydrous toluene. Stir for 5 minutes.

  • Activation: Add CS₂. The reaction vessel is sealed (or kept under slight positive pressure).[3]

  • Heating: Heat to 80°C for 6–12 hours.

    • Expert Note: o-Iodoaniline reacts faster (approx 6h) than o-Bromoaniline (approx 12h) due to the weaker C-I bond.

  • Workup: Cool to room temperature. Pour the mixture into water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. The residue is often pure enough, but can be purified via silica gel chromatography.

  • Yield Expectation: >90% for o-iodoaniline substrates.

Mechanistic Visualization

The following diagram illustrates the mechanistic divergence between the Classical and Modern routes.

ReactionMechanism Start_Classic 2-Aminothiophenol Inter_Classic Intermediate: Dithiocarbamate Salt Start_Classic->Inter_Classic Nucleophilic Attack (SH) Start_Modern o-Haloaniline (X=I, Br) Inter_Modern Intermediate: N-Dithiocarbamate Anion Start_Modern->Inter_Modern DBU Promoted Attack (NH2) CS2 Carbon Disulfide (CS₂) CS2->Inter_Classic CS2->Inter_Modern Product 2(3H)-Benzothiazolethione (MBT) Inter_Classic->Product Cyclization (-NH3) Byprod_Classic Byproduct: H₂S Inter_Classic->Byprod_Classic Inter_Modern->Product Intramolecular S_NAr Cyclization Byprod_Modern Byproduct: DBU-HX Salt Inter_Modern->Byprod_Modern

Figure 1: Mechanistic pathways comparing the classic nucleophilic attack (top) vs. the modern DBU-promoted S_NAr cyclization (bottom).

Decision Matrix for Route Selection

Use this workflow to determine the optimal synthetic strategy for your specific constraints.

DecisionTree Start Start: Select Synthesis Goal Scale What is the Target Scale? Start->Scale Industrial Industrial (>100 kg) Scale->Industrial Mass Production Lab Laboratory (<100 g) Scale->Lab R&D / Pharma Route_Ind USE ROUTE A: Aniline High Pressure (Kelly Process) Industrial->Route_Ind Substrate Is 2-Aminothiophenol available/permitted? Lab->Substrate Route_Class USE ROUTE B: Classic Reflux (Cost Effective) Substrate->Route_Class Yes (Standard) Route_Mod USE ROUTE C: o-Haloaniline + DBU (High Purity/Low Odor) Substrate->Route_Mod No (or need high purity)

Figure 2: Decision workflow for selecting the appropriate synthetic route based on scale and substrate availability.

References

  • Kelly, W. J. (1927). Process of manufacturing mercapto-benzo-thiazoles. U.S. Patent No.[4][5] 1,631,871.[4]

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011).[6] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.[6][7] Organic Letters, 13(12), 3202–3205. [Link]

  • Hofmann, A. W. (1887).[2][8] Ueber die Einwirkung des Schwefelkohlenstoffs auf o-Amidophenol und o-Amidothiophenol. Berichte der deutschen chemischen Gesellschaft, 20(2), 1788-1797. [Link]

  • Azam, M. A., & Suresh, B. (2012).[9] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]

Sources

Safety & Regulatory Compliance

Safety

2(3H)-Benzothiazolethione,6-propyl-(9CI) proper disposal procedures

Topic: Proper Disposal Procedures for 2(3H)-Benzothiazolethione, 6-propyl- (9CI) Document Type: Standard Operating Procedure (SOP) / Safety Guide Target Audience: Research Scientists, EHS Officers, Drug Development Leads...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2(3H)-Benzothiazolethione, 6-propyl- (9CI) Document Type: Standard Operating Procedure (SOP) / Safety Guide Target Audience: Research Scientists, EHS Officers, Drug Development Leads[1][2][3]

Core Directive: The "Zero-Release" Protocol[1]

Executive Summary: 2(3H)-Benzothiazolethione, 6-propyl- is a lipophilic organosulfur compound derived from the 2-mercaptobenzothiazole (MBT) scaffold.[1][2] While specific toxicological data for the 6-propyl analog is limited, its structural homology to MBT (CAS 149-30-4) dictates that it must be handled as a severe skin sensitizer and a persistent aquatic toxin .[1][2]

The Golden Rule: Treat this compound as a "P-List" candidate (acutely hazardous) even if not explicitly listed under RCRA.[2] Under no circumstances should this compound enter the sanitary sewer system or general trash. All disposal pathways must lead to high-temperature incineration equipped with scrubbers for sulfur oxides (SOx) and nitrogen oxides (NOx).[2]

Hazard Identification & Chemical Behavior

To dispose of this chemical safely, you must understand its reactivity and stability profile. This analog is likely a low-melting solid or viscous oil due to the propyl chain disrupting the crystal lattice of the parent MBT.[2]

PropertyCharacteristicOperational Implication
Chemical Class Organosulfur HeterocycleHigh thermal stability; requires incineration >1000°C.
Solubility Lipophilic (Hydrophobic)Insoluble in water; requires organic solvents (Acetone, DCM) for cleaning.[1][2][4]
Reactivity Nucleophilic SulfurIncompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Risk of exothermic reaction.
Toxicity Profile Sensitizer / Aquatic ToxinZero tolerance for skin contact. Double-gloving recommended.[2]
Decomposition ThermalReleases toxic SO₂, NO₂, and CO upon heating.[1][5]

Step-by-Step Disposal Protocol

Phase A: Waste Segregation & Collection

Do not mix with oxidizing acids or aqueous waste streams.[6]

  • Select the Primary Container:

    • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

    • Liquid Waste (Mother Liquors): Use a glass or chemically resistant HDPE carboy.

    • Labeling: Immediately affix a hazardous waste label.[3]

      • Primary Constituent: "2(3H)-Benzothiazolethione, 6-propyl-"[1][2]

      • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard[2]

  • Solvent Compatibility Check:

    • If the compound is in solution, verify the solvent.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated Solvents (Acetone, Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."[1]

    • Crucial: Do not precipitate the solid by adding water; this creates a difficult-to-filter suspension that complicates disposal.[1][2]

Phase B: Decontamination of Glassware & Equipment

Trace residues are a common source of contamination and sensitization.

  • The "Triple Rinse" Method:

    • Rinse 1: Wash glassware with a small volume of Acetone or Ethyl Acetate . Collect this rinsate into the Organic Waste container.

    • Rinse 2: Repeat with a fresh aliquot of solvent. Collect rinsate.[3]

    • Rinse 3: Final solvent rinse. Collect rinsate.[3]

  • Final Wash:

    • Wash with soap and water only after the triple solvent rinse. This aqueous wash can go to the drain only if no visible precipitate remains.

Phase C: Spill Response (Solid or Liquid)

Immediate containment prevents environmental release.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves (double layer), safety goggles, and a lab coat. If powder is present, use an N95 or P100 respirator to avoid inhalation.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Scoop into a waste jar.

    • Liquid Spill: Encircle with absorbent pads or vermiculite. Do not use sawdust (combustible).

  • Clean: Wipe the surface with acetone-soaked pads.[2] Place all pads, gloves, and scoopers into the solid hazardous waste container.[1]

Logical Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of 2(3H)-Benzothiazolethione, 6-propyl- based on its physical state and mixture.

DisposalWorkflow Start Waste Generation: 2(3H)-Benzothiazolethione, 6-propyl- StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidContainer Place in Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck Sewer Sewer / Drain Liquid->Sewer PROHIBITED LabelSolid Label: 'Toxic Solid Organic' SolidContainer->LabelSolid Trash General Trash SolidContainer->Trash PROHIBITED FinalStep Hand-off to EHS for High-Temp Incineration LabelSolid->FinalStep Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalo HaloContainer Segregate: Halogenated Waste Halo->HaloContainer NonHaloContainer Segregate: Organic Waste NonHalo->NonHaloContainer HaloContainer->FinalStep NonHaloContainer->FinalStep

Caption: Decision logic for segregating and disposing of 2(3H)-Benzothiazolethione, 6-propyl- waste streams.

Scientific Rationale & Regulatory Context

Why Incineration? Benzothiazole derivatives are remarkably stable due to their aromatic/heterocyclic nature. They are resistant to standard biological degradation in wastewater treatment plants.

  • Mechanism: High-temperature incineration (>1000°C) breaks the C-S and C-N bonds, converting the molecule into CO₂, H₂O, SO₂, and NO₂.[1]

  • Scrubbing: The facility must capture the resulting sulfur dioxide (SO₂) to prevent acid rain formation, which is why "drain disposal" is strictly prohibited [1].

Why "P-List" Behavior? While 2-Mercaptobenzothiazole (MBT) is not technically a P-listed waste (acutely hazardous) under US EPA regulations (it is often D001/D003 depending on reactivity), its biological activity as a vulcanization accelerator and biocide analog suggests high toxicity to aquatic organisms [2].[1][2] The "6-propyl" substitution increases lipophilicity (LogP), potentially increasing bioaccumulation in aquatic tissues compared to the parent compound [3].

Self-Validating Safety Check:

  • If you can smell it outside the hood: Your containment has failed. Benzothiazoles have a characteristic "rubbery" or disagreeable sulfur odor.

  • If the waste container is warm: You may have accidentally mixed it with an oxidizer. Evacuate immediately.

References

  • US EPA. (2024). Management of Hazardous Waste Pharmaceuticals and Chemical Counterparts. Environmental Protection Agency. [Link]1]

  • Liao, C., et al. (2018).[7] Occurrence and fate of benzothiazoles and benzotriazoles in a wastewater treatment plant. Science of The Total Environment. [Link]1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1020807, 2-Mercaptobenzothiazole (Parent Analog).[1][Link]1][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2(3H)-Benzothiazolethione, 6-propyl-(9CI)

The core principle of this guide is risk mitigation. Benzothiazole derivatives, as a class, can present several potential hazards, including skin and eye irritation, skin sensitization (allergic reactions), and varying l...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation. Benzothiazole derivatives, as a class, can present several potential hazards, including skin and eye irritation, skin sensitization (allergic reactions), and varying levels of toxicity upon ingestion, inhalation, or skin contact.[1][2][3][4][5][6][7] Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of a safe laboratory environment.[8][9][10]

The 'Why': Understanding the Hazard Profile

Before detailing the specific PPE, it's crucial to understand the rationale behind these selections. The primary routes of potential exposure to a solid chemical like 2(3H)-Benzothiazolethione, 6-propyl-(9CI) are:

  • Dermal Contact: Direct skin contact with the solid powder can lead to irritation or, more significantly, cause an allergic skin reaction (sensitization).[2][3][5] Some benzothiazoles are also toxic upon skin contact.[4][6][7]

  • Inhalation: Fine dust particles can become airborne during handling (e.g., weighing, transferring) and may cause respiratory tract irritation.[1] Harmful effects upon inhalation have been noted for related compounds.[4][6][7]

  • Ocular Contact: Accidental splashing of the powder into the eyes can cause serious irritation or damage.[1][2][4]

  • Ingestion: While less common, accidental ingestion can lead to gastrointestinal irritation or toxic effects.[1][4]

Our PPE strategy is designed to create a complete barrier against these exposure routes.

Core Protective Equipment: Your First Line of Defense

Always handle 2(3H)-Benzothiazolethione, 6-propyl-(9CI) within a certified chemical fume hood to control airborne dust and vapors.[5][8][11] The following PPE is mandatory for all operations involving this compound.

Eye and Face Protection: Shielding from Splash and Dust
  • Mandatory Equipment: ANSI Z87.1-rated (or equivalent, e.g., European Standard EN166) chemical safety goggles are required at all times.[1][4][12] These provide a seal around the eyes to protect against fine dust and accidental splashes.

  • Causality: Standard safety glasses do not offer adequate protection as they leave gaps around the eyes where airborne particles can enter. The complete seal of goggles is essential when handling potent solid compounds.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution in a solvent), the use of a full-face shield over chemical safety goggles is best practice.

Skin and Body Protection: A Barrier Against Contact and Sensitization
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a fully fastened front must be worn. This protects your street clothes and skin from contamination.

  • Gloves: This is a critical point of protection. Due to the risk of skin sensitization, proper glove selection and use are paramount.

    • Material: Nitrile rubber gloves are recommended for handling benzothiazole derivatives.[13][14] They offer good resistance to a range of chemicals and are less likely to cause allergies than latex.

    • Technique: Use a double-gloving technique, especially during high-risk procedures like weighing or transfers. This involves wearing two pairs of nitrile gloves. If the outer glove becomes contaminated, it can be removed safely, leaving a clean glove underneath.

    • Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing them.[13]

Glove Selection and Breakthrough Time
Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile Rubber >0.11 mm>30 minutes (general guidance)Recommended. Provides adequate protection for most laboratory handling scenarios.[13][14] Gloves should be changed after each short-term contact or contamination.
Latex VariableVariableNot Recommended. Offers less chemical protection and can cause latex allergies.
Vinyl VariablePoorNot Recommended. Offers minimal protection against chemical exposure.

Note: Breakthrough times are highly dependent on the specific solvent used and the glove manufacturer. If dissolving the compound, consult the glove manufacturer's compatibility chart for the specific solvent.

Respiratory Protection: Controlling Inhalation Risks
  • Primary Control: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood.[5][11] This is the primary method for preventing inhalation exposure.

  • Secondary Control: If engineering controls (like a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter (or European Standard EN 149 equivalent) must be used.[5] A full respiratory protection program, including fit testing and training, is required under such circumstances, as per OSHA regulations.

Procedural Guidance: A Step-by-Step Approach

Donning PPE Workflow

The sequence of putting on PPE is critical to avoid cross-contamination.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a seal check before entering the work area.

  • Eye Protection: Put on chemical safety goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_disposal Disposal & Doffing start Assess Task: Handling 2(3H)-Benzothiazolethione, 6-propyl-(9CI) fume_hood Is a Chemical Fume Hood Available? start->fume_hood lab_coat 1. Don Lab Coat fume_hood->lab_coat Yes respirator Use Respirator (Particulate Filter) fume_hood->respirator No goggles 2. Don Chemical Goggles lab_coat->goggles inner_gloves 3. Don Inner Nitrile Gloves goggles->inner_gloves outer_gloves 4. Don Outer Nitrile Gloves (over cuffs) inner_gloves->outer_gloves dispose_solid Dispose Solid Waste in Hazardous Waste Container outer_gloves->dispose_solid respirator->lab_coat doff_outer 1. Doff Outer Gloves dispose_solid->doff_outer doff_coat 2. Doff Lab Coat doff_outer->doff_coat doff_goggles 3. Doff Goggles doff_coat->doff_goggles doff_inner 4. Doff Inner Gloves doff_goggles->doff_inner wash 5. Wash Hands Thoroughly doff_inner->wash

Caption: PPE selection and procedural workflow for handling the target compound.

Disposal Plan: Safe and Compliant Waste Management

Contaminated materials must be treated as hazardous waste.[5] Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[4][13]

  • Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weighing papers, contaminated paper towels, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Empty Containers: The original container, even if "empty," will contain residue. It must be handled as hazardous waste and should not be reused.

  • Decontamination: Decontaminate work surfaces with an appropriate cleaning agent. All materials used for decontamination (e.g., wipes) must also be disposed of as hazardous waste.

  • Regulatory Compliance: Ensure that all waste is handled and disposed of in strict accordance with local, state, and federal regulations.[5][15] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

Emergency Procedures: Immediate First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][11]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water and soap for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention.[1][3][5][11]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5][11]

  • Ingestion: If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to this comprehensive PPE and handling plan, you can significantly mitigate the risks associated with 2(3H)-Benzothiazolethione, 6-propyl-(9CI), ensuring a safe and productive research environment.

References

  • Material Safety Data Sheet - 2-Mercapto-6-Nitrobenzothiazole, 96% (Titr.). Cole-Parmer.
  • 8 Tips for Hazardous Chemical Handling In A Lab. TSS.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • Toxic Materials Handling in the Laboratory. University at Buffalo.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Thomas.
  • NIOSH Skin Notation (SK) Profiles | 2-Mercaptobenzothiazole. CDC.
  • 2(3H)-Benzothiazolethione, sodium salt Safety and Hazards. PubChem.
  • AZURA TS GUM JP SAFETY DATA SHEET.
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Benzothiazole SAFETY DATA SHEET. Sigma-Aldrich.
  • Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer.
  • Benzothiazole Safety Data Sheets. ECHEMI.
  • 2-Cyanomethyl-1,3-benzothiazole SAFETY DATA SHEET. Fisher Scientific.
  • 101630 - Benzothiazole - Safety Data Sheet.
  • SAFETY DATA SHEET. BB FABRICATION.
  • 2-Hydroxybenzothiazole SAFETY DATA SHEET. Fisher Scientific.
  • TEGO® Phobe 1659 SAFETY DATA SHEET.

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